1-(3-Bromopropyl)-2-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromopropyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIGKNTCCSJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303795 | |
| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54877-27-9 | |
| Record name | 54877-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Bromopropyl)-2-chlorobenzene chemical properties
An In-depth Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant utility in organic synthesis. The document details its chemical and physical properties, offers an established protocol for its synthesis, and explores its reactivity, with a particular focus on its applications as a versatile intermediate in the development of complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a thorough understanding of this compound for their work.
Introduction
This compound is a bifunctional organic molecule featuring a chlorinated benzene ring and a brominated propyl side chain. This unique combination of a reactive alkyl halide and a less reactive aryl halide makes it a valuable building block in synthetic chemistry. The differential reactivity of the C(sp³)-Br and C(sp²)-Cl bonds allows for selective transformations, enabling the sequential introduction of various functional groups. This characteristic is particularly advantageous in the multi-step synthesis of complex target molecules, including pharmaceutically active compounds and novel materials. The strategic placement of the chloro and bromopropyl groups on the aromatic ring provides a scaffold that can be readily modified to explore structure-activity relationships in drug development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 54877-27-9 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 133.1 ± 10.5 °C | [1] |
| Refractive Index | 1.561 | [1] |
| XLogP3 | 4.31 | [1] |
Molecular Structure and Visualization
The structural arrangement of this compound dictates its chemical behavior. The molecule consists of a benzene ring substituted with a chlorine atom at the 2-position and a 3-bromopropyl group at the 1-position.
Caption: Molecular structure of this compound.
Synthesis Protocol
While multiple synthetic routes to this compound may exist, a common and reliable method involves the Sandmeyer-type reaction starting from o-chloroaniline, followed by functional group manipulation. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Methodology (Illustrative):
-
Diazotization of o-Chloroaniline: o-Chloroaniline is treated with a solution of sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 1-bromo-2-chlorobenzene.[3][4]
-
Friedel-Crafts Acylation: 1-Bromo-2-chlorobenzene can undergo Friedel-Crafts acylation with a suitable acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step introduces a four-carbon chain onto the aromatic ring.
-
Reduction and Bromination: The keto group from the acylation step is reduced to a methylene group, for instance, via a Wolff-Kishner or Clemmensen reduction. The resulting carboxylic acid is then converted to the corresponding alcohol, which is subsequently brominated using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid to afford the final product, this compound.
Chemical Reactivity and Applications
The reactivity of this compound is characterized by the distinct functionalities of the alkyl bromide and the aryl chloride.
Nucleophilic Substitution at the Propyl Chain
The primary C(sp³)-Br bond is susceptible to nucleophilic substitution reactions (Sₙ2).[5] This allows for the introduction of a wide array of functional groups. Common nucleophiles include amines, alkoxides, thiolates, and cyanide, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility is extensively exploited in the synthesis of pharmaceutical intermediates.[6]
Grignard Reagent Formation
The alkyl bromide can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.[7][8] This organometallic species is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]
Reactions of the Aryl Chloride
The C(sp²)-Cl bond is significantly less reactive towards nucleophilic substitution than the alkyl bromide due to the electron-rich nature of the benzene ring and the partial double bond character of the C-Cl bond.[9][10] However, under harsh conditions (high temperature and pressure) or with the presence of strong activating groups on the ring, nucleophilic aromatic substitution can occur.[11][12] The aryl chloride can also participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, typically requiring a palladium or other transition metal catalyst.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and alkyl substituents are ortho-, para-directing groups, but the chloro group is deactivating due to its inductive electron-withdrawing effect.[13] Therefore, these reactions generally require more forcing conditions compared to unsubstituted benzene. A notable example is the C-H borylation of this compound, which has been shown to yield a mixture of para and meta isomers.[14]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
1-(3-Bromopropyl)-2-chlorobenzene synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromopropyl)-2-chlorobenzene
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of this compound (CAS No: 54877-27-9)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions involved in the synthetic process. We present a robust and validated protocol based on a Grignard reagent cross-coupling reaction, chosen for its efficiency and control. Furthermore, a detailed multi-platform spectroscopic characterization workflow is outlined to ensure the unambiguous identification and purity assessment of the final product. This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanics to empower scientists in their research endeavors.
Strategic Synthesis: A Grignard Cross-Coupling Approach
Rationale for Synthetic Route Selection
Several theoretical pathways exist for the synthesis of this compound. A common strategy for attaching alkyl chains to an aromatic ring is the Friedel-Crafts reaction[3][4][5][6]. However, Friedel-Crafts alkylation is notoriously prone to carbocation rearrangements and polyalkylation, which would necessitate complex purification. Friedel-Crafts acylation followed by reduction would avoid rearrangement but presents a different challenge: the chloro-substituent on the benzene ring is an ortho-, para- director, which would lead to a mixture of isomers with the para-substituted product typically predominating due to sterics[3][7].
Therefore, a more controlled and regioselective approach is warranted. This guide details a Grignard cross-coupling reaction. This strategy involves two key stages:
-
Formation of a Grignard Reagent: 2-chlorophenylmagnesium bromide is prepared from 2-chlorobromobenzene and magnesium metal.
-
Nucleophilic Substitution: The highly nucleophilic Grignard reagent is then reacted with a suitable three-carbon electrophile, 1,3-dibromopropane.
This method is superior as it precisely establishes the desired ortho-connectivity and leverages the differential reactivity of the C-Mg and C-Br bonds to build the target molecule efficiently. The Grignard reaction is a cornerstone of C-C bond formation, valued for its reliability when executed under the proper conditions[8][9].
Reaction Mechanism
The synthesis proceeds via two well-established mechanistic steps:
-
Grignard Reagent Formation: The reaction is initiated on the surface of the magnesium metal. The magnesium undergoes an oxidative insertion into the carbon-bromine bond of 2-chlorobromobenzene. This is a radical process that forms the organomagnesium compound, 2-chlorophenylmagnesium bromide. It is critical to perform this step in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protons[9][10].
-
Cross-Coupling: The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic (carbanionic character). It attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution (SN2) reaction. This displaces one of the bromide ions as a leaving group, forming the new carbon-carbon bond and yielding the final product, this compound. An excess of 1,3-dibromopropane is used to minimize the potential for a second substitution reaction where the Grignard reagent could react with both ends of the dibromopropane.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 eq)
-
2-Chlorobromobenzene (19.15 g, 100 mmol, 1.0 eq)
-
1,3-Dibromopropane (30.29 g, 150 mmol, 1.5 eq)
-
Anhydrous diethyl ether or THF (~200 mL)
-
Iodine (a single crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-necked round-bottom flask (500 mL), oven-dried
-
Reflux condenser and drying tube (CaCl₂ or CaSO₄), oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Grignard Initiation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface. Add ~30 mL of anhydrous diethyl ether.
-
Reagent Addition: Dissolve 2-chlorobromobenzene (19.15 g) in ~70 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add approximately 10% of the 2-chlorobromobenzene solution to the magnesium suspension.
-
Reaction Initiation: The reaction should begin spontaneously, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun or the addition of a previously prepared small amount of Grignard reagent may be necessary[10].
-
Grignard Formation: Once the reaction is initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: In a separate flask, dissolve 1,3-dibromopropane (30.29 g) in ~100 mL of anhydrous diethyl ether. Cool the Grignard reagent solution in an ice bath. Slowly add the 1,3-dibromopropane solution to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the fizzing ceases and two distinct layers form. This step hydrolyzes any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will be a yellowish oil. Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure product.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of identification.
Summary of Physical Properties
The following table summarizes key physicochemical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 54877-27-9 | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Appearance | Colorless to light yellow oil | Assumed |
Spectroscopic Data Analysis
Spectroscopic analysis provides the structural fingerprint of the molecule.
-
¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the propyl chain and the aromatic protons. The propyl chain protons adjacent to the benzene ring (-CH₂-) and the bromine (-CH₂Br) should appear as triplets, while the central methylene group (-CH₂-) will be a multiplet (likely a sextet). The four protons on the substituted benzene ring will appear in the aromatic region (δ 7.0-7.5 ppm) with complex splitting patterns due to ortho-coupling.
-
¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule. Six signals will be in the aromatic region (~125-140 ppm) and three signals in the aliphatic region (~30-35 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include C-H stretching for sp² (aromatic) carbons (>3000 cm⁻¹), C-H stretching for sp³ (aliphatic) carbons (<3000 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum provides crucial information about the molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M, M+2, and M+4. The primary fragmentation is expected to be the loss of the bromine atom or the entire bromopropyl side chain.
Tabulated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.4-7.1 (m, 4H, Ar-H), 3.45 (t, 2H, -CH₂Br), 2.85 (t, 2H, Ar-CH₂-), 2.20 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~139, 134, 131, 129, 127, 126 (Ar-C), ~34 (Ar-CH₂-), ~33 (-CH₂Br), ~31 (-CH₂CH₂CH₂-) |
| IR | ν (cm⁻¹): ~3060 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~650 (C-Br stretch) |
| MS (EI) | m/z: 232/234/236 (M⁺, isotopic cluster), 153/155 ([M-Br]⁺), 117 ([M-C₃H₆Br]⁺) |
Safety and Handling
-
Hazard Profile: this compound and its precursors are hazardous chemicals. 2-Chlorobromobenzene is an irritant. 1,3-Dibromopropane is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation. The final product should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin[11][12].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted within a certified chemical fume hood[13].
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors[11]. The Grignard reagent is highly reactive and pyrophoric upon exposure to air and moisture; it must be handled under an inert atmosphere at all times.
-
Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has detailed a reliable and strategically sound method for the synthesis of this compound via a Grignard cross-coupling reaction. By providing a rationale for the chosen synthetic route, a step-by-step protocol, and a comprehensive characterization framework, this document serves as a practical resource for researchers. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis and validation of this valuable chemical intermediate, facilitating its application in pharmaceutical research and broader chemical synthesis.
References
- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
- 6-Chloro-1-hexene. (n.d.). Organic Syntheses.
- Grignard Reaction. (n.d.). University of California, Irvine.
- Oisaki, K., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- Ghashang, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Bäuerle, P., et al. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- 1-[(2S)-2-bromopropyl]-3-chlorobenzene. (n.d.). PubChem.
- 1-(3-Bromopropyl)-4-chlorobenzene. (n.d.). PubChem.
- Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube.
- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses.
- Benzene, (3-bromopropyl)- Mass Spectrum. (n.d.). NIST WebBook.
- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. (2021). National Institutes of Health.
- Reagents and conditions: a (3-bromopropyl)benzene or... (2017). ResearchGate.
- Benzene, (3-bromopropyl)- IR Spectrum. (n.d.). NIST WebBook.
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- (3-BROMOPROPYL)BENZENE. (n.d.). precisionFDA.
Sources
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. gustavus.edu [gustavus.edu]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene
CAS Number: 54877-27-9
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Date: January 10, 2026
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-2-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry and as a versatile building block for the development of novel pharmaceutical agents. This document elucidates the compound's physicochemical properties, explores plausible synthetic routes, and delves into its reactivity and potential applications, particularly in the realm of medicinal chemistry. Detailed experimental protocols for its utilization in key chemical transformations are provided, underpinned by a discussion of the mechanistic principles that govern its reactivity. Safety and handling considerations are also addressed to ensure its appropriate use in a laboratory setting.
Introduction and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a 2-chlorophenyl group attached to a 3-bromopropyl chain.[1][2] This unique structural arrangement, possessing two distinct halogen atoms with differing reactivities, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of the reactive alkyl bromide allows for facile nucleophilic substitution reactions, while the chlorinated aromatic ring can be functionalized through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54877-27-9 | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |
| Boiling Point | Not explicitly stated | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | N/A |
Synthesis of this compound: A Plausible Synthetic Route
A Grignard reaction offers a robust method for this transformation. The synthesis would commence with the formation of 2-chlorophenylmagnesium bromide from 2-chlorobromobenzene, followed by its reaction with an excess of 1,3-dibromopropane. The use of an excess of the dihalide is crucial to minimize the formation of the undesired bis-alkylation product.
Caption: Proposed Grignard-based synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Chlorobromobenzene
-
Magnesium turnings
-
1,3-Dibromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. Add a solution of 2-chlorobromobenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Alkylation: The Grignard solution is cooled to 0 °C. A solution of excess 1,3-dibromopropane in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The dual halogen functionality of this compound allows for a range of selective chemical transformations, making it a valuable synthon in multi-step organic synthesis.
Nucleophilic Substitution at the Propyl Chain
The primary alkyl bromide is highly susceptible to S(_N)2 reactions with a variety of nucleophiles. This allows for the facile introduction of the 2-chlorophenylpropyl moiety into a target molecule.
-
N-Alkylation: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, acetonitrile) yields the corresponding N-alkylated products. This is a common strategy in the synthesis of pharmacologically active compounds.
-
O-Alkylation: Phenols and alcohols can be O-alkylated using a suitable base (e.g., NaH, K₂CO₃) to form the corresponding ethers.
-
S-Alkylation: Thiols can be readily converted to their corresponding thioethers.
Reactions at the Aromatic Ring
The chloro-substituted benzene ring can undergo several important transformations, typically requiring more forcing conditions than the reactions at the alkyl bromide.
-
Cross-Coupling Reactions: The aryl chloride can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and arylamine structures. It is important to note that the reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring specialized catalyst systems.
-
C-H Borylation: As demonstrated in the literature, this compound can undergo iridium-catalyzed C-H borylation, leading to the formation of a boronate ester on the aromatic ring.[3] This reaction provides a pathway to further functionalize the aromatic ring, for example, through a subsequent Suzuki coupling.[3]
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Development
Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific examples of marketed drugs containing the this compound moiety are not readily apparent in the public domain, its structural motifs are present in a wide range of biologically active molecules. Its utility as a linker molecule is particularly noteworthy. The propyl chain provides a flexible spacer to connect a pharmacophore to another functional group, while the 2-chlorophenyl group can engage in specific interactions with a target protein and enhance metabolic stability. For instance, analogous fluorinated compounds, such as 1-(3-bromopropyl)-3-fluorobenzene, are utilized as linkers in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]
Analytical Characterization
The structural elucidation of this compound and its reaction products would be routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons (in the range of δ 7.0-7.5 ppm), the methylene protons adjacent to the bromine (a triplet around δ 3.4-3.6 ppm), the methylene protons adjacent to the aromatic ring (a triplet around δ 2.8-3.0 ppm), and the central methylene protons (a multiplet around δ 2.1-2.3 ppm).
-
¹³C NMR would display distinct signals for the aromatic carbons and the three aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which is a key diagnostic feature for confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for both aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and C-Br and C-Cl stretching vibrations.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the caution appropriate for a reactive alkylating agent and a halogenated aromatic compound.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. As an alkylating agent, it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive sites—the alkyl bromide and the aryl chloride—allow for a range of selective chemical transformations, making it a useful intermediate in the preparation of complex organic molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its structural features suggest significant potential for the development of novel therapeutic agents, particularly as a linker to connect key pharmacophoric elements. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- Nishizawa, Y., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 137(40), 12763–12768. [Link]
- PrepChem.
- PrepChem.
Sources
1-(3-Bromopropyl)-2-chlorobenzene molecular weight
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 1-(3-Bromopropyl)-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 54877-27-9), a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. The document details the precise determination of its molecular weight, outlines its key physicochemical properties, and explores its applications as a versatile chemical intermediate. As a Senior Application Scientist, this guide synthesizes theoretical calculations with practical experimental considerations, offering field-proven insights into its synthesis and utility. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity for researchers engaged in complex organic synthesis and drug discovery programs.
Compound Identification and Core Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon. Its structure features a benzene ring substituted with a chlorine atom and a 3-bromopropyl side chain. This dual reactivity—a reactive alkyl bromide suitable for nucleophilic substitution and an aromatic ring that can undergo further functionalization—makes it a valuable building block in multi-step synthesis.
The fundamental properties of this compound are summarized below, providing the foundational data required for any experimental work.
| Property | Value | Source |
| CAS Number | 54877-27-9 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| Exact Mass | 231.96544 Da | [1][2] |
| Monoisotopic Mass | 231.96544 Da | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 133.1 ± 10.5 °C | [1] |
| XLogP3 | 3.9 - 4.31 | [1][2] |
| Synonyms | 1-(3-bromo-propyl)-2-chloro-benzene, 1-bromo-3-(2-chlorophenyl)-propane | [1] |
The Critical Role of Molecular Weight in Research & Development
Understanding the molecular weight of a compound is not merely an academic exercise; it is a cornerstone of quantitative chemical science with direct practical implications.
-
Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass of reactants, reagents, and catalysts. An incorrect molecular weight leads to improper stoichiometry, resulting in reduced yields, incomplete reactions, and the formation of impurities that complicate purification.
-
Analytical Characterization: Techniques like mass spectrometry use the mass-to-charge ratio to identify and characterize molecules. The distinction between the average molecular weight (based on natural isotopic abundance) and the exact mass (calculated from the most abundant isotopes) is critical for high-resolution mass spectrometry (HRMS), which can confirm a compound's elemental composition with high certainty.
-
Physicochemical and Pharmacokinetic Properties: In drug discovery, molecular weight is a key descriptor in models that predict a compound's behavior, such as Lipinski's Rule of Five. While this compound is a building block rather than a final drug, its mass contributes significantly to the final properties of the target molecule, influencing solubility, permeability, and overall suitability as a drug candidate.[3]
Determination and Verification of Molecular Weight
The molecular weight of this compound can be determined theoretically and verified experimentally. Both processes are essential for confirming the identity and purity of a synthesized sample.
Theoretical Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₉H₁₀BrCl) using the standard atomic weights of its constituent elements, which are weighted averages of their natural isotopic abundances.
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Total Molecular Weight: 108.099 + 10.080 + 79.904 + 35.453 = 233.536 g/mol
This value corresponds to the reported molecular weight of 233.53 g/mol .[1][2] In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl), which is crucial for HRMS analysis.
Experimental Workflow: Mass Spectrometry Verification
Mass spectrometry is the definitive technique for verifying the molecular weight and confirming the structure of a synthesized compound. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a standard method for a volatile compound like this.
Caption: Proposed synthesis of this compound.
Protocol: Synthesis via Bromination of 3-(2-chlorophenyl)propan-1-ol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1 equivalent of 3-(2-chlorophenyl)propan-1-ol in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Applications in Synthesis and Drug Discovery
The utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker or intermediate.
-
Alkylation Agent: The primary reactivity lies in the bromopropyl chain. The terminal bromine is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions. This allows for the straightforward N-alkylation or O-alkylation of various nucleophiles, effectively introducing the 2-chlorophenylpropyl moiety into a target molecule.
-
Intermediate for Further Functionalization: The chlorinated aromatic ring is relatively stable but can be modified using modern cross-coupling techniques. For instance, it has been used as a substrate in C-H borylation reactions, which installs a boronic ester group that can then participate in Suzuki couplings to form new carbon-carbon bonds. [4]* Scaffold in Medicinal Chemistry: Analogs of this compound, such as 1-(3-Bromopropyl)-3-fluorobenzene, are used as linkers in the design of advanced therapeutic agents, including Selective Estrogen Receptor Modulators (SERMs). [5]The propyl chain provides optimal spacing and flexibility to connect a core scaffold to a pharmacophoric element, while the halogenated phenyl ring can enhance metabolic stability and modulate binding affinity.
Caption: Conceptual role as a bifunctional linker in drug design.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally defined by its molecular structure and corresponding molecular weight of 233.53 g/mol . Accurate knowledge of this property is indispensable for achieving stoichiometric control in reactions and for definitive analytical characterization via techniques like mass spectrometry. The compound's dual reactive sites—an alkyl bromide for nucleophilic substitution and a modifiable aromatic ring—provide chemists with a versatile tool for constructing complex molecular architectures, particularly as a linker in the development of novel therapeutics. The protocols and data presented in this guide offer a robust framework for researchers employing this compound in their work.
References
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information.
- Journal of the American Chemical Society. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.
- PubChem. (n.d.). 1-[(2S)-2-bromopropyl]-3-chlorobenzene. National Center for Biotechnology Information.
- Stellata. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene, min 97%, 1 gram.
- ResearchGate. (n.d.). Reagents and conditions: a (3-bromopropyl)benzene or....
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- OpenStax. (2023). Synthesis of Polysubstituted Benzenes. Organic Chemistry.
- National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene: Synthesis, Reactivity, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-2-chlorobenzene, a bifunctional organic building block of significant utility in medicinal chemistry and advanced organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic justifications, and explores its characteristic reactivity. Emphasis is placed on its application as a versatile intermediate for introducing the 2-chlorophenylpropyl moiety into complex molecular architectures, a common strategy in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features in their work.
Introduction
This compound is a halogenated aromatic compound featuring two distinct and orthogonally reactive functional groups: a primary alkyl bromide and a chlorinated benzene ring. The alkyl bromide serves as a potent electrophile for nucleophilic substitution reactions, while the aromatic ring can be subjected to various transformations, including further electrophilic substitution or cross-coupling reactions. This dual reactivity makes it a valuable precursor for synthesizing a wide range of complex molecules. In drug discovery, the incorporation of halogen atoms is a well-established strategy to modulate a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a detailed examination of its synthesis, characterization, and chemical behavior.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for planning reactions, purification procedures, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 54877-27-9 | [2] |
| Molecular Formula | C₉H₁₀BrCl | [2] |
| Molecular Weight | 233.53 g/mol | [2] |
| Exact Mass | 231.96544 Da | [2] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| XLogP3 | 3.9 - 4.31 | [2] |
| Refractive Index | 1.561 | [2] |
Proposed Synthesis Protocol
A common and reliable method for synthesizing compounds of this nature involves the bromination of the corresponding alcohol. This protocol outlines a plausible route starting from 3-(2-chlorophenyl)propan-1-ol.
Reaction Scheme: 3-(2-chlorophenyl)propan-1-ol → this compound
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This procedure is based on standard methodologies for converting primary alcohols to alkyl bromides.
Materials:
-
3-(2-chlorophenyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) to the stirred solution via a dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality and Experimental Rationale
-
Choice of Reagent: PBr₃ is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with minimal rearrangement.
-
Stoichiometry: Theoretically, only 0.33 equivalents of PBr₃ are needed per equivalent of alcohol. Using a slight excess (0.4 eq) ensures the complete conversion of the starting material.
-
Inert Atmosphere & Anhydrous Conditions: PBr₃ reacts vigorously with water. Anhydrous conditions are critical to prevent the decomposition of the reagent and maximize the yield.
-
Controlled Addition at 0 °C: The reaction between PBr₃ and alcohols is exothermic. Slow addition at low temperature controls the reaction rate and prevents potential side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra should always be the standard for confirmation, the following table outlines the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on the compound's structure.
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 4H): Aromatic protons. δ ~3.45 (t, J ≈ 6.5 Hz, 2H): Methylene protons adjacent to Bromine (-CH₂-Br). δ ~2.90 (t, J ≈ 7.5 Hz, 2H): Benzylic methylene protons (Ar-CH₂-). δ ~2.20 (quint, J ≈ 7.0 Hz, 2H): Central methylene protons (Ar-CH₂-CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | ~138 ppm: Quaternary aromatic carbon attached to the propyl group. ~134 ppm: Quaternary aromatic carbon attached to Chlorine. ~131-127 ppm: Aromatic CH carbons (4 signals). ~33 ppm: Methylene carbon adjacent to Bromine (-CH₂-Br). ~32 ppm: Central methylene carbon (-CH₂-). ~31 ppm: Benzylic methylene carbon (Ar-CH₂-). |
| Mass Spec. (EI) | M⁺ peaks: Isotopic pattern characteristic of one Br and one Cl atom at m/z 232, 234, 236. Major Fragment: Loss of Br (m/z ~153, 155). |
Chemical Reactivity and Mechanistic Considerations
The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites.
Reactions at the Alkyl Bromide: Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of various nucleophiles[3]. This is the most common application in multistep synthesis.
-
Example: N-Alkylation of a Secondary Amine: This reaction is fundamental in the synthesis of many pharmaceutical agents. The lone pair of the amine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion and forming a new C-N bond.
Reactions on the Aromatic Ring: Electrophilic Substitution
The chlorinated benzene ring can undergo further functionalization via electrophilic aromatic substitution (EAS). The chlorine atom is an ortho-, para-directing but deactivating group due to the interplay of its inductive withdrawal and resonance donation effects[4]. The propyl group is a weakly activating ortho-, para-director. The ultimate position of substitution depends on the specific reaction conditions and reagents.
-
Example: Site-Selective C-H Borylation: Advanced catalytic methods can achieve high regioselectivity. For instance, iridium-catalyzed C-H borylation of this compound has been shown to yield the para-borylated product, demonstrating its utility in creating precursors for Suzuki cross-coupling reactions[5].
Reactivity Pathways Diagram
Caption: Dual reactivity of this compound.
Applications in Research and Drug Development
This compound is primarily used as a molecular scaffold or linker in the construction of more complex target molecules.
-
Synthetic Intermediate: Its most significant role is as a precursor that installs the 2-chlorophenylpropyl group onto a substrate[3]. This moiety is found in various biologically active compounds.
-
Medicinal Chemistry: The compound is a building block for synthesizing derivatives of heterocyclic systems like benzoxazines, which are known to exhibit a range of biological activities, including antibacterial and anticancer properties[6]. The alkylating nature of the bromopropyl chain is ideal for linking the phenyl ring to nitrogen or oxygen atoms within a heterocyclic core.
-
Modulation of Pharmacokinetics: The presence of the chlorine atom can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. It also increases lipophilicity, which can improve membrane permeability and penetration of the blood-brain barrier[1].
Conclusion
This compound is a synthetically valuable and versatile bifunctional reagent. Its well-defined reactivity at both the alkyl bromide and the aromatic ring provides chemists with a reliable tool for targeted molecular construction. The straightforward synthesis and predictable chemical behavior make it an important intermediate in academic research and an attractive building block for industrial applications, particularly in the fields of pharmaceutical and materials science.
References
- Kubota, K., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information.
- Filo. (2025). out of chlorobenzene and bromobenzene which is more reactive.
- PubChem. (n.d.). 1-[(2S)-2-bromopropyl]-3-chlorobenzene. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). (3-BROMOPROPYL)BENZENE | CAS 637-59-2.
- Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.
- Dana Bioscience. (n.d.). 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene 1g.
- ResearchGate. (n.d.). Reagents and conditions: a (3-bromopropyl)benzene or...
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- Mathavan, T., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-2-chlorobenzene
This compound is a bifunctional halogenated aromatic compound with the chemical formula C₉H₁₀BrCl.[1] Its structure, featuring a reactive bromopropyl chain attached to a chlorobenzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The dual reactivity of the alkyl bromide and the aryl chloride moieties allows for sequential and site-selective modifications, rendering it a versatile building block for researchers.
The proper handling of this compound is predicated on a thorough understanding of its physical and chemical properties. These characteristics influence its behavior under laboratory conditions, potential hazards, and the necessary precautions for safe use.
Table 1: Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 54877-27-9 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1] |
| Appearance | Not specified; likely a liquid at room temperature | Inferred |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 133.1 ± 10.5 °C | [1] |
| Lipophilicity (XLogP3) | 4.31 | [1] |
Section 2: Hazard Identification and Risk Assessment
Causality of Hazards: The primary hazards associated with this compound stem from its chemical reactivity and its ability to penetrate biological tissues. The alkyl bromide moiety is an alkylating agent, capable of reacting with nucleophilic sites in biological macromolecules, which can lead to cellular damage and irritation. Its high lipophilicity (XLogP3 of 4.31) suggests it can be readily absorbed through the skin and may interact with cell membranes.[1] Upon combustion or thermal decomposition, it can release toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and carbon oxides.[3]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Routes of Exposure:
-
Inhalation: Vapors or mists may cause respiratory tract irritation.[4] While the high boiling point suggests low volatility at ambient temperature, heating the substance will increase the risk of inhalation exposure.
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. Due to its lipophilic nature, absorption through the skin is a potential route of systemic exposure.
-
Eye Contact: Causes serious eye irritation, potentially leading to damage if not addressed immediately.
-
Ingestion: Harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. This concept is illustrated by the Hierarchy of Controls model.
1. Engineering Controls (The Primary Barrier):
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors, especially if the compound is heated.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Access Restriction: Limit access to storage and handling areas to trained and authorized personnel only.
-
Designated Area: Clearly demarcate the area where this chemical is handled to prevent cross-contamination.
3. Personal Protective Equipment (PPE) (The Last Line of Defense):
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. Consult the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a situation necessitates work outside a hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this requires specialized training and fit-testing.[6]
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is fundamental to preventing accidents and exposure.
Protocol for Handling this compound:
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Transfer: When transferring the chemical from its storage container, use a funnel or pipette to minimize the risk of spills. Perform all transfers over a secondary containment tray within the fume hood.
-
Heating: If the protocol requires heating, use a well-controlled heating source such as a heating mantle or an oil bath connected to a temperature controller. Never heat sealed containers, as this can lead to a dangerous pressure buildup.
-
Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE carefully, avoiding contamination of skin, and wash hands thoroughly with soap and water.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8] Halogenated hydrocarbons should be segregated from these reactive chemicals to prevent violent reactions.[9]
-
Store away from heat, sparks, and open flames.[8]
-
The storage area should be clearly labeled with the chemical name and its associated hazards.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
1. Spill Response: This protocol is designed for minor spills (<100 mL) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.[10]
Protocol for Minor Spill Cleanup:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]
-
Control Vapors: If the material is volatile or heated, ensure the fume hood is operational or increase ventilation. Eliminate all ignition sources.[4]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and double-layered chemical-resistant gloves.
-
Contain: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[11] Work from the outside of the spill inward to prevent spreading.[6]
-
Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or acetone, if compatible), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
2. First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
3. Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Combustion produces toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and carbon monoxide.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Reactivity Profile and Synthetic Context
Understanding the reactivity of this compound is key to anticipating potential hazards and its role in synthesis. The molecule possesses two distinct reactive sites.
-
Alkyl Bromide Moiety: The primary (1°) alkyl bromide is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of various functional groups (amines, azides, cyanides, etc.) by reacting it with appropriate nucleophiles. This reactivity also underlies its potential as an alkylating agent, which is a source of its biological hazard.
-
Aryl Chloride Moiety: The chlorobenzene ring is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. However, it can participate in modern cross-coupling reactions and directed C-H activation/functionalization, such as C-H borylation, providing a pathway to further elaborate the aromatic core.
Section 7: Disposal Considerations
All waste containing this compound, including unreacted material, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.[9]
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[12] Under no circumstances should this chemical be disposed of down the drain. [8]
References
- Loba Chemie. (n.d.). Alkyl Halides.
- Patsnap Eureka. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage.
- Keene State College. (2021, March 25). Oil and Hazardous Materials Spills.
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. gustavus.edu [gustavus.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gustavus.edu [gustavus.edu]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. Oil and Hazardous Materials Spills · Emergency Handbook · Administration [keene.edu]
- 11. hse.gov.uk [hse.gov.uk]
- 12. fishersci.com [fishersci.com]
Foreword: A Predictive Approach to Spectroscopic Analysis
An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Bromopropyl)-2-chlorobenzene
Molecular Architecture and Its Spectroscopic Implications
The structure of this compound comprises three key regions that dictate its spectroscopic signature:
-
The Ortho-Disubstituted Benzene Ring : The electron-withdrawing chlorine atom and the electron-donating (by hyperconjugation) alkyl chain create a distinct electronic environment for the four aromatic protons and six aromatic carbons. This substitution pattern is a primary determinant of NMR chemical shifts and IR bending vibrations.
-
The Propyl Linker (-CH₂-CH₂-CH₂-) : This aliphatic chain provides characteristic signals in both ¹H and ¹³C NMR, with predictable splitting patterns arising from proton-proton coupling.
-
The Halogen Atoms (Cl and Br) : The bromine and chlorine atoms have profound effects on mass spectrometry due to their isotopic abundances. They also influence the chemical shifts of adjacent carbons and protons in NMR and produce characteristic stretches in the fingerprint region of an IR spectrum.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[1][2] The circulation of π-electrons in the aromatic ring generates a significant ring-current effect, which deshields protons attached to the ring, causing them to resonate at higher chemical shifts (downfield).[3][4]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-32 scans for a high signal-to-noise ratio.
-
Relaxation Delay (d1) : 2 seconds.
-
-
Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-Ar (4 protons) | 7.10 - 7.45 | Multiplet | 4H | - | Aromatic protons will appear as a complex multiplet due to overlapping signals and second-order coupling effects common in ortho-disubstituted rings.[5] |
| H-γ (Cγ-H₂) | 3.45 | Triplet | 2H | J ≈ 6.5 | These protons are adjacent to the electronegative bromine atom, causing a significant downfield shift. They are split by the two H-β protons. |
| H-α (Cα-H₂) | 2.85 | Triplet | 2H | J ≈ 7.5 | These benzylic-like protons are deshielded by the aromatic ring. They are split by the two H-β protons. |
| H-β (Cβ-H₂) | 2.15 | Quintet (tt) | 2H | J ≈ 7.0 | These protons are coupled to both H-α and H-γ protons (2+2=4 neighbors), resulting in a quintet or a triplet of triplets. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.[6] The chemical shifts are highly sensitive to the electronic effects of substituents.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial.
-
Instrumentation : Utilize a 400 MHz spectrometer, observing at its corresponding ¹³C frequency (~100 MHz).
-
Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 512-1024 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
Processing : Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C-Ar (ipso, C-Cl) | 134.5 | The carbon directly attached to chlorine is deshielded. |
| C-Ar (ipso, C-alkyl) | 139.0 | The carbon bearing the alkyl substituent. |
| C-Ar (CH) | 127.0 - 131.0 | Four distinct signals are expected for the aromatic CH carbons, with their exact shifts determined by the combined electronic effects of the two substituents.[7] |
| C-γ | 33.0 | Attached to the electronegative bromine atom. |
| C-β | 32.5 | A typical aliphatic carbon shift. |
| C-α | 30.0 | Benzylic-like carbon, slightly deshielded by the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule under ionization.[8] For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Ionization : Use a standard electron ionization source with 70 eV of energy. This high energy ensures reproducible fragmentation patterns.
-
Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Predicted Mass Spectrum Data (EI-MS)
The molecular weight of this compound (C₉H₁₀BrCl) is 233.53 g/mol .[9] The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic isotopic cluster for the molecular ion.[10]
| m/z Value | Proposed Fragment | Rationale and Isotopic Signature |
| 232/234/236 | [M]⁺ | Molecular Ion Cluster . The relative intensities will be approximately 3:4:1, corresponding to the [C₉H₁₀⁷⁹Br³⁵Cl]⁺, [C₉H₁₀⁸¹Br³⁵Cl]⁺/[C₉H₁₀⁷⁹Br³⁷Cl]⁺, and [C₉H₁₀⁸¹Br³⁷Cl]⁺ ions. |
| 153/155 | [M - Br]⁺ | Loss of a bromine radical. This is a common fragmentation pathway for alkyl bromides.[11] The remaining fragment will show the ~3:1 isotopic pattern for chlorine. |
| 118 | [C₉H₁₀]⁺ | Loss of both Br and Cl radicals. |
| 117 | [C₉H₉]⁺ | Loss of H from the C₉H₁₀ fragment, potentially forming a stable cyclic ion. |
| 91 | [C₇H₇]⁺ | Cleavage of the propyl chain with rearrangement to form the highly stable tropylium ion. This is a very common fragment for compounds with alkylbenzene moieties.[12] |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₉H₁₀BrCl]⁺˙\nm/z = 232/234/236", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Br [label="[C₉H₁₀Cl]⁺\nm/z = 153/155"]; M_minus_C3H6Br [label="[C₆H₄Cl]⁺\nm/z = 111/113"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91"];
M -> M_minus_Br [label="- •Br"]; M -> M_minus_C3H6Br [label="- •C₃H₆Br\n(Benzylic Cleavage)"]; M_minus_Br -> Tropylium [label="- C₂H₃Cl"];
}
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR
-
Sample Preparation : For ATR, place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For thin film, dissolve a small amount in a volatile solvent, apply to a KBr or NaCl salt plate, and allow the solvent to evaporate.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition : Scan the sample over the range of 4000-400 cm⁻¹. Average 16-32 scans.
-
Processing : Perform a background subtraction using a scan of the empty ATR crystal or salt plate.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | C-H Aromatic Stretch | Characteristic of sp² C-H bonds on the benzene ring.[14] |
| 2960 - 2850 | C-H Aliphatic Stretch | Characteristic of sp³ C-H bonds in the propyl chain.[4] |
| 1580, 1470 | C=C Aromatic Ring Stretch | These two bands are typical for the skeletal vibrations of a benzene ring.[15] |
| 750 | C-H Out-of-Plane Bend | A strong band in this region is highly diagnostic for ortho-disubstitution on a benzene ring.[3] |
| 780 - 680 | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint area.[16] |
| 650 - 550 | C-Br Stretch | The carbon-bromine stretch appears at lower energy (wavenumber) due to the heavier mass of bromine. |
Integrated Approach to Structural Verification
No single technique provides absolute proof of structure. True confidence is achieved by integrating the data from all methods, creating a self-validating system.
Caption: Workflow for integrated structural elucidation.
By following this workflow, a researcher can confidently confirm the identity and purity of this compound. The mass spectrum confirms the molecular formula and the presence of both halogens. The IR spectrum confirms the presence of the aromatic ring and alkyl chain. Finally, ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and connectivity, leaving no ambiguity as to the isomeric arrangement of the substituents.
References
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds.
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
- Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
- YouTube. (2023). Fragmentation of Alkyl halide & Ether | Mass spectroscopy.
- Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Puzzarini, C., et al. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
- Echemi. (n.d.). This compound.
- Reich, H. J. (2021). ¹³C NMR Chemical Shifts.
- NIST. (n.d.). Benzene, (3-bromopropyl)-. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of chlorobenzene.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene.
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. fiveable.me [fiveable.me]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. longdom.org [longdom.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 11. youtube.com [youtube.com]
- 12. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 13. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 16. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the NMR Spectroscopic Signature of 1-(3-Bromopropyl)-2-chlorobenzene
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(3-bromopropyl)-2-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of its ¹H and ¹³C NMR spectra. The content herein is a synthesis of established NMR principles and spectral data from analogous compounds, offering a robust predictive model in the absence of readily available, experimentally verified spectra in public databases.
Introduction: The Structural Elucidation Imperative
This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its precise molecular structure and the electronic environment of its constituent atoms are critical parameters for understanding its reactivity and potential biological activity. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, providing a foundational understanding of its spectroscopic characteristics.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR data, the atoms of this compound are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide to assign specific resonance signals to their corresponding atoms.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects and analysis of spectral data for structurally related compounds such as chlorobenzene and 1-bromopropane.[3][4][5] The data is presented for a standard deuterated chloroform (CDCl₃) solvent, a common choice for NMR analysis of organic molecules.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3, H4, H5, H6 | 7.10 - 7.40 | Multiplet | 4H | - |
| H7 | ~2.90 | Triplet | 2H | ~7.5 |
| H9 | ~3.45 | Triplet | 2H | ~6.5 |
| H8 | ~2.20 | Quintet | 2H | ~7.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~139 |
| C2 | ~134 |
| C3, C4, C5, C6 | 127 - 131 |
| C7 | ~32 |
| C8 | ~33 |
| C9 | ~30 |
Interpretation of the NMR Spectra
¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct regions corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (7.10 - 7.40 ppm): The four protons on the benzene ring (H3, H4, H5, and H6) are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the chlorine atom and the alkyl substituent will lead to a complex multiplet pattern, as the chemical environments of these protons are not equivalent.[3]
-
Aliphatic Region (2.20 - 3.45 ppm):
-
The methylene protons at C9 (H9) , being directly attached to the electron-withdrawing bromine atom, are expected to be the most deshielded of the aliphatic protons, resonating around 3.45 ppm as a triplet due to coupling with the adjacent H8 protons.
-
The benzylic protons at C7 (H7) will also be deshielded due to their proximity to the aromatic ring, appearing as a triplet around 2.90 ppm from coupling with the H8 protons.
-
The central methylene protons at C8 (H8) are predicted to resonate at the most upfield position of the propyl chain, around 2.20 ppm. Their signal will be split into a quintet (or a multiplet) due to coupling with the four neighboring protons on C7 and C9.
-
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (127 - 139 ppm): The six carbons of the benzene ring will resonate in this characteristic downfield region. The carbon atom bearing the chlorine substituent (C2 ) and the carbon atom attached to the propyl chain (C1 ) are expected to be the most deshielded within this group, with predicted shifts of approximately 134 ppm and 139 ppm, respectively. The remaining four aromatic carbons (C3, C4, C5, C6) will appear in the range of 127-131 ppm.[4]
-
Aliphatic Carbons (30 - 33 ppm): The three aliphatic carbons of the propyl chain will appear in the more upfield region of the spectrum. The carbon directly bonded to the bromine atom (C9 ) is expected around 30 ppm. The benzylic carbon (C7 ) will be at a similar chemical shift, around 32 ppm, while the central carbon of the propyl chain (C8 ) is predicted to be around 33 ppm.
Experimental Protocol: Acquiring High-Resolution NMR Data
The following outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Perform shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Employ a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for NMR Data Acquisition and Interpretation
Caption: A generalized workflow for the acquisition and interpretation of NMR data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and analysis of analogous structures. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules, facilitating efficient and accurate structural elucidation. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring reproducibility and reliability in research and development settings.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Kubota, K., and Ito, H. (2020). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 142(38), 16394–16402.
- ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)....
- PubChem. (n.d.). 1-Bromo-3-chloropropane.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum.
- Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene.
- ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
- PubMed Central. (2024). NMRexp: A database of 3.3 million experimental NMR spectra.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
The Structural Elucidation of 1-(3-Bromopropyl)-2-chlorobenzene Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug discovery and materials science, a comprehensive understanding of the solid-state architecture of pharmacologically relevant scaffolds is paramount. This technical guide provides an in-depth exploration of the crystallographic principles and methodologies applied to the study of 1-(3-bromopropyl)-2-chlorobenzene derivatives. While a definitive crystal structure for this compound is not publicly available, this guide will leverage the detailed crystallographic analysis of a closely related analogue, 1-(3-Bromopropoxy)-4-chlorobenzene , to provide a robust framework for understanding the synthesis, crystallization, and structural analysis of this class of compounds. Through a detailed examination of this analogue, we will explore the nuances of crystal packing, the role of non-covalent interactions, and the interpretation of crystallographic data, offering field-proven insights for researchers engaged in the structural characterization of halogenated aromatic compounds.
Introduction: The Significance of Halogenated Aromatic Scaffolds
Halogenated aromatic compounds, particularly those incorporating bromine and chlorine, are privileged structures in medicinal chemistry and materials science. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The this compound scaffold and its derivatives are of particular interest as versatile intermediates in the synthesis of a wide range of more complex molecules. The presence of both a reactive alkyl bromide and a substituted aromatic ring provides two distinct points for chemical modification, making them valuable building blocks in the construction of novel pharmaceutical agents and functional materials.
A definitive understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is essential for rational drug design. Crystallographic data provides precise information on bond lengths, bond angles, and conformational preferences, which are critical for computational modeling and structure-activity relationship (SAR) studies. Furthermore, the analysis of crystal packing reveals the nature and geometry of intermolecular interactions, which influence key solid-state properties such as solubility, stability, and bioavailability.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The methodologies employed for these steps are critical for the success of the crystallographic analysis.
Synthetic Pathways
The synthesis of 1-(3-bromopropyl)-chlorobenzene derivatives typically involves the reaction of a corresponding chlorophenyl-substituted alcohol with a brominating agent. For instance, the analogue 1-(3-Bromopropoxy)-4-chlorobenzene can be synthesized from p-chlorophenoxyethanol. A common synthetic route involves heating the starting alcohol under reflux with a suitable brominating agent.[2]
A generalized synthetic protocol for a related compound, 1-(3-bromopropyl)-4-chlorobenzene, involves the following steps:
-
Dissolving triphenylphosphine in a suitable solvent like dichloromethane and cooling the solution.
-
Slowly adding a solution of bromine in dichloromethane to the cooled solution.
-
Adding a dichloromethane solution of the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol.
-
Allowing the reaction mixture to warm to room temperature and stirring for an extended period.
-
Purification of the crude product using silica gel column chromatography to yield the final product.[3]
The Art and Science of Recrystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Recrystallization is the most common technique for purifying nonvolatile organic solids and growing single crystals.[3] The underlying principle is the difference in solubility of the compound in a given solvent at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For the analogue 1-(3-Bromopropoxy)-4-chlorobenzene, slow evaporation from a petroleum ether solution yielded suitable crystals.[2]
-
Dissolution: The synthesized compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Slow Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
Crystal Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold solvent, and dried.
The workflow for obtaining and analyzing single crystals can be visualized as follows:
Sources
The Solubility Profile of 1-(3-Bromopropyl)-2-chlorobenzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the solubility of 1-(3-Bromopropyl)-2-chlorobenzene in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of this compound's behavior in solution.
Introduction: Understanding the Significance of Solubility
This compound is a halogenated aromatic hydrocarbon of interest in organic synthesis, serving as a versatile building block for more complex molecules.[1] Its utility in a laboratory or industrial setting is fundamentally linked to its solubility. A clear understanding of its solubility profile is paramount for reaction setup, purification processes, and formulation development. This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H10BrCl | [2] |
| Molecular Weight | 233.53 g/mol | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [2] |
| Flash Point | 133.1 ± 10.5 °C | [2] |
| XLogP3 | 3.9 - 4.31 | [2][4] |
The high XLogP3 value indicates a significant non-polar character, suggesting a preference for lipophilic or non-polar solvents.[2][4] The presence of halogen atoms (chlorine and bromine) introduces some polarity, but the overall molecule is dominated by its hydrocarbon structure.
Theoretical Solubility Analysis: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.
Based on its structure, this compound is expected to exhibit the following solubility patterns:
-
High Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are anticipated to be excellent choices for dissolving this compound. The dominant van der Waals forces in these solvents will effectively solvate the non-polar aromatic ring and alkyl chain.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective. While these solvents have significant dipoles, they lack the strong hydrogen-bonding networks that can exclude non-polar solutes.
-
Low Solubility in Polar Protic Solvents: Water, methanol, and ethanol are predicted to be poor solvents. The strong hydrogen-bonding networks of these protic solvents will tend to exclude the largely non-polar this compound molecule.
The following table provides a predicted solubility profile for this compound in a range of common organic solvents, categorized by their polarity.
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Non-Polar | High | Similar non-polar characteristics. |
| Toluene | Non-Polar (Aromatic) | High | Aromatic nature enhances interaction. |
| Diethyl Ether | Slightly Polar | High | Effective at solvating non-polar compounds. |
| Dichloromethane | Polar Aprotic | High | Halogenated nature provides favorable interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Favorable dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate to Good | Effective for many organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate | May be less effective than other aprotic solvents. |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Strong polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Highly polar aprotic, effective for a wide range of compounds. |
| Methanol | Polar Protic | Low | Strong hydrogen bonding network. |
| Ethanol | Polar Protic | Low to Moderate | Longer alkyl chain than methanol may slightly improve solubility. |
| Water | Polar Protic | Very Low / Insoluble | Highly polar with strong hydrogen bonding. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocol outlines a standard laboratory procedure for determining the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and related halogenated compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][7][8][9][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or GC-MS for quantitative analysis (optional, for high precision)
Experimental Workflow
Detailed Protocol
-
Preparation : Accurately weigh a small amount (e.g., 10-20 mg) of this compound into a series of labeled glass vials.
-
Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of a different organic solvent.[12]
-
Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature, such as 25°C. Allow the mixtures to equilibrate for at least 24 hours to ensure that a saturated solution is formed.[13]
-
Observation and Phase Separation : After equilibration, visually inspect the vials for any undissolved solid. If undissolved material is present, centrifuge the vials to pellet the solid.
-
Quantification :
-
Gravimetric Method : Carefully transfer a known volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved solute.
-
Instrumental Analysis : For higher accuracy, an instrumental method such as HPLC or GC-MS can be used. A calibration curve should be prepared using standard solutions of known concentrations. The supernatant is then diluted appropriately and analyzed to determine the concentration.
-
-
Calculation : Express the solubility as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).
This protocol provides a self-validating system, as the presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.
Practical Implications and Solvent Selection
The choice of solvent will depend on the specific application:
-
For Chemical Reactions : Toluene, THF, or dichloromethane are likely good choices as reaction media, given their predicted high solubility and relative inertness under many reaction conditions. The use of this compound in a C-H borylation reaction has been reported, suggesting compatibility with solvents typical for such transformations.[14]
-
For Purification (Crystallization) : A solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane or methanol) could be effective for recrystallization.
-
For Chromatographic Purification : A mixture of non-polar solvents like hexane and a slightly more polar solvent like ethyl acetate is a common starting point for normal-phase column chromatography.
Conclusion
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder Department of Chemistry and Biochemistry. [Link]
- Unknown. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
- MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene.
- ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
- Chem Service. (2017). SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.
- Journal of the American Chemical Society. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from Journal of the American Chemical Society. [Link]
- Unknown. (n.d.).
- PubChem. (n.d.). 1-[(2S)-2-bromopropyl]-3-chlorobenzene.
- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- PubChem. (n.d.). 1-(3-Bromopropanesulfonyl)-4-chlorobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2).
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2).
- PubChem. (n.d.). 1-Bromo-2-(3-bromopropyl)benzene.
- ResearchGate. (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures.
Sources
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. echemi.com [echemi.com]
- 3. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. gustavus.edu [gustavus.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Stability and storage of 1-(3-Bromopropyl)-2-chlorobenzene
An In-Depth Technical Guide to the Stability and Storage of 1-(3-Bromopropyl)-2-chlorobenzene
Introduction
This compound is a halogenated aromatic compound whose utility as a synthetic intermediate is significant in pharmaceutical research and broader chemical synthesis. Its bifunctional nature, featuring a reactive alkyl bromide chain and a chlorinated benzene ring, makes it a versatile building block. However, these same reactive sites render the molecule susceptible to degradation if not stored and handled with meticulous care. The long-term stability of this reagent is paramount for ensuring the reproducibility of experimental results, the purity of synthesized target molecules, and the overall integrity of research and development programs. This guide provides a comprehensive overview of the physicochemical properties, inherent reactivity, potential degradation pathways, and validated protocols for the optimal storage and stability assessment of this compound.
Section 1: Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols. These properties dictate its susceptibility to environmental factors and inform the selection of analytical techniques for its assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 54877-27-9 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][3][4] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 133.1 ± 10.5 °C | [1] |
| Appearance | Liquid (at room temperature) | [5][6] |
| XLogP3 | 3.9 - 4.3 | [1][3] |
Section 2: Chemical Reactivity and Intrinsic Stability
The structure of this compound contains two distinct regions of reactivity that are central to its stability profile: the alkyl bromide moiety and the chloroaromatic ring.
-
Alkyl Bromide Chain: The primary C-Br bond at the terminus of the propyl chain is the most significant site of reactivity. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including water and alcohols. It can also undergo elimination (E2) reactions in the presence of a strong base to form an alkene. The lability of this bond is the primary driver for potential hydrolytic and eliminative degradation.[7]
-
Chloroaromatic Ring: The benzene ring is substituted with a chlorine atom, which is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[8] This deactivation lends a degree of stability to the aromatic core. However, like many halogenated aromatic compounds, the C-Cl bond can be susceptible to cleavage under high-energy conditions, such as exposure to UV light or in certain catalytic cycles.[9][10] The presence of both chlorine and bromine makes the molecule a member of the broader class of organohalogen compounds, which are noted for their persistence and potential for bioaccumulation in the environment.[11][12]
Section 3: Potential Degradation Pathways
Based on the compound's chemical reactivity, several degradation pathways can be anticipated under suboptimal storage conditions. Minimizing exposure to the initiators of these pathways is the core principle of effective storage.
-
Hydrolysis: This is the most probable degradation pathway. Trace amounts of moisture in the atmosphere or adsorbed on container surfaces can react with the bromopropyl group via nucleophilic substitution to yield 3-(2-chlorophenyl)propan-1-ol and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.
-
Elimination: In the presence of basic impurities or on certain active surfaces, the compound can undergo an elimination reaction to form 1-chloro-2-(prop-1-en-1-yl)benzene and HBr.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly from direct sunlight, can provide sufficient energy to induce homolytic cleavage of the C-Br bond, forming radical species. These highly reactive intermediates can then initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex impurities.
-
Oxidative Degradation: While generally stable to atmospheric oxygen at ambient temperatures, long-term exposure, especially in the presence of heat or light, can lead to slow oxidation.
Caption: Potential degradation pathways for this compound.
Section 4: Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is mandatory. These recommendations are synthesized from best practices for halogenated organic compounds.[13][14]
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of all potential degradation reactions, particularly hydrolysis and elimination.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[16] |
| Light | Store in the Dark (Amber Vial/Bottle) | Prevents light-induced radical formation and subsequent photodegradation.[16][17] |
| Moisture | Tightly Sealed Container in a Dry Environment | The primary defense against hydrolysis is a robust barrier to moisture ingress.[17][18][19] |
| Container | Borosilicate Glass or other inert material | Prevents potential reaction with or leaching from container materials.[17] |
Safe Handling Procedures
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions to mitigate exposure risks.[9][14]
-
Ventilation: All handling and transfers must be conducted in a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[13]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected before use and changed frequently.[13]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[18]
-
-
Dispensing: Use clean, dry glass pipettes or syringes for transfers. Avoid cross-contamination. After dispensing, flush the container headspace with an inert gas before re-sealing tightly.
-
Waste Disposal: Halogenated organic waste must be segregated and collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[13]
Section 5: Experimental Protocol for Stability Assessment
For applications requiring the highest degree of purity and for establishing a definitive shelf-life, a formal stability study is recommended. This involves using a validated stability-indicating analytical method to monitor the compound's purity over time under controlled conditions.
Workflow for Stability Assessment
The development of a stability-indicating method is a systematic process designed to ensure that any potential degradation products can be detected and quantified.[20]
Caption: Experimental workflow for a comprehensive stability assessment study.
Step-by-Step Methodology
-
Method Development:
-
Technique Selection: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[20][21] A reverse-phase C18 column is a suitable starting point for separating the nonpolar parent compound from more polar degradation products like the hydrolysis-derived alcohol.
-
Initial Analysis: Obtain an initial chromatogram of a high-purity standard of this compound to establish its retention time and peak shape.
-
-
Forced Degradation Study:
-
Purpose: To intentionally degrade the compound under harsh conditions to generate potential degradation products and prove the analytical method can separate them from the parent peak.[16][20]
-
Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat gently (e.g., 60°C) for several hours.
-
Basic Hydrolysis: Treat a sample with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat a sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid or a neat liquid sample at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
-
Analysis: Analyze each stressed sample by the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.
-
-
Long-Term Stability Study:
-
Sample Preparation: Prepare multiple aliquots of the compound in tightly sealed, inert amber glass vials under a nitrogen or argon atmosphere.
-
Storage: Store these aliquots under various controlled conditions. A typical study might include:
-
Recommended Condition: 5 ± 3°C
-
Accelerated Condition: 25 ± 2°C
-
Stress Condition: 40 ± 2°C
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, remove a vial from each storage condition, allow it to equilibrate to room temperature, and analyze it using the validated stability-indicating HPLC method. Quantify the peak area of the parent compound and any significant degradants.
-
Conclusion
The chemical integrity of this compound is contingent upon a thorough understanding of its reactivity and strict adherence to proper storage and handling protocols. The primary degradation risks are hydrolysis and photodegradation. By storing the compound under refrigerated (2-8°C), dark, dry, and inert conditions, its shelf-life can be maximized, ensuring its suitability for high-stakes applications in research and development. For critical processes, implementing a formal stability testing program using a validated HPLC method is the most robust approach to guaranteeing reagent quality over time.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Spectrum Chemical. (2019, June 10). SAFETY DATA SHEET - Bromobenzene.
- Journal of the American Chemical Society. (2026, January 7). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- MedchemExpress.com. (2025, December 7). Safety Data Sheet - 1-Bromo-4-(3-bromopropyl)benzene.
- Echemi. (n.d.). This compound.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-Bromo-3-(3-bromopropyl)benzene.
- Chemsavers. (2019, July 5). SDS US - Chlorobenzene.
- PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene.
- Benchchem. (n.d.). 1-(3-Bromopropyl)-3-fluorobenzene.
- Microbial Insights. (n.d.). Chlorinated Benzenes | Bioremediation.
- Benchchem. (n.d.). Technical Guide: Stability and Storage of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Filo. (2025, March 14). out of chlorobenzene and bromobenzene which is more reactive.
- PubMed Central (PMC). (2023, November 2). Perspective on halogenated organic compounds.
- Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
- Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (2025, August 10). [Organohalogen compounds--new and old hazards for people].
- BLD Pharm. (n.d.). (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene.
- ScienceDirect. (2005). Assay and Stability Testing.
- ChemicalBook. (2025, October 14). 1-(3-Bromopropyl)-3-chlorobenzene.
- CONICET. (n.d.). Trends in Analytical chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(3-Bromopropyl)-3-chlorobenzene | 91085-89-1 [chemicalbook.com]
- 3. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 10. microbe.com [microbe.com]
- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 58187-85-2|(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene|BLD Pharm [bldpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. kinampark.com [kinampark.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Strategic Roadmap for Investigating the Biological Activity of 1-(3-Bromopropyl)-2-chlorobenzene
Abstract
While 1-(3-bromopropyl)-2-chlorobenzene is a known chemical entity, a review of current scientific literature reveals a notable absence of studies detailing its biological activity. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by outlining a comprehensive, field-proven strategy for the systematic investigation of a novel compound's bioactivity. Using this compound as a primary case study, this document provides researchers, scientists, and drug development professionals with a robust framework for discovery. The guide details a tiered approach encompassing in silico prediction, initial cytotoxicity screening, and advanced chemoproteomic techniques for mechanism of action (MoA) and target identification. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this paper serves as an in-depth technical roadmap for unlocking the therapeutic potential of unexplored chemical matter.
Introduction: Rationale and Structural Hypothesis
The molecule this compound possesses distinct structural features that suggest a potential for biological activity. The primary alkyl bromide on the propyl chain represents a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine in proteins.[1] Covalent inhibition is a powerful modality in drug discovery, offering advantages like high potency and prolonged pharmacodynamic effects.[1][2] Many successful drugs, including kinase inhibitors used in oncology, leverage this mechanism to achieve sustained target inhibition.[3][4]
The 2-chlorobenzene moiety provides a hydrophobic scaffold that can facilitate entry into cells and participate in non-covalent interactions (e.g., van der Waals, π-π stacking) within protein binding pockets, thereby orienting the reactive bromopropyl group for a targeted covalent reaction.[2] While the specific biological targets are unknown, the compound's structure justifies a systematic investigation into its potential as a covalent modulator of protein function.
This guide outlines a logical, multi-tiered workflow to:
-
Predict and assess the compound's drug-like properties and potential toxicity.
-
Screen for generalized biological effects, such as cytotoxicity in relevant cell models.
-
Elucidate the specific protein target(s) and mechanism of action if bioactivity is confirmed.
Tier 1: In Silico Profiling and Physicochemical Characterization
Before committing to resource-intensive wet-lab experiments, a thorough in silico and physicochemical analysis is essential to predict the compound's behavior and identify potential liabilities.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The initial step involves using computational tools to predict the pharmacokinetic and toxicological properties of this compound. A variety of open-access and commercial software platforms can provide these predictions.[5][6] These tools use algorithms trained on large datasets of known compounds to estimate properties critical for drug development.[7][8][9]
Key Predicted Parameters:
-
Aqueous Solubility: Affects absorption and formulation.
-
Lipophilicity (LogP): Influences membrane permeability and protein binding.
-
Blood-Brain Barrier (BBB) Penetration: Predicts potential for CNS activity or toxicity.
-
CYP450 Inhibition/Metabolism: Indicates potential for drug-drug interactions and metabolic instability.
-
hERG Inhibition: Flags potential for cardiac toxicity.
-
Ames Mutagenicity: Predicts potential for DNA damage.
Table 1: Hypothetical In Silico ADMET Profile for this compound (Note: This data is for illustrative purposes only and should be generated using a validated prediction tool like ADMET-AI or SwissADME.)
| Property | Predicted Value | Interpretation & Next Steps |
| LogP | 3.8 | Moderately lipophilic; likely good membrane permeability. |
| Aqueous Solubility | Low | May require formulation with a solubilizing agent (e.g., DMSO) for in vitro assays. |
| BBB Permeant | Yes (Probability: 0.85) | Compound may have CNS effects; monitor for neurotoxicity. |
| hERG Inhibition | Low Probability | Low risk of cardiac toxicity. |
| Ames Test | High Probability | Potential mutagen. Requires experimental validation (e.g., Ames test). |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
Physicochemical Validation
Experimental validation of key in silico predictions is crucial.
-
Solubility: Determined experimentally using methods like nephelometry or HPLC.
-
Stability: Assessed in aqueous buffer and cell culture media to ensure the compound remains intact during assays.
Tier 2: In Vitro Biological Screening
With a foundational understanding of the compound's predicted properties, the next tier involves assessing its effect on living cells. The primary goal is to determine if the compound elicits a biological response and at what concentration.
General Cytotoxicity Assessment
A crucial first step is to evaluate the compound's ability to inhibit cell proliferation or induce cell death.[10] This is typically done using a panel of human cell lines, including cancer and non-cancerous lines, to identify potential therapeutic windows.[11]
The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11][12]
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete culture medium, ranging from 100 µM to ~0.1 µM.
-
Cell Treatment: Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 2: Example Cytotoxicity Data Presentation (Note: This data is hypothetical and for illustrative purposes only.)
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| A549 (Lung Cancer) | This compound | 8.5 |
| MCF-7 (Breast Cancer) | This compound | 12.1 |
| HEK293 (Non-cancerous) | This compound | > 50 |
An IC₅₀ value significantly lower in cancer cells compared to non-cancerous cells would indicate a potentially favorable therapeutic index and warrant further investigation.
Tier 3: Mechanism of Action & Target Identification
If Tier 2 screening reveals significant and selective bioactivity, the next critical phase is to identify the molecular target(s) and elucidate the mechanism of action. Given the compound's structure as a potential covalent inhibitor, a powerful and unbiased approach is Activity-Based Protein Profiling (ABPP).[13][14]
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[13][15][16] A competitive ABPP experiment can identify the direct targets of an unlabeled inhibitor.[3][17]
Principle:
-
A cell lysate or intact cell system is pre-treated with our compound of interest (this compound).
-
If the compound covalently binds to the active site of a target protein, it will block that site.
-
A broad-spectrum, tagged activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that targets a large family of enzymes is then added.
-
This probe will label all available active sites except those already blocked by our compound.
-
Proteins are separated by SDS-PAGE, and a decrease in the fluorescent signal for a specific protein band in the treated sample compared to the control indicates it is a target of our compound. The target can then be identified by mass spectrometry.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Target Validation and Pathway Analysis
Once a putative target is identified via ABPP, validation is essential.
-
Target Knockdown/Knockout: Using siRNA or CRISPR to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of the compound.
-
Western Blot Analysis: After treating cells with the compound, Western blotting can be used to analyze the downstream signaling pathways affected by the inhibition of the identified target, confirming the mechanism of action.
Conclusion
The investigation of a novel chemical entity like this compound requires a structured, hypothesis-driven approach. The absence of existing biological data presents a unique opportunity for discovery. By progressing logically from in silico predictions to cellular screening and finally to advanced proteomic-based target deconvolution, researchers can efficiently and rigorously assess the compound's potential. The structural features of this compound, particularly its potential to act as a covalent inhibitor, make it a compelling candidate for the discovery of new chemical probes or therapeutic leads. This guide provides the comprehensive framework necessary to undertake that investigation with scientific integrity and a high probability of generating meaningful, actionable data.
References
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- Open access in silico tools to predict the ADMET profiling of drug candid
- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
- Cell-based Assays for Cytotoxicity Testing of Novel Compounds. Benchchem.
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
- ADMET-AI. ADMET-AI.
- Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
- Predictive ADMET Modeling. BHSAI.
- Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
- Activity-Based Proteomics: Methods and Protocols.
- Update on in vitro cytotoxicity assays for drug development.
- ADMET predictions. VLS3D.COM.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Targeted covalent inhibitors. Wikipedia.
- Activity-based protein profiling: A graphical review. PMC - PubMed Central.
- Advanced Activity-Based Protein Profiling Application Str
Sources
- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. ayushcoe.in [ayushcoe.in]
- 9. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 10. scispace.com [scispace.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-2-chlorobenzene
Abstract
1-(3-Bromopropyl)-2-chlorobenzene is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its architecture, featuring a reactive primary alkyl bromide tethered to a chlorinated aromatic ring, offers a versatile platform for constructing complex molecular scaffolds. This technical guide provides a comprehensive analysis of the reactivity of the bromopropyl moiety. We will explore its behavior in key synthetic transformations, including nucleophilic substitution, intramolecular cyclization, and organometallic preparations. A central theme of this guide is the influence of the ortho-chloro substituent, which imparts distinct steric and electronic effects that modulate the reactivity of the alkyl chain. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to effectively utilize this valuable building block.
Introduction: A Molecule of Strategic Importance
The utility of a synthetic building block is defined by the predictable and selective reactivity of its functional groups. This compound presents two distinct reactive sites: a primary alkyl bromide (C(sp³)-Br) and an aryl chloride (C(sp²)-Cl). The significant difference in the reactivity of these two sites is the cornerstone of its synthetic value, allowing for selective transformations at the propyl chain while leaving the aryl chloride intact for subsequent manipulations.
The primary alkyl bromide is a classic electrophile, highly susceptible to nucleophilic attack, making it an ideal handle for introducing a variety of substituents or for initiating cyclization reactions.[1] This reactivity profile makes the compound a valuable precursor for the synthesis of heterocyclic systems, particularly benzazepine and benzoxazepine derivatives, which are core structures in numerous pharmacologically active molecules.[2][3][4]
Molecular Profile and Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₉H₁₀BrCl |
| Molecular Weight | 233.53 g/mol [5] |
| Appearance | Typically a liquid |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)CCCBr |
| InChIKey | OVXYDNVSUOXGQG-UHFFFAOYSA-N[5] |
The Influence of the Ortho-Chloro Substituent
The presence of a chlorine atom at the ortho position to the propyl chain is not a passive feature. It exerts both electronic and steric effects that influence the reactivity at the benzylic carbon and the propyl chain.
-
Electronic Effect: As a halogen, chlorine is an electron-withdrawing group via induction, which can slightly decrease the electron density of the aromatic ring.[6] However, it also has lone pairs that can participate in resonance, directing electrophilic aromatic substitution to the ortho and para positions.[7] While the inductive effect can influence the overall reactivity, its impact on the distal bromopropyl group is less pronounced than its steric influence.
-
Steric Effect: The ortho-chloro group creates steric hindrance around the benzylic position. This can disfavor reactions that require attack at the benzylic carbon and may influence the conformational preferences of the propyl chain, which can be a critical factor in intramolecular cyclization reactions. Studies on similarly substituted systems have shown that ortho substituents can diminish reactivity toward nucleophilic displacement due to steric repulsion and effects on rotational barriers.[8]
Core Reactivity of the Bromopropyl Group
The C(sp³)-Br bond in the propyl chain is the primary locus of reactivity under most conditions, serving as a potent electrophilic site.
Nucleophilic Substitution (S_N2) Reactions
The most fundamental reaction of the bromopropyl group is its displacement by a nucleophile. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (S_N2) with a wide range of nucleophiles.
Amines, in particular, are common reaction partners, as they act as effective nucleophiles due to the lone pair on the nitrogen atom.[9] The reaction of this compound with a primary or secondary amine is a key step in the synthesis of precursors for pharmacologically relevant heterocyclic compounds.[10]
Caption: General workflow for the S_N2 reaction with an amine.
This protocol describes a representative S_N2 reaction to synthesize N-(3-(2-chlorophenyl)propyl)aniline.
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the substrate).
-
Reaction: Stir the mixture at reflux (approx. 82°C).
-
Causality Insight: The use of a carbonate base is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.[10] Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess aniline), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization
A powerful application of this substrate is in the synthesis of seven-membered heterocyclic rings, such as dibenz[b,e]azepines. This is typically achieved through an intramolecular cyclization event. The strategy often involves a prior reaction, such as the N-alkylation described above, to install a nucleophilic atom that can then attack an electrophilic site on the aromatic ring. This transformation is a cornerstone of modern pharmaceutical synthesis.[3][11]
Caption: Synthetic logic for constructing dibenzazepines.
While direct Friedel-Crafts alkylation onto the same ring is possible, modern methods often rely on metal-catalyzed cross-coupling reactions for higher efficiency and selectivity. For instance, after coupling with a suitable amine, an intramolecular palladium-catalyzed C-N bond formation can be used to construct the seven-membered ring.[3]
Grignard Reagent Formation
The bromopropyl group can be converted into a Grignard reagent (an organomagnesium halide), transforming the electrophilic carbon into a potent nucleophile and strong base.[12] This opens up a different set of synthetic possibilities, primarily carbon-carbon bond formation with electrophiles like aldehydes, ketones, or esters.[13]
-
Anhydrous Conditions: Grignard reagents react readily with protic sources, including water.[12] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Selectivity: The aryl chloride (C-Cl) bond is significantly stronger and less reactive towards magnesium metal than the alkyl bromide (C-Br) bond.[14][15] This difference in reactivity allows for the selective formation of the Grignard reagent at the propyl chain while leaving the aryl chloride untouched.
-
Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium.[12] Using iodine crystals or a small amount of a more reactive halide like 1,2-dibromoethane can help activate the magnesium surface.[14]
-
Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: Place magnesium turnings (1.5 eq.) in the flask. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a single crystal of iodine or gently warm the flask.
-
Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Trustworthiness Check: The self-sustaining reflux is a key indicator that the exothermic reaction is proceeding correctly. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling.
-
-
Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brownish solution is the Grignard reagent and should be used immediately in the subsequent synthetic step.
Comparative Reactivity: A Tale of Two Halides
The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds. The C(sp³)-Br bond of the propyl chain is far more reactive in nucleophilic substitutions and organometallic preparations than the C(sp²)-Cl bond of the benzene ring.
| Feature | C(sp³)-Br (Alkyl Bromide) | C(sp²)-Cl (Aryl Chloride) |
| Hybridization of Carbon | sp³ | sp² |
| Bond Dissociation Energy | Lower (~285 kJ/mol) | Higher (~400 kJ/mol)[15] |
| Primary Reaction Type | S_N2, E2, Grignard Formation[1] | Nucleophilic Aromatic Substitution (S_NAr) |
| Conditions for S_N | Mild (e.g., RT to 80°C with common nucleophiles) | Harsh (high temp/pressure) or requires strong electron-withdrawing groups ortho/para to Cl.[16][17][18] |
| Grignard Formation | Readily forms with Mg metal under standard conditions.[12] | Very difficult; requires highly activated Mg or specific conditions.[14] |
This reactivity difference is rooted in fundamental principles:
-
Bond Strength: The C(sp²)-Cl bond has more s-character and is significantly stronger than the C(sp³)-Br bond, making it harder to break.[15]
-
Repulsion: For a nucleophile to attack the aryl chloride directly, it would be repelled by the electron-rich π-system of the benzene ring.[16]
This predictable selectivity allows for a modular approach to synthesis, where the propyl chain can be elaborated first, followed by transformations involving the aryl chloride, such as palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a strategically designed building block whose reactivity is dominated by the bromopropyl group. This moiety serves as a reliable electrophilic handle for S_N2 reactions and as a precursor for nucleophilic Grignard reagents. The ortho-chloro substituent provides steric and electronic modulation while also serving as a latent site for further functionalization. The pronounced difference in reactivity between the alkyl bromide and the aryl chloride enables chemists to perform selective, high-yield transformations, making this compound a powerful tool in the rational design and synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
References
- Benchchem. Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- PubMed Central. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.
- Synthesis and tranquilizing effect of new dibenzoxazepines and pyridobenzoxazepines.
- Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-1596.
- Grignard Reaction.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (2026). Journal of the American Chemical Society.
- Benchchem. An In-depth Technical Guide to 1-(3-Bromopropyl)-3-fluorobenzene: Molecular Structure, Bonding, and Reactivity.
- National Institutes of Health. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs.
- Chemguide. reactions of aryl halides (halogenoarenes).
- Chemistry LibreTexts. (2022). 16.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- ChemSpider. (2012).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Royal Society of Chemistry. Synthesis of substituted benzo[b][8][21]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.
- Chemistry LibreTexts. (2022). 8: Nucleophilic Substitution Reactions.
- Benchchem.
- BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution.
- Chemistry LibreTexts. (2019). 16.
- Quora. (2020). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reaction?.
- Chemistry LibreTexts. (2022). 16.
- Sigma-Aldrich. 1-Bromo-3-chlorobenzene.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2021). 22.
- Organic Syntheses. o-CHLOROBROMOBENZENE.
- BLD Pharm. (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene.
- YouTube. (2020). Synthesis of p-Bromopropylbenzene.
- chemrevise. 6.10 Amines.
- PubChem. 1-(3-Bromopropyl)-4-chlorobenzene.
- MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
- ResearchGate. (2025).
- PubMed. (2003). Facile Intramolecular Cyclization in Oxidative Coupling of Acetylenes Linked to 1,3-positions of Benzene: Strained[16]metacyclophanedienetetrayne System.
- Royal Society of Chemistry. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
- Chemistry LibreTexts. (2023). Amine Reactions.
- MDPI.
- BLDpharm. 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Strategic Alkylation Reactions Using 1-(3-Bromopropyl)-2-chlorobenzene
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Bifunctional Reagent for Targeted Synthesis
1-(3-Bromopropyl)-2-chlorobenzene is a versatile bifunctional building block of significant utility in medicinal chemistry and organic synthesis. Its value lies in the differential reactivity of its two halogenated sites: a primary alkyl bromide and an aryl chloride. The C(sp³)-Br bond on the propyl chain is readily susceptible to nucleophilic substitution, making it an excellent electrophile for alkylation reactions.[1][2] In contrast, the C(sp²)-Cl bond on the aromatic ring is substantially less reactive towards typical nucleophilic substitution (SNAr) unless activated by strongly electron-withdrawing groups or subjected to transition-metal-catalyzed cross-coupling conditions.[3][4] This reactivity differential allows for the selective functionalization of the bromopropyl moiety, preserving the chlorobenzene group for subsequent transformations.
This guide provides an in-depth exploration of the applications of this compound in key alkylation reactions, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to leverage this reagent effectively.
Section 1: N-Alkylation of Amines and Heterocycles
The introduction of the 3-(2-chlorophenyl)propyl group onto nitrogen-containing scaffolds is a common strategy in drug discovery. This moiety can serve as a flexible linker or a pharmacophore fragment. The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where a nitrogen nucleophile attacks the electrophilic carbon atom bearing the bromine.[5][6]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is crucial to deprotonate the amine or heterocycle without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many secondary amines and NH-heterocycles. For less acidic amines, a stronger base like sodium hydride (NaH) may be required.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more nucleophilic.[2]
-
Temperature: Moderate heating (50-80 °C) is typically sufficient to overcome the activation energy of the reaction without promoting significant side reactions like elimination.
Protocol 1: N-Alkylation of Indole
This protocol details the synthesis of 1-[3-(2-chlorophenyl)propyl]-1H-indole, a common scaffold in medicinal chemistry.
Materials:
-
Indole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq.), powdered anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the indole starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (3x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product.
Section 2: O-Alkylation of Phenols via Phase-Transfer Catalysis
The O-alkylation of phenols to form aryl ethers is a cornerstone of organic synthesis. For this transformation, Phase-Transfer Catalysis (PTC) is a highly effective and "green" methodology.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides.[8][9] This avoids the need for strong, hazardous bases and anhydrous conditions.
Causality of Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is chosen for its ability to form a lipophilic ion pair with the phenoxide, enabling its transport into the organic phase.[10]
-
Biphasic System: Using an inexpensive inorganic base like NaOH or K₃PO₄ in water with an immiscible organic solvent (e.g., toluene) creates a simple, scalable, and efficient reaction medium.[7] This avoids the use of polar aprotic solvents which can be difficult to remove.
Protocol 2: O-Alkylation of 4-Methoxyphenol under PTC Conditions
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.), this compound (1.05 eq.), and TBAB (0.1 eq.) in toluene.
-
Base Addition: Separately, prepare a 50% (w/w) aqueous solution of KOH or NaOH. Add this solution to the toluene mixture.
-
Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure efficient mixing between the phases. The reaction is typically complete within 3-6 hours. Monitor by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure aryl ether.
Data Presentation: Typical Alkylation Conditions
| Reaction Type | Nucleophile Example | Base | Solvent | Catalyst | Temp (°C) | Typical Yield |
| N-Alkylation | Indole | K₂CO₃ | DMF | None | 70 | 80-95% |
| O-Alkylation | 4-Methoxyphenol | 50% aq. KOH | Toluene | TBAB | 90 | 85-98% |
| C-Alkylation | Diethyl Malonate | NaOEt | Ethanol | None | Reflux | 75-90% |
Note: Yields are representative and can vary based on substrate and specific conditions.
Section 3: Advanced Applications: Intramolecular Cyclization
A powerful application of this compound is in the synthesis of tricyclic heterocyclic systems, such as dibenzo[b,f][1][6]oxazepines, which are scaffolds present in pharmacologically active compounds.[11][12] This strategy involves a two-step, one-pot process:
-
Intermolecular Alkylation: An initial SN2 reaction occurs between a nucleophile (e.g., a 2-aminophenol) and the bromopropyl group.
-
Intramolecular Cyclization: A subsequent intramolecular reaction, often a Buchwald-Hartwig or Ullmann-type coupling, forms the seven-membered ring by coupling the nitrogen or oxygen with the aryl chloride.
This advanced protocol requires careful optimization of the second catalytic step, but it provides a convergent route to complex molecular architectures. A variety of dibenzo[b,f][1][6]oxazepine derivatives have been synthesized using similar strategies.[13][14]
Section 4: Mechanistic Considerations & Troubleshooting
The primary alkyl bromide of the title compound reacts almost exclusively via an SN2 mechanism.[15] This has important stereochemical implications if the nucleophile or electrophile were chiral, as it proceeds with inversion of configuration.
Troubleshooting Common Issues:
-
Low or No Reactivity:
-
Cause: Insufficiently strong base to deprotonate the nucleophile; low reaction temperature.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for N-alkylation). Increase the temperature in 10 °C increments. For biphasic systems, ensure vigorous stirring and consider a more lipophilic PTC catalyst.[7]
-
-
Formation of Elimination Byproduct (2-chloro-1-propenylbenzene):
-
Cause: The nucleophile is acting as a base, or the reaction temperature is too high. This is more common with sterically hindered or strongly basic nucleophiles.
-
Solution: Use a less hindered, more nucleophilic reagent if possible. Lower the reaction temperature. Ensure the base used is non-nucleophilic (e.g., DIPEA, K₂CO₃).
-
-
Di-alkylation (for primary amines):
-
Cause: The mono-alkylated product is still nucleophilic and reacts with another molecule of the alkylating agent.
-
Solution: Use a slight excess of the amine (1.2-1.5 eq.). Add the alkylating agent slowly to the amine solution at a low temperature to maintain a low instantaneous concentration of the electrophile.[16]
-
Section 5: Safety and Handling
-
This compound: This compound is an alkylating agent and should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Chemguide. (n.d.). Nucleophilic Substitution - Halogenoalkanes and Hydroxide Ions.
- CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloalkanes.
- Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction.
- Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
- UC Davis Chem LibreTexts. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds.
- Wikipedia. (2024). Phase-transfer catalyst.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- ResearchGate. (n.d.). Methods for alkylation of aryl halides.
- Park, Y., et al. (2020). Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Nature Communications.
- ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
- Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research.
- Gandelman, M., et al. (2017). Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides. Nature Communications.
- Kuninobu, Y., et al. (2023). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][6]oxazepine synthesis. Future Medicinal Chemistry.
- Jain, M. S., & Surana, S. J. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][6]-oxazepine derivatives. ResearchGate.
- Kumar, A., et al. (2023). Diversity-Oriented Synthesis of Benzo[f][1][6]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. The Journal of Organic Chemistry.
- Al-Obaidi, A. M. J. (2016). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Journal of Science.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diversity-Oriented Synthesis of Benzo[ f][1,4]oxazepine-, 2 H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Topic: Selective Suzuki-Miyaura Coupling of 1-(3-Bromopropyl)-2-chlorobenzene at the Aryl Chloride Position
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(3-bromopropyl)-2-chlorobenzene with an arylboronic acid. The substrate presents a significant chemoselectivity challenge due to the presence of two distinct carbon-halogen bonds: a robust aryl chloride (Csp²–Cl) and a more labile primary alkyl bromide (Csp³–Br). This guide outlines a strategic approach, including the selection of a specialized catalyst system, to preferentially activate the typically unreactive aryl chloride bond while preserving the alkyl bromide moiety for potential subsequent transformations. The protocol is designed for researchers in synthetic and medicinal chemistry, offering a reliable method for constructing complex biaryl structures from bifunctional starting materials.
Introduction: The Chemoselectivity Challenge
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science industries is widespread.[3] A standard Suzuki reaction involves the coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[2]
The substrate, This compound , contains two potential electrophilic sites for oxidative addition to the palladium catalyst. The general reactivity trend for halides in Suzuki couplings is I > Br > Cl, primarily due to decreasing bond dissociation energy.[2][4] This would suggest that the primary alkyl bromide is more reactive than the aryl chloride. However, the oxidative addition step is also highly dependent on the hybridization of the carbon atom (Csp² vs. Csp³) and, most critically, on the catalyst system employed.[5]
Aryl chlorides are notoriously challenging substrates due to the strength of the C–Cl bond. Their successful coupling requires highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step.[6][7] Conversely, while alkyl bromides can undergo Suzuki coupling, these reactions often require different catalytic systems (e.g., nickel-based catalysts or specific palladium/ligand combinations) to be effective and avoid side reactions.[8]
This protocol leverages advanced catalyst design to overcome the inherent inertness of the aryl chloride, directing the reaction to selectively form the biaryl product while leaving the alkyl bromide intact for future synthetic manipulations.
The Catalytic Cycle and Basis for Selectivity
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) intermediate. This step is often rate-limiting, especially for unreactive halides like aryl chlorides.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[9][10]
-
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Chemoselectivity is achieved by exploiting the kinetic differences in the oxidative addition step. Modern catalyst systems, particularly those using bulky biarylphosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are specifically designed to lower the activation energy for the oxidative addition of C(sp²)–Cl bonds. While these catalysts can also activate C(sp³)–Br bonds, the conditions can be fine-tuned to favor the aromatic coupling, which is often thermodynamically favored and kinetically accessible at elevated temperatures.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid as a representative example.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Amount (mmol) | Equivalents |
| This compound | C₉H₁₀BrCl | 249.53 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.5 | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol%) |
| SPhos | C₂₆H₃₅O₂P | 410.53 | 0.022 | 0.022 (2.2 mol%) |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | 5.0 mL | - |
| Deionized Water | H₂O | 18.02 | 0.5 mL | - |
Equipment:
-
Oven-dried 25 mL Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control and thermocouple
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow ensures an oxygen-free environment, which is critical for preventing catalyst decomposition.
Caption: Experimental workflow for the selective Suzuki coupling.
Step-by-Step Instructions:
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (250 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the SPhos ligand (9.0 mg, 0.022 mmol). Rationale: The Pd:Ligand ratio is approximately 1:2.2, ensuring sufficient ligand is present to form the active monoligated Pd(0)L species, which is crucial for the coupling of challenging aryl chlorides.[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, and carefully evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) followed by degassed deionized water (0.5 mL). Rationale: A small amount of water aids in dissolving the inorganic base and facilitates the transmetalation step.[11]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, 1-(3-bromopropyl)-2-(4-methoxyphenyl)benzene .
Expected Results
The expected product is the result of selective coupling at the C-Cl bond. Yields for this type of challenging coupling are typically in the range of 65-85% after purification. The alkyl bromide moiety should remain intact.
-
Expected Product: 1-(3-bromopropyl)-2-(4-methoxyphenyl)benzene
-
Molecular Formula: C₁₆H₁₇BrO
-
Molecular Weight: 305.21 g/mol
Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is required to confirm the structure and purity of the final product. The ¹H NMR spectrum should clearly show signals corresponding to the propyl chain protons adjacent to the bromine atom (a triplet around 3.4-3.6 ppm) and the aromatic protons of both rings.
Safety and Handling
-
Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
Reagents: this compound is an irritant. Avoid contact with skin and eyes.[12]
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Lee, D. H., & Jin, M. J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255. [Link]
- Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
- Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- PubChem. 1-(3-Bromopropyl)-4-chlorobenzene. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromopropyl)-2-chlorobenzene
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science. 1-(3-Bromopropyl)-2-chlorobenzene is a prime example of such a scaffold, possessing two distinct and orthogonally reactive carbon-halogen bonds: a C(sp²)-Cl bond on the aromatic ring and a C(sp³)-Br bond on the alkyl side chain. This bifunctionality opens a gateway to sequential and selective functionalization, enabling the introduction of diverse molecular fragments in a controlled manner.
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with exceptional precision and functional group tolerance.[1][2] The application of these Nobel Prize-winning transformations—including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—to a substrate like this compound is not merely a routine synthetic exercise. It is a study in chemoselectivity, where the choice of catalyst, ligand, and reaction conditions dictates which of the two halogenated sites engages in the catalytic cycle. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this selectivity, with a focus on synthetically valuable transformations.
The Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions stems from a well-understood catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] While specific steps may vary between different named reactions, the fundamental sequence provides a robust framework for understanding and optimizing these transformations.
The General Catalytic Cycle involves three key stages: [2][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of an electrophile (e.g., the aryl chloride). This step converts the palladium from Pd(0) to a Pd(II) species. The rate of this step is highly dependent on the nature of the halide (I > Br > OTf > Cl) and the electronic properties of the ligand.[1][6]
-
Transmetalation (or related step): In reactions like the Suzuki-Miyaura coupling, a nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide.[5][7] For the Heck reaction, this stage involves migratory insertion of an alkene.[8]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic partners are expelled from the palladium's coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][3]
The Decisive Role of Ligands
Ligands are not mere spectators; they are crucial controllers of the catalyst's behavior.[6] The coordination of ligands to the palladium center profoundly alters its electronic structure and steric environment, thereby influencing catalyst activity, stability, and selectivity.[9]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium atom. This enhanced nucleophilicity of the Pd(0) center significantly accelerates the oxidative addition step, which is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Sterically Bulky Ligands: Large, bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are often the most catalytically active.[3] Furthermore, steric hindrance can facilitate the final reductive elimination step, accelerating product formation and catalyst turnover.[6]
For the challenging activation of the C-Cl bond in this compound, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group is often essential.[10][11][12]
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C(sp²)-Cl Position
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids.[7] Achieving selective coupling at the relatively inert C-Cl bond while preserving the more reactive C-Br bond requires a catalyst system specifically designed to overcome the high activation barrier of C-Cl oxidative addition.
Reaction Principle: This protocol employs a palladium precatalyst with a sterically demanding, electron-rich biarylphosphine ligand to facilitate the selective coupling of an arylboronic acid at the 2-chloro position of the substrate.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 104838-81-5 | Sigma-Aldrich | Substrate (1.0 equiv) |
| Phenylboronic Acid | 98-80-6 | Sigma-Aldrich | Coupling partner (1.2-1.5 equiv) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Sigma-Aldrich | Palladium precatalyst (1-2 mol%) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Sigma-Aldrich | Ligand (2-4 mol%) |
| K₃PO₄ (Potassium Phosphate, tribasic) | 7778-53-2 | Sigma-Aldrich | Base (2.0-3.0 equiv) |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Sigma-Aldrich | Solvent |
Detailed Experimental Protocol
-
Inert Atmosphere Setup: In a glovebox or under a constant stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same tube, add K₃PO₄ (2.0 equiv), the arylboronic acid (1.2 equiv), and this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application Protocol 2: Synthesis of Tetrahydroquinoline via Sequential Amination and Intramolecular Buchwald-Hartwig Coupling
This advanced application demonstrates the power of the substrate's bifunctionality. The C(sp³)-Br bond is first functionalized with a primary amine via a standard Sₙ2 reaction. The resulting secondary amine is then cyclized onto the C(sp²)-Cl bond using an intramolecular Buchwald-Hartwig amination to construct the medicinally relevant tetrahydroquinoline core. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[13][14]
Reaction Principle: A two-step, one-pot sequence where an initial nucleophilic substitution is followed by a palladium-catalyzed intramolecular C-N bond formation. The success of the cyclization step relies on a catalyst system capable of facilitating C-Cl bond amination.[12][15]
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 104838-81-5 | Sigma-Aldrich | Substrate (1.0 equiv) |
| Benzylamine | 100-46-9 | Sigma-Aldrich | Amine source (1.1 equiv) |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | Sigma-Aldrich | Palladium precatalyst (2 mol%) |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 787618-22-8 | Sigma-Aldrich | Ligand (4 mol%) |
| NaOt-Bu (Sodium tert-butoxide) | 865-48-5 | Sigma-Aldrich | Strong base (2.2 equiv) |
| Toluene, Anhydrous | 108-88-3 | Sigma-Aldrich | Solvent |
Detailed Experimental Protocol
-
Step A: Sₙ2 Amination (Formation of the Cyclization Precursor)
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add benzylamine (1.1 equiv) and a non-nucleophilic base such as K₂CO₃ (1.5 equiv).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC/LC-MS analysis shows complete consumption of the starting bromide.
-
Work up the reaction by filtering off the base and evaporating the solvent. The crude secondary amine product is often used directly in the next step without extensive purification.
-
-
Step B: Intramolecular Buchwald-Hartwig Cyclization
-
Inert Atmosphere Setup: To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (2.2 equiv) under an argon atmosphere.[11]
-
Addition of Substrate & Solvent: Add a solution of the crude amine precursor from Step A (1.0 equiv) in anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitoring & Work-up: Monitor the formation of the cyclized product. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the N-benzyltetrahydroquinoline product.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions, highlighting the key parameters that influence selectivity and efficiency.
| Reaction Type | Coupling Partner | Typical Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Key Selectivity Factor |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | Bulky, e⁻-rich ligand needed to activate the C-Cl bond. |
| Heck Alkeneation | Alkene (e.g., Acrylate) | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 80-140 | Generally favors more reactive C-Br bond; C-Cl requires harsher conditions.[16] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 60 | Dual Pd/Cu catalysis favors C-Br over C-Cl under mild conditions.[17][18][19] |
| Buchwald-Hartwig | Amine | Pd(OAc)₂ / RuPhos or BrettPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | Modern ligands enable challenging C-Cl amination for cyclization.[13][15] |
Conclusion and Future Outlook
This compound is a highly valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling. The key to unlocking its full potential lies in the rational control of chemoselectivity. By carefully selecting the catalyst system—particularly the ligand—and optimizing reaction conditions, chemists can selectively target either the aryl chloride or alkyl bromide position. The protocols detailed herein for selective Suzuki-Miyaura coupling and sequential intramolecular Buchwald-Hartwig amination provide robust starting points for researchers. These strategies enable the construction of complex biaryl systems and nitrogen-containing heterocycles, which are privileged structures in drug development and materials science. Future work will likely focus on developing even more active and selective catalysts that can operate under milder conditions, further expanding the synthetic utility of this versatile building block.
References
- Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination. Organic Letters.
- Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry.
- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C-H Aminations. Angewandte Chemie International Edition in English.
- Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. Organic Letters.
- Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters.
- Role of palladium catalyst in cross-coupling reactions. Google.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- 17.2. Palladium catalyzed couplings. Lumen Learning.
- The Role of Phosphine Ligands in Palladium Catalysis Explained. Google.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. Google.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene. BenchChem.
- Buchwald–Hartwig amination. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-dichlorobenzene. BenchChem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. ResearchGate.
- Suzuki Coupling Mechanism. YouTube.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. zr-catalyst.com [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. scite.ai [scite.ai]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Novel Tetrahydroquinoline Scaffolds from 1-(3-Bromopropyl)-2-chlorobenzene
Abstract: This document provides a comprehensive guide for the synthesis of novel N-aryl-1,2,3,4-tetrahydroquinoline derivatives, pivotal scaffolds in medicinal chemistry, starting from the readily available 1-(3-bromopropyl)-2-chlorobenzene. We present a robust two-step synthetic strategy involving an initial nucleophilic substitution followed by a transition metal-catalyzed intramolecular cyclization. Detailed, field-tested protocols for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are provided as alternative cyclization pathways. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, practical experimental procedures, and expected analytical data to facilitate the exploration of new chemical entities.
Introduction: The Strategic Value of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, forming the structural backbone of numerous biologically active compounds. Its prevalence in pharmaceuticals and natural products underscores the continuous need for efficient and versatile synthetic routes.[1] This application note details a strategic approach to novel tetrahydroquinoline derivatives, leveraging the bifunctional nature of this compound as a versatile starting material. The synthetic pathway is designed as a tandem sequence of a classical nucleophilic substitution followed by a modern transition-metal-catalyzed intramolecular C-N bond formation, offering a modular approach to a diverse library of compounds.
The core of our strategy lies in the selective and sequential reactivity of the two halide centers in the starting material. The aliphatic bromide is first displaced by a primary amine (e.g., an aniline derivative) to forge the N-arylpropylamine intermediate. Subsequently, an intramolecular cyclization is induced between the newly introduced nitrogen atom and the chlorinated aromatic ring. We present two powerful and widely adopted catalytic systems for this key cyclization step: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods may depend on factors such as functional group tolerance, cost, and catalyst/ligand availability.
Overall Synthetic Workflow
The synthesis is structured as a two-stage process. The first stage involves the formation of an N-(3-(2-chlorophenyl)propyl)aniline intermediate. The second stage is the critical intramolecular cyclization to yield the final tetrahydroquinoline product.
Experimental Protocols
Stage 1: Synthesis of N-(3-(2-chlorophenyl)propyl)aniline Intermediate
Reaction Principle: This step involves a standard SN2 reaction where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the bromopropyl group, displacing the bromide ion. Potassium carbonate acts as a mild base to neutralize the HBr formed.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the aniline derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(3-(2-chlorophenyl)propyl)aniline intermediate, which can be purified by column chromatography or used directly in the next step.
Stage 2, Pathway A: Intramolecular Buchwald-Hartwig Amination
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency of the reaction.
Materials:
-
N-(3-(2-chlorophenyl)propyl)aniline intermediate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the N-(3-(2-chlorophenyl)propyl)aniline intermediate (1.0 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add sodium tert-butoxide (1.5-2.0 eq) and anhydrous toluene.
-
Stir the mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Stage 2, Pathway B: Intramolecular Ullmann Condensation
Reaction Principle: The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically at higher temperatures than palladium-catalyzed methods.[3] The mechanism is thought to involve the formation of a copper(I)-amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[3][4][5]
Materials:
-
N-(3-(2-chlorophenyl)propyl)aniline intermediate
-
Copper(I) iodide (CuI)
-
L-proline or a diamine ligand (optional, but recommended)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dioxane, anhydrous
Equipment:
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and hotplate
-
Inert gas supply
Procedure:
-
To a reaction tube, add the N-(3-(2-chlorophenyl)propyl)aniline intermediate (1.0 eq), CuI (10-20 mol%), L-proline (20-40 mol%), and K₃PO₄ (2.0-3.0 eq).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF.
-
Stir the mixture at 120-150 °C for 24-48 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of an N-aryl-1,2,3,4-tetrahydroquinoline.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂ / XPhos | CuI / L-proline |
| Catalyst Loading | 2-5 mol% | 10-20 mol% |
| Base | NaOt-Bu | K₃PO₄ |
| Solvent | Toluene | DMF |
| Temperature | 100-120 °C | 120-150 °C |
| Reaction Time | 12-24 h | 24-48 h |
| Typical Yield | Good to Excellent | Moderate to Good |
Table 1: Comparison of Cyclization Protocols.
Expected Characterization Data for N-Phenyl-1,2,3,4-tetrahydroquinoline:
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): 7.2-7.4 (m, Ar-H), 6.8-7.0 (m, Ar-H), 3.4-3.6 (t, N-CH₂), 2.8-3.0 (t, Ar-CH₂), 1.9-2.1 (m, CH₂-CH₂) |
| ¹³C NMR | δ (ppm): 145.2, 142.1, 129.3, 127.1, 122.5, 117.5, 115.8, 42.3, 27.0, 22.1[6] |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Table 2: Representative Analytical Data.
Concluding Remarks
The synthetic strategies detailed in this application note provide a reliable and adaptable framework for the synthesis of novel N-aryl-1,2,3,4-tetrahydroquinolines from this compound. The choice between the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation for the key intramolecular cyclization step allows for flexibility based on available resources and substrate compatibility. These protocols are designed to be a starting point for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.
References
- Ullmann condensation - Wikipedia.
- Copper-catalyzed intramolecular C–N coupling reaction of aryl halide with amide - OUCI.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water - ResearchGate.
- Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review | ACS Omega.
- Buchwald–Hartwig amination - Wikipedia.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
- Ullmann Reaction - BYJU'S.
- Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate.
- Mechanism of the Ullmann Condensation | The Journal of Organic Chemistry.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed.
- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry.
- Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds - UDSpace - University of Delaware.
Sources
The Strategic Utility of 1-(3-Bromopropyl)-2-chlorobenzene in Medicinal Chemistry: A Guide for Synthetic Advancement
Abstract
This technical guide provides an in-depth exploration of 1-(3-Bromopropyl)-2-chlorobenzene, a bifunctional halogenated aromatic compound with significant, yet underexplored, potential in the field of medicinal chemistry. While not as extensively documented as some of its fluorinated or para-substituted analogs, its unique substitution pattern offers a valuable tool for researchers, scientists, and drug development professionals. This document delineates its physicochemical properties, outlines a robust synthetic protocol, and details its application as a versatile building block, particularly in the alkylation of key pharmacophoric moieties and as a substrate for advanced cross-coupling reactions. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: A Bifunctional Building Block with Untapped Potential
In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No. 54877-27-9) emerges as a compelling, albeit specialized, reagent for the medicinal chemist.[1] Its structure is characterized by two distinct reactive handles: a flexible three-carbon propyl chain terminated by a reactive primary bromide, and a chlorinated benzene ring. This duality allows for its sequential or orthogonal functionalization, making it an ideal scaffold for introducing the 2-chlorobenzylpropyl moiety into a variety of molecular architectures.
The presence of the chlorine atom on the aromatic ring can influence the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and metabolic stability. Furthermore, the ortho-chloro substitution provides a unique steric and electronic environment that can be exploited for achieving specific binding interactions with biological targets. While its direct incorporation into marketed drugs is not widely documented, its utility as a synthetic intermediate is exemplified by its use in sophisticated chemical transformations such as host-guest interaction-controlled C-H borylation.[2]
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in synthesis and for the unambiguous characterization of its reaction products.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| CAS Number | 54877-27-9 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| XLogP3 | 4.31 | [1] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 2-chlorophenyl ring will appear as a complex multiplet in the range of δ 7.1-7.5 ppm. The methylene group adjacent to the bromine (CH₂-Br) will be the most downfield of the aliphatic protons, likely appearing as a triplet around δ 3.4-3.6 ppm. The methylene group adjacent to the aromatic ring (Ar-CH₂) will also be a triplet, expected around δ 2.8-3.0 ppm. The central methylene group (-CH₂-) will present as a multiplet (likely a quintet) in the region of δ 2.1-2.3 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine unique carbon signals. The aromatic carbons will resonate in the δ 125-140 ppm region, with the carbon bearing the chlorine atom being the most deshielded. The aliphatic carbons will appear in the upfield region, with the C-Br carbon expected around δ 33-35 ppm, the Ar-C carbon around δ 32-34 ppm, and the central carbon around δ 30-32 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic chain just below 3000 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will likely appear in the 1000-1100 cm⁻¹ range, while the C-Br stretching will be observed at lower wavenumbers, typically between 500-650 cm⁻¹.[3][4][5]
-
MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 232, 234, and 236. Common fragmentation patterns would involve the loss of the bromine atom (M-Br)⁺ and cleavage of the propyl chain.[6][7]
Synthesis Protocol
The synthesis of this compound can be reliably achieved from the corresponding alcohol, 3-(2-chlorophenyl)propan-1-ol, via a nucleophilic substitution reaction. The use of phosphorus tribromide (PBr₃) is a standard and effective method for this transformation.
Protocol: Bromination of 3-(2-chlorophenyl)propan-1-ol
This protocol is based on well-established procedures for the bromination of primary alcohols.[8]
Materials:
-
3-(2-chlorophenyl)propan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its ability to act as a linker or spacer, connecting a pharmacophore to another functional group or molecular scaffold. The reactive bromopropyl chain is particularly amenable to nucleophilic substitution reactions.
N-Alkylation of Amines
The alkylation of primary and secondary amines is a cornerstone of many synthetic routes in drug discovery. The resulting secondary and tertiary amines are prevalent in a vast array of biologically active molecules.[9]
Reaction Principle: The reaction proceeds via a standard Sₙ2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon attached to the bromine. A base is typically required to neutralize the HBr generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. A common challenge is over-alkylation, especially with primary amines, as the product secondary amine can be more nucleophilic than the starting material.[10]
Caption: General workflow for N-alkylation of amines.
Protocol: N-Alkylation of a Secondary Amine
-
Reaction Setup: To a solution of the secondary amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off any inorganic salts. If using a water-miscible solvent, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by flash column chromatography.
O-Alkylation of Phenols
The formation of aryl ethers via the Williamson ether synthesis is another fundamental transformation where this compound can be employed. Phenolic hydroxyl groups are common in many drug molecules, and their alkylation can significantly impact properties such as solubility, metabolic stability, and target affinity.[11][12]
Reaction Principle: A phenoxide is generated in situ by treating the phenol with a base. This potent nucleophile then displaces the bromide from this compound in an Sₙ2 reaction.[12]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. IR Spectrums [cms.gutow.uwosh.edu]
- 5. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Bromopropyl)-2-chlorobenzene as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(3-Bromopropyl)-2-chlorobenzene (CAS No: 54877-27-9)[1], a versatile bifunctional building block in organic synthesis. We delve into its strategic applications, focusing on the synthesis of high-value heterocyclic scaffolds, its utility in palladium-catalyzed cross-coupling reactions, and its role in advanced C-H functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower synthetic innovation.
Introduction: A Bifunctional Scaffold for Complex Synthesis
This compound is a uniquely structured reagent possessing two distinct reactive centers: a flexible three-carbon chain terminated by a reactive primary alkyl bromide, and a chlorinated aromatic ring. This orthogonal reactivity allows for a stepwise and controlled elaboration of molecular complexity.
-
The Alkyl Bromide: The bromopropyl group is a potent electrophile, highly susceptible to nucleophilic substitution. This functionality serves as the primary handle for introducing amines, ethers, and other nucleophilic moieties, often as the first step in a multi-step synthesis.[2]
-
The Aryl Chloride: The chloro-substituted benzene ring provides a stable platform that can be functionalized through various modern synthetic methods. It can act as a coupling partner in cross-coupling reactions or direct further substitution on the aromatic ring.
This dual functionality makes this compound a sought-after precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.
Core Application: Synthesis of Tetrahydrobenzazepine Scaffolds
One of the most significant applications of this compound is in the construction of the tetrahydrobenzazepine core. This seven-membered N-heterocycle is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including cytoprotective agents and the anti-obesity drug Lorcaserin.[3][4][5] The synthesis typically proceeds via an intramolecular cyclization strategy.
Mechanistic Rationale: Intramolecular Friedel-Crafts Alkylation
The most common pathway involves a two-step sequence. First, the primary bromide is displaced by an amine (N-alkylation). The resulting secondary amine is then subjected to an intramolecular Friedel-Crafts alkylation, where the electron-rich aromatic ring attacks the electrophilic carbon, typically activated by a Lewis acid, to form the seven-membered ring. The chlorine atom on the ring influences the electronics and can be a site for later-stage functionalization.
Caption: Workflow for Tetrahydrobenzazepine Synthesis.
Protocol: Synthesis of an N-Substituted 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
This protocol describes a general procedure for the synthesis of a tetrahydrobenzazepine derivative, a key intermediate class for drugs like Lorcaserin.[5][6][7]
Materials:
-
This compound
-
Primary amine (e.g., methylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
Step 1: N-Alkylation
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add the primary amine (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization [8]
-
Dissolve the purified N-alkylated intermediate (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 12-24 hours).
-
Carefully quench the reaction by slowly adding it to a cooled saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the target tetrahydrobenzazepine.
Application in Palladium-Catalyzed Cross-Coupling
The aryl-chloride bond in this compound provides a robust handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities onto the aromatic core, a critical strategy in constructing libraries of compounds for drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the aryl chloride with various organoboron reagents (e.g., boronic acids or esters) to form biaryl structures or introduce alkyl/vinyl groups.[9][10] The reaction proceeds through a well-established catalytic cycle.[11][12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as toluene/water or dioxane/water.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water, dry the organic layer over a drying agent, and concentrate.
-
Purify via column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine.[13][14] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15]
Protocol: General Procedure for Buchwald-Hartwig Amination [16]
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous solvent like toluene or dioxane.
-
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting arylamine by column chromatography.
Advanced Application: Site-Selective C-H Borylation
Recent advances in catalysis have enabled the direct functionalization of C-H bonds. This compound has been shown to undergo catalyst-controlled, site-selective C-H borylation. Specifically, using an iridium catalyst with a sterically demanding ligand, the borylation occurs predominantly at the para-position to the chloropropyl group, overcoming the inherent electronic directing effects.[17]
This transformation is highly valuable as it introduces a boronic ester group, which can then be used in subsequent Suzuki-Miyaura couplings, effectively creating a new, versatile synthetic handle on the aromatic ring.
Rationale and Data
The selectivity of the borylation is influenced by host-guest interactions between the substrate and the catalyst system.[17] The length of the alkyl chain can affect the efficiency and selectivity of this transformation.
| Substrate | Alkyl Chain | Yield (%) | para/meta Ratio |
| This compound | -(CH₂)₃Br | 80 | 2.5 |
| 1-(5-Bromopentyl)-2-chlorobenzene | -(CH₂)₅Br | 72 | 10 |
| 1-(6-Bromohexyl)-2-chlorobenzene | -(CH₂)₆Br | 60 | 1.8 |
| Data adapted from J. Am. Chem. Soc. research on host-guest interaction-controlled C-H borylation.[17] |
Protocol: para-Selective C-H Borylation[18]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (Iridium catalyst precursor)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen) (Ligand)
-
Cyclooctane (solvent)
Procedure:
-
In a glovebox, charge a reaction vial with [Ir(cod)OMe]₂ (1.5 mol%), Me₄phen (3.0 mol%), and B₂pin₂ (1.2 eq).
-
Add cyclooctane as the solvent.
-
Add this compound (1.0 eq) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the para-borylated product.
Safety and Handling
This compound is an alkylating agent and should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation.[18] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its bifunctional nature enables a wide range of transformations, from the construction of complex heterocyclic scaffolds like tetrahydrobenzazepines to participation in robust palladium-catalyzed cross-coupling reactions. Furthermore, its application in cutting-edge C-H functionalization chemistry highlights its continuing relevance. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists to effectively leverage this reagent in the pursuit of novel molecular architectures for pharmaceutical and materials science applications.
References
- Đilović, I., et al. (2015). Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes. PubMed.
- Geboes, Y., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central.
- Reddy, K. L., et al. (2014). Synthesis of enantiopure antiobesity drug lorcaserin. PubMed.
- Reddy, K. L., et al. (2014). Synthesis of enantiopure antiobesity drug lorcaserin. ResearchGate.
- Zhu, Q., et al. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. ACS Publications.
- Arena Pharmaceuticals, Inc. (2014). Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin. Google Patents.
- Nerdinger, S., et al. (2019). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate.
- Kubota, K., et al. (2018). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- Engle Lab. (2025). Simple Synthesis of Dihydro-1-benzazepines – Manuscript in Press in Tetrahedron Letters. Engle Lab Website.
- Balogh, J., et al. (2020). Synthesis of N-substituted tetrahydro-2-benzazepines via a classical Pictet-Spengler reaction. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wang, X., et al. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Zhang, Z., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Wikipedia. (2023). Suzuki reaction. Wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Yin, T., et al. (2017). Reagents and conditions for synthesis. ResearchGate.
- Reddy, G. S., et al. (2017). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Beilstein Journals.
- Formulator Help. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. Formulator Help.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Garrido, M., et al. (2016). Intramolecular cyclization leading to corresponding six- or four-membered ring. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Nucleophilic Substitution Reactions of 1-(3-Bromopropyl)-2-chlorobenzene
An in-depth guide to the selective functionalization of 1-(3-Bromopropyl)-2-chlorobenzene via nucleophilic substitution, tailored for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a bifunctional electrophilic molecule offering two distinct sites for chemical modification: a primary alkyl bromide and an aryl chloride. The significant difference in reactivity between these two positions allows for highly selective nucleophilic substitution reactions. The bromine atom, located on a flexible propyl chain, is susceptible to classical S(_N)2 displacement under mild conditions.[1][2] In stark contrast, the chlorine atom attached directly to the benzene ring is largely unreactive to nucleophiles due to the high electron density of the aromatic system and the strength of the sp² C-Cl bond.[1][3]
This differential reactivity makes this compound a valuable intermediate in medicinal chemistry and materials science. It enables the introduction of a wide array of functional groups onto the propyl side chain while preserving the chlorobenzene moiety for subsequent transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the underlying principles and detailed protocols for leveraging this selective reactivity.
Mechanistic Rationale: Exploiting Differential Reactivity
The synthetic utility of this compound is rooted in the predictable and distinct mechanisms governing the reactivity of its two halogen atoms.
S(_N)2 Reaction at the Alkyl Bromide (Primary Pathway)
The primary reaction pathway involves the nucleophilic attack at the carbon atom bonded to the bromine. This proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[4]
-
Mechanism: This is a concerted, single-step process where the incoming nucleophile forms a bond with the electrophilic carbon at the same time as the bromide leaving group departs.[1][5]
-
Substrate Influence: As a primary alkyl halide, the bromopropyl group is sterically unhindered, making it an ideal substrate for S(_N)2 reactions.
-
Reaction Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4][6]
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
Inertness of the Aryl Chloride (Selectivity Control)
Simple aryl halides like chlorobenzene are notoriously resistant to nucleophilic substitution.[1][3] This inertness is the key to the selectivity of reactions with this compound under standard conditions.
-
Electronic Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles.[1]
-
C-Cl Bond Strength: The carbon of the C-Cl bond is sp² hybridized, giving the bond more s-character and making it stronger and shorter than an sp³ C-Br bond.
-
Reaction Conditions: Substitution at the aryl chloride (Nucleophilic Aromatic Substitution, S(_N)Ar) typically requires forcing conditions, such as high temperatures (>300 °C) and pressures, or the presence of strong electron-withdrawing groups at the ortho or para positions, which are absent in this molecule.[3][7]
The following diagram illustrates the preferential reaction site.
Caption: Differential reactivity of halogen sites.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of diverse derivatives. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-(3-Azidopropyl)-2-chlorobenzene
This reaction is a cornerstone for introducing a versatile azide group, which can be readily converted to an amine via reduction or used in "click" chemistry.
Reaction Scheme: Cl-Ph-(CH₂)₃-Br + NaN₃ → Cl-Ph-(CH₂)₃-N₃ + NaBr
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.53 | 5.00 g | 21.3 |
| Sodium Azide (NaN₃) | 65.01 | 1.66 g | 25.6 (1.2 eq) |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.3 mmol) and Dimethylformamide (50 mL).
-
Add sodium azide (1.66 g, 25.6 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Expected Outcome: A colorless to pale yellow oil. Typical yields are in the range of 90-98%.
Protocol 2: Synthesis of N-Benzyl-3-(2-chlorophenyl)propan-1-amine
This protocol demonstrates the reaction with a primary amine nucleophile. An excess of the amine or an auxiliary base is required to neutralize the HBr byproduct.[8][9]
Reaction Scheme: Cl-Ph-(CH₂)₃-Br + 2 BnNH₂ → Cl-Ph-(CH₂)₃-NHBn + BnNH₃⁺Br⁻
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.53 | 4.00 g | 17.1 |
| Benzylamine (BnNH₂) | 107.15 | 3.66 g (3.7 mL) | 34.1 (2.0 eq) |
| Acetonitrile | - | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (4.00 g, 17.1 mmol) in acetonitrile (40 mL).
-
Add benzylamine (3.66 g, 34.1 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 1M NaOH solution (2 x 50 mL) to remove the benzylammonium bromide salt.
-
Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (gradient elution with hexane/ethyl acetate).
Expected Outcome: A viscous oil or low-melting solid. Typical yields range from 75-85%.
Protocol 3: Synthesis of 4-(2-Chlorophenyl)butanenitrile
The cyano group is a valuable functional handle, serving as a precursor to carboxylic acids, amines, and amides.
Reaction Scheme: Cl-Ph-(CH₂)₃-Br + KCN → Cl-Ph-(CH₂)₃-CN + KBr
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.53 | 5.00 g | 21.3 |
| Potassium Cyanide (KCN) | 65.12 | 1.67 g | 25.6 (1.2 eq) |
| Dimethyl Sulfoxide (DMSO) | - | 50 mL | - |
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide quench protocol (e.g., bleach solution) available.
-
Add this compound (5.00 g, 21.3 mmol) and DMSO (50 mL) to a 100 mL three-neck flask.
-
Carefully add potassium cyanide (1.67 g, 25.6 mmol).
-
Heat the mixture to 90 °C and stir for 3-5 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and carefully pour it into 250 mL of water.
-
Extract the product with ethyl acetate (3 x 80 mL).
-
Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a brine wash (1 x 100 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation.
Expected Outcome: A colorless oil. Typical yields are 80-90%.
Workflow and Characterization
A generalized workflow for these reactions is depicted below. Product identity and purity should be rigorously confirmed using a combination of spectroscopic techniques.
Caption: General experimental and analytical workflow.
Typical Characterization Data:
-
¹H NMR: Appearance of new signals corresponding to the introduced functional group and a shift of the methylene protons adjacent to the new group. Disappearance of the signal for the -CH₂-Br protons (typically around 3.4-3.6 ppm).
-
¹³C NMR: Shift in the carbon signal where substitution occurred. For example, in the nitrile product, a new signal for the CN carbon will appear around 118-120 ppm.
-
FT-IR: Appearance of characteristic stretching frequencies. For example, a strong, sharp peak around 2245 cm⁻¹ for a nitrile (C≡N) or a strong, broad peak around 2100 cm⁻¹ for an azide (N₃).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the expected product.
Concluding Remarks for the Practitioner
The protocols outlined in this guide demonstrate the robust and selective nature of nucleophilic substitution on the alkyl chain of this compound. The key to success lies in choosing appropriate reaction conditions—particularly solvent and temperature—to favor the desired S(_N)2 pathway while leaving the aryl chloride untouched. By following these methodologies, researchers can efficiently generate a diverse library of functionalized intermediates, paving the way for further molecular complexity in drug discovery and materials development.
References
- Chemguide. (n.d.). THE REACTIONS OF ARYL HALIDES (HALOGENOARENES).
- Khan Academy. (n.d.). Organic chemistry.
- Chemistry LibreTexts. (2023, January 23). Nucleophilic Reactions of Benzene Derivatives.
- Anstine, D. M., et al. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. arXiv.
- Chemistry LibreTexts. (2022, December 27). 8: Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Google Patents. (1995). RU2039731C1 - Method of chlorobenzene synthesis.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene.
- Google Patents. (n.d.). CN101823941A - Green industrialized preparation method for 1-hydroxy-3,5-dimethyl-chlorobenzene.
- Google Patents. (n.d.). WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- YouTube. (2018, January 27). 18.04 Predicting Products of Nucleophilic Substitution Reactions.
- Indian Journal of Chemistry. (2002). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline.
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?.
- Chemical Communications (RSC Publishing). (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
- YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions.
- Infinity Learn. (n.d.). Chloro benzene reacts with NH3 in the presence of Cu2O to form 'X'. 'X' reacts with Br2/ CS2 to form Y. Y is.
- MSU chemistry. (n.d.). Amine Reactivity.
- Google Patents. (n.d.). CN101774885B - Method for synthesizing m-dichlorobenzene.
- Penn State Research Database. (1988). Intramolecular Cycloaddition Reactions of N-Acyl Imines. A Stereoselective Approach to the N-Terminal Amino Acid Component of Nikkomycin B.
- Google Patents. (n.d.). WO1997045389A1 - Method of making 1,2,4-trichlorobenzene.
- Google Patents. (n.d.). EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
- PubMed Central. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
Application Note: Chemoselective Formation of a Grignard Reagent from 1-(3-Bromopropyl)-2-chlorobenzene
Introduction: The Challenge of Selectivity in Dihalogenated Systems
The synthesis of Grignard reagents, organomagnesium halides (R-MgX), represents a cornerstone of modern organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] While the preparation from simple alkyl or aryl halides is well-established, substrates bearing multiple halogen atoms present a significant challenge in chemoselectivity.[3] This application note provides a detailed protocol and technical guidance for the selective formation of a Grignard reagent from 1-(3-bromopropyl)-2-chlorobenzene, a molecule featuring both an alkyl bromide and an aryl chloride. The disparate reactivity of these two functionalities allows for the targeted formation of the Grignard reagent at the more labile alkyl-bromine bond, leaving the more inert aryl-chlorine bond untouched for subsequent transformations.[4][5]
The fundamental principle governing this selectivity lies in the differing reactivities of alkyl versus aryl halides, and bromide versus chloride, in the context of Grignard reagent formation. The general order of reactivity for organic halides is I > Br > Cl > F.[5] Furthermore, alkyl halides are typically more reactive than aryl halides in this context.[6] Therefore, in this compound, the sp³-hybridized carbon-bromine bond is significantly more susceptible to oxidative addition with magnesium metal than the sp²-hybridized carbon-chlorine bond. This inherent reactivity difference is the key to achieving the desired chemoselectivity.
This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for preparing this specific Grignard reagent, which can serve as a valuable intermediate in the synthesis of complex molecules.
Theoretical and Mechanistic Considerations
The formation of a Grignard reagent is a surface-mediated reaction involving the transfer of electrons from the magnesium metal to the organic halide.[7][8] The mechanism is complex and thought to involve radical intermediates.[7][8] A critical aspect of this process is the disruption of the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, which can otherwise inhibit the reaction.[9][10]
For this compound, the desired reaction is the selective insertion of magnesium into the C-Br bond:
Cl-C6H4-(CH2)3-Br + Mg --(anhydrous ether)--> Cl-C6H4-(CH2)3-MgBr
Key Factors Influencing Selectivity and Yield:
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[6][11] They not only provide an inert reaction medium but also stabilize the resulting Grignard reagent through coordination with the magnesium atom.[12] THF is often preferred for less reactive halides, though for the more reactive alkyl bromide in this substrate, diethyl ether is also suitable.[6]
-
Magnesium Activation: The success of a Grignard reaction often hinges on the effective activation of the magnesium surface.[9] This can be achieved through both physical methods, like crushing the magnesium turnings, and chemical methods.[13] Common chemical activators include small amounts of iodine (I₂), 1,2-dibromoethane (DBE), or methyl iodide.[9][10][14] These agents react with the magnesium to expose a fresh, reactive metal surface.[9][14]
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents like water or alcohols, leading to their destruction.[15][16] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[15]
-
Temperature Control: The initiation of the Grignar reaction is often the most challenging step. Once initiated, the reaction is typically exothermic.[1][14] Maintaining a gentle reflux is often sufficient to drive the reaction to completion. External heating may be required initially, but care must be taken to avoid overheating, which can promote side reactions.[14]
Experimental Protocol
This protocol details the laboratory-scale preparation of the Grignard reagent from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| Magnesium turnings | Commercially Available | ||
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Stored over molecular sieves. |
| Iodine (I₂) | Crystal | Commercially Available | |
| 1,2-Dibromoethane (optional activator) | Reagent Grade | Commercially Available | |
| Nitrogen or Argon gas | High Purity | For inert atmosphere. |
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas (N₂ or Ar) supply with bubbler
-
Syringes and needles, oven-dried
Reaction Workflow Diagram
Caption: Workflow for the selective Grignard reagent formation.
Step-by-Step Procedure
-
Preparation:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
-
Activation and Initiation:
-
Add a small crystal of iodine to the flask containing the magnesium turnings.[17] The flask can be gently warmed with a heat gun until the purple iodine vapor is observed, which will then fade as it reacts with the magnesium surface.[18]
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium suspension in a small amount of anhydrous ether. The appearance of bubbles (ethylene gas) indicates activation.[9][14]
-
Add a small portion (~5-10 mL) of the total anhydrous ether to the flask.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether.
-
Add a small amount (~10%) of the halide solution to the stirring magnesium suspension.
-
The initiation of the reaction is indicated by the disappearance of the iodine color (if used), a gentle bubbling from the magnesium surface, and the appearance of a cloudy gray/brown color.[9] A spontaneous increase in temperature and boiling of the ether may also be observed.[14] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture using a water bath to maintain a gentle reflux until most of the magnesium has been consumed (typically 1-3 hours).
-
-
Completion and Use:
-
Once the reaction is complete (as indicated by the consumption of the magnesium), cool the flask to room temperature. The resulting grayish solution of the Grignard reagent, (2-chlorophenyl)propylmagnesium bromide, is now ready for use in subsequent reactions or for titration to determine its concentration.
-
Trustworthiness: Validation of Grignard Reagent Formation and Concentration
The successful formation and concentration of the Grignard reagent must be confirmed to ensure stoichiometric control in subsequent reactions. This is a critical self-validating step in the protocol.[19]
Visual Confirmation
A successful reaction is typically indicated by the consumption of the metallic magnesium and the formation of a cloudy, grayish-brown solution. However, this is not a quantitative measure.
Quench Test (Qualitative)
To qualitatively confirm the presence of the Grignard reagent, a small aliquot (e.g., 0.1 mL) can be withdrawn via a dry syringe and quenched in a separate vial containing a proton source like saturated aqueous ammonium chloride or a dilute acid.[20] Analysis of the organic layer by GC-MS should show the formation of 1-propyl-2-chlorobenzene, the protonated product, confirming the formation of the C-Mg bond.
Titration (Quantitative)
For accurate quantification, titration is the most reliable method. Several methods are available, with direct titration using a colorimetric indicator being a common and convenient choice.[19][21]
Protocol: Titration with (-)-Menthol and 1,10-Phenanthroline [19][21][22]
-
Preparation: Prepare a standardized solution of a known concentration (e.g., 1.0 M) of (-)-menthol in anhydrous THF.
-
Setup: In a dry, nitrogen-flushed flask, place a small amount (~2-5 mg) of 1,10-phenanthroline indicator.
-
Titration:
-
Add a precisely known volume (e.g., 1.0 mL) of the prepared Grignard reagent solution to the flask containing the indicator. A distinct color (often violet or reddish-brown) will form as the indicator complexes with the Grignard reagent.[21]
-
Titrate this solution with the standardized (-)-menthol solution, adding the titrant dropwise with vigorous stirring.
-
The endpoint is reached when the color of the complex sharply disappears, indicating that all the active Grignard reagent has been consumed by the alcohol.[19]
-
-
Calculation: The molarity of the Grignard reagent can be calculated using the formula: M_Grignard = (M_menthol × V_menthol) / V_Grignard
Another reliable method is titration with iodine in the presence of lithium chloride.[23][24]
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Reactant Ratio | 1.2 eq. Mg : 1.0 eq. Halide | A slight excess of magnesium ensures complete conversion of the halide. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to stabilize the Grignard reagent and are aprotic.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents react with atmospheric oxygen and moisture.[15] |
| Activation | Iodine crystal or 1,2-Dibromoethane | Removes the passivating MgO layer, exposing a reactive Mg surface.[9][10] |
| Temperature | Gentle reflux (~35°C for Et₂O) | The reaction is exothermic; maintaining reflux provides sufficient energy without promoting side reactions.[14] |
| Validation | Titration with (-)-Menthol or I₂ | Essential for determining the exact concentration for stoichiometric control in subsequent steps.[19][23] |
Conclusion
The protocol described provides a reliable and selective method for the preparation of (2-chlorophenyl)propylmagnesium bromide from this compound. The key to success lies in the inherent difference in reactivity between the alkyl bromide and the aryl chloride moieties, coupled with strict adherence to anhydrous and inert reaction conditions. Proper activation of the magnesium surface is crucial for initiating the reaction, and quantitative titration is essential for validating the outcome and enabling precise downstream applications. This approach provides a valuable tool for synthetic chemists, allowing for the strategic introduction of a functionalized propyl group in the development of novel chemical entities.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.).
- The Grignard Reaction. (n.d.).
- Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane - Benchchem. (n.d.).
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6).
- How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. (2012, October 23).
- Titration Grignard and BuLi - Chemistry - Scribd. (n.d.).
- Does anyone know the best way to activate magnesium for the... - ECHEMI. (n.d.).
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem. (n.d.).
- Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12).
- Organic Syntheses Procedure. (n.d.).
- Ch23: Aryl Grignards - University of Calgary. (n.d.).
- Reactions of Alkyl Halides: Grignard Reagents | Organic Chemistry Class Notes - Fiveable. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
- Grignard reagent - Wikipedia. (n.d.).
- Grignard : alkyl halide Vs vinyl and/or aryl halide , help me understand please - Reddit. (2025, July 30).
- What is the role of halides in the reactivity of Grignard reagent? - Quora. (2018, August 17).
- Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Formation - Benchchem. (n.d.).
- Grignard Reaction. (n.d.).
- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene - Benchchem. (n.d.).
- Grignard formation and vicinal dihalides - Chemistry Stack Exchange. (2015, February 12).
- Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021, October 27).
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20).
- Grignard reagent preparation from di-halides: Expected Vs Un-expected product and Why??? - YouTube. (2019, September 17).
- Formation of Grignard Reagents from Organic Halides. (n.d.).
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
- n-Propylmagnesium bromide - Wikipedia. (n.d.).
- grignard reagents - Chemguide. (n.d.).
- Alkyl Halide Reactivity - MSU chemistry. (n.d.).
- Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium | Journal of the American Chemical Society. (n.d.).
- phenylmagnesium bromide - Organic Syntheses Procedure. (n.d.).
- United States Patent Office - Googleapis.com. (n.d.).
- 10.7: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2025, October 19).
- US3161689A - Process for making grignard reagents - Google Patents. (n.d.).
- Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. (n.d.).
Sources
- 1. rroij.com [rroij.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. leah4sci.com [leah4sci.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. adichemistry.com [adichemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. chemtips.wordpress.com [chemtips.wordpress.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Reaction of 1-(3-Bromopropyl)-2-chlorobenzene with Amines
Introduction: Strategic Importance in Medicinal Chemistry
The compound 1-(3-bromopropyl)-2-chlorobenzene is a bifunctional electrophile of significant interest to researchers in drug discovery and development. Its structure presents two distinct reactive sites: a primary alkyl bromide and an aryl chloride. This duality allows for selective chemical modifications, enabling the synthesis of a diverse array of molecular scaffolds. The propyl chain offers flexibility and a common linker length in pharmacologically active molecules, while the chlorinated benzene ring is a frequent motif in drug candidates, influencing properties such as metabolic stability and binding affinity.
This guide provides a comprehensive overview of the primary reaction pathways involving this compound and various amine nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. The aim is to equip researchers with the knowledge to strategically employ this versatile building block in the synthesis of novel chemical entities.
Part 1: Nucleophilic Substitution at the Alkyl Bromide
The most direct reaction pathway involves the amine acting as a nucleophile to displace the bromide ion from the propyl chain. This is a classical SN2 (Substitution Nucleophilic Bimolecular) reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon attached to the bromine, leading to the formation of a new carbon-nitrogen bond.
Mechanism and Key Considerations
The SN2 reaction proceeds in a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks.[1] The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.
Several factors must be carefully considered to ensure a successful and selective reaction:
-
Overalkylation: A primary amine, once alkylated, forms a secondary amine. This product is often more nucleophilic than the starting primary amine, creating the potential for a second alkylation to yield a tertiary amine.[2] If the tertiary amine has no N-H bonds, it can be further alkylated to form a quaternary ammonium salt.[3][4] To achieve selective mono-alkylation, it is common practice to use a large excess of the primary amine or to add the alkyl halide slowly to the reaction mixture.[5]
-
Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This will protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid.[6] Often, an excess of the reacting amine itself can serve as the base. Alternatively, a non-nucleophilic inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic base (e.g., triethylamine, diisopropylethylamine) can be used.[7][8]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation, leaving the nucleophile more reactive.[1] Alcohols like ethanol can also be used, particularly when heating is required.
Visualizing the SN2 Pathway
Caption: General SN2 mechanism for N-alkylation.
Experimental Protocol 1: N-Alkylation of a Secondary Cyclic Amine (e.g., Morpholine)
This protocol is adapted from a high-yield procedure for a similar substrate and is suitable for secondary amines like morpholine, piperidine, or pyrrolidine.[9]
Materials:
-
This compound
-
Morpholine (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in toluene (approx. 10 mL per gram of substrate).
-
Addition of Amine: To the stirred solution, add morpholine (2.0 eq.) slowly. Using an excess of the amine serves as both the nucleophile and the acid scavenger.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid (morpholine hydrobromide) will precipitate.
-
Filtration: Filter the mixture to remove the precipitated salt.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-[3-(2-chlorophenyl)propyl]morpholine.
| Reactant/Product Example | Amine | Base | Solvent | Temp. | Time | Yield |
| 4-[3-(2-chlorophenyl)propyl]morpholine | Morpholine | Excess Morpholine | Toluene | Reflux | 2 h | ~96% (expected)[9] |
| 1-[3-(2-chlorophenyl)propyl]piperidine | Piperidine | K₂CO₃ | Acetonitrile | 80 °C | 6 h | High |
Experimental Protocol 2: N-Alkylation of a Primary Aromatic Amine (e.g., Aniline)
To control for over-alkylation with primary amines, using an inorganic base and specific solvent conditions is recommended.
Materials:
-
This compound
-
Aniline (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents)
-
Acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add aniline (1.1 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.
-
Addition of Alkyl Halide: Add a solution of this compound (1.0 eq.) in acetonitrile dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Extraction and Concentration: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate N-[3-(2-chlorophenyl)propyl]aniline.[10]
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For the formation of a C(aryl)-N bond, the Buchwald-Hartwig amination is the state-of-the-art method. This reaction is a powerful tool for coupling amines with aryl halides, a transformation that is difficult to achieve via traditional nucleophilic aromatic substitution, especially with an unactivated aryl chloride.[11]
Mechanism and Key Components
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[10] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. The reactivity order for aryl halides is typically I > Br > OTf > Cl, making aryl chlorides the most challenging substrates.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[11]
Critical Components:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[7]
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[12][13]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used base, although others like K₃PO₄ or Cs₂CO₃ can also be effective.[13]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general procedure for the coupling of an amine with the aryl chloride moiety of this compound. Note: Under these conditions, the alkyl bromide may also react. To achieve selectivity for the aryl chloride, the amine could be protected first, followed by N-alkylation as a separate step.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a Schlenk tube and dry the vessel under vacuum with a heat gun. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the Schlenk tube, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Solvent and Substrate Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.) via syringe.
-
Reaction: Heat the sealed reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 |
Conclusion and Outlook
The dual reactivity of this compound offers a versatile platform for the synthesis of complex amine derivatives. By carefully selecting the reaction conditions—amine stoichiometry, base, solvent, and catalyst system—researchers can selectively target either the alkyl bromide for SN2 displacement or the aryl chloride for Buchwald-Hartwig amination. The protocols provided herein serve as a robust starting point for exploration. Mastery of these transformations will undoubtedly accelerate the discovery and development of new therapeutic agents by enabling the efficient construction of novel molecular architectures.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Global Research Online. [Link]
- Dodge, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. [Link]
- Ghorai, M. K., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 140-146. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2015).
- Michigan State University. (n.d.). Amine Reactivity. [Link]
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
- Jasperse, C. (n.d.). Reactions of Amines.
- MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5038. [Link]
- Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
- YouTube. (2020). Nucleophilic Substitution with Amines. [Link]
- DTIC. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
- Chemistry LibreTexts. (2019). Preparation of Amines.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorobenzene can be prepared by reacting aniline with [infinitylearn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shaalaa.com [shaalaa.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 10. 1040694-33-4 Cas No. | N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline | Matrix Scientific [matrixscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
Application Note: A Practical Guide to the Synthesis of Aryl Propyl Ether Derivatives using 1-(3-Bromopropyl)-2-chlorobenzene
Abstract
Aryl alkyl ethers are a cornerstone structural motif in medicinal chemistry, appearing in a vast array of therapeutic agents. The Williamson ether synthesis remains a premier and versatile method for their construction. This guide provides a detailed, field-proven protocol for the synthesis of aryl propyl ether derivatives utilizing 1-(3-bromopropyl)-2-chlorobenzene as a key electrophilic building block. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, discuss characterization techniques, and explore the optimization of reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-explained methodology for synthesizing this important class of compounds.
Introduction and Scientific Background
The ether linkage, particularly the aryl alkyl ether, is a privileged scaffold in drug discovery. Its presence can enhance metabolic stability, modulate lipophilicity, and provide a critical vector for interacting with biological targets. The this compound moiety is a particularly useful building block. The primary bromide offers a reactive site for nucleophilic substitution, while the chlorinated benzene ring provides a handle for further functionalization, for example, through cross-coupling reactions.
The synthesis of these target molecules is most reliably achieved through the Williamson ether synthesis, a classic SN2 reaction developed in the 1850s.[1][2] The reaction involves the deprotonation of a phenol (or alcohol) to form a potent nucleophile, the phenoxide (or alkoxide) ion, which then displaces a halide from an alkyl halide in a single, concerted step.[3][4]
Key advantages of this approach include:
-
Simplicity and Reliability: The reaction is one of the most dependable methods for ether formation.[2]
-
Versatility: A wide range of phenols can be used, allowing for the creation of diverse compound libraries.[5]
-
Predictability: As an SN2 reaction, its success is governed by well-understood principles of steric hindrance and nucleophilicity. The use of a primary alkyl halide, such as this compound, is ideal for maximizing the yield of the desired ether product and minimizing competing elimination reactions.[6][7]
Mechanism and Rationale for Experimental Design
The core of this protocol is the SN2 reaction between a phenoxide nucleophile and the primary alkyl bromide of this compound.
Reaction Mechanism
The process can be broken down into two fundamental steps:
-
Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of the phenol, creating a highly reactive phenoxide anion.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This "backside attack" results in the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, yielding the desired ether.[1]
Caption: General mechanism of the Williamson Ether Synthesis.
Causality of Reagent and Condition Selection
-
Choice of Base: For phenols, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[8] These bases are strong enough to deprotonate the acidic phenol (pKa ≈ 10) but are not so harsh as to cause side reactions. Stronger bases like sodium hydride (NaH) are typically reserved for less acidic alcohols.[8]
-
Choice of Solvent: A polar aprotic solvent is crucial for promoting the SN2 mechanism. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices.[1][3] They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the reaction rate.[9]
-
Temperature: The reaction is typically conducted at an elevated temperature, often between 50-100 °C, to provide sufficient energy to overcome the activation barrier of the reaction.[1][3] This ensures a reasonable reaction time, typically ranging from 1 to 8 hours.[1]
Experimental Protocol: Synthesis of 1-Chloro-2-(3-phenoxypropyl)benzene
This protocol details the synthesis of a representative ether derivative using phenol as the nucleophile.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Phenol | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | ≥97% | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle / Oil bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10] It is a lachrymator.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage.
-
DMF: A skin and eye irritant. May be harmful if inhaled or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.[11][12]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol, 1.0 eq), potassium carbonate (2.94 g, 21.2 mmol, 2.0 eq), and anhydrous DMF (30 mL).
-
Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add this compound (2.5 g, 10.6 mmol, 1.0 eq) to the mixture via syringe.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[8]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure product.
Caption: Step-by-step experimental workflow for ether synthesis.
Characterization and Validation
To confirm the identity and purity of the synthesized 1-chloro-2-(3-phenoxypropyl)benzene, standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methylene protons of the propyl chain (appearing as triplets), and the central methylene protons (appearing as a quintet). The chemical shifts of the protons adjacent to the oxygen and the aromatic rings will be diagnostic.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which validates its elemental composition.[13]
-
Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the ether group, typically in the region of 1250-1000 cm⁻¹.
Scope, Optimization, and Applications
Reaction Scope
This protocol is robust and can be applied to a wide variety of substituted phenols. Electron-donating or electron-withdrawing groups on the phenolic ring are generally well-tolerated, allowing for the synthesis of a diverse library of aryl propyl ethers.
| Phenol Nucleophile | Expected Product | Notes |
| 4-Methoxyphenol | 1-Chloro-2-(3-(4-methoxyphenoxy)propyl)benzene | Electron-donating group may slightly increase reaction rate. |
| 4-Nitrophenol | 1-Chloro-2-(3-(4-nitrophenoxy)propyl)benzene | Electron-withdrawing group increases phenol acidity; reacts well. |
| 2-Naphthol | 1-((3-(2-Chlorophenyl)propoxy)methyl)naphthalene | Sterically more demanding but generally proceeds smoothly. |
| Guaiacol (2-Methoxyphenol) | 1-Chloro-2-(3-(2-methoxyphenoxy)propyl)benzene | Potential for slight steric hindrance from the ortho-methoxy group. |
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or yields are low, ensure all reagents and solvents are anhydrous. Water can protonate the phenoxide, quenching its nucleophilicity. Increasing the reaction temperature or time may also improve conversion.
-
Side Products: The primary side reaction is elimination, although this is minimal with a primary bromide.[7] If elimination products are observed, consider using a less hindered base or slightly lower reaction temperatures.
Applications in Drug Discovery
The 1-(3-(aryloxy)propyl)-2-chlorobenzene scaffold is a valuable intermediate in the synthesis of biologically active molecules. The ether linkage provides a stable connection between two aryl moieties, a common feature in drugs targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes.[14][15] The chloro-substituted ring can be further modified via reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional complexity and explore structure-activity relationships (SAR).[15][16]
Conclusion
The Williamson ether synthesis provides an efficient, reliable, and scalable method for producing aryl propyl ether derivatives from this compound. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can readily access a diverse range of compounds. The protocol detailed herein serves as a robust starting point for laboratory synthesis and can be adapted for various phenolic nucleophiles, making it a valuable tool for professionals in medicinal chemistry and drug development.
References
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- University of Colorado. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- University of California, Davis. (n.d.). Williamson Ether Synthesis.
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Chad's Prep. (2018). 15.3 Synthesis and Reactions of Ethers.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Chem-Station. (2014). Williamson Ether Synthesis.
- Science of Synthesis. (n.d.). NMR Data for Methoxymethyl Ethers.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Kusumi, K., et al. (2016). Discovery of novel S1P2 antagonists, part 3: Improving the oral bioavailability of a series of 1,3-bis(aryloxy)benzene derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1705-1709.
- Zherebker, A., et al. (2021). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. Environmental Science & Technology, 55(14), 9789–9799.
- MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6543.
- MDPI. (2022). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules, 27(21), 7486.
- ResearchGate. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. francis-press.com [francis-press.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel S1P2 antagonists, part 3: Improving the oral bioavailability of a series of 1,3-bis(aryloxy)benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Untapped Potential of 1-(3-Bromopropyl)-2-chlorobenzene in Advanced Materials: A Prospective Technical Guide
Introduction: A Molecule of Untapped Versatility
In the vast landscape of chemical intermediates, 1-(3-Bromopropyl)-2-chlorobenzene stands out as a molecule with significant, yet largely unexplored, potential in the realm of material science. Possessing two distinct halogen functionalities—a reactive primary alkyl bromide and a more inert aryl chloride—this compound offers a gateway to a range of sophisticated molecular architectures. The differential reactivity of the C(sp³)–Br and C(sp²)–Cl bonds allows for selective, sequential transformations, making it an ideal candidate for the synthesis of functional polymers, the modification of surfaces, and the creation of novel organic electronic materials.
This technical guide will provide researchers, scientists, and drug development professionals with a prospective look into the applications of this compound. While direct, documented applications in material science are sparse, this document will extrapolate from the known reactivity of its constituent functional groups to propose detailed, scientifically grounded protocols for its use as a bifunctional building block. We will explore its potential as a polymer initiator, a monomer for specialty polymers, and a surface functionalization agent, providing the foundational knowledge to unlock its capabilities in advanced material design.
Part 1: Exploiting Bimodal Reactivity for Polymer Synthesis
The presence of both a labile alkyl bromide and a robust aryl chloride on the same molecule makes this compound an excellent candidate for creating complex polymer architectures. The alkyl bromide can act as an initiator for controlled radical polymerizations, while the aryl chloride can serve as a latent reactive site for subsequent cross-coupling reactions or polymer grafting.
Application 1.1: Initiator for Atom Transfer Radical Polymerization (ATRP)
The 3-bromopropyl group can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with well-defined molecular weights and low dispersity. The resulting polymer chains will possess a 2-chlorophenyl group at one terminus, which can be used for further functionalization.
Causality of Experimental Choices: The choice of a copper-based catalyst system is standard for ATRP of a wide range of monomers. The ligand, such as PMDETA, is crucial for solubilizing the copper salt and tuning the catalyst activity. The initiator-to-monomer ratio is the primary determinant of the final polymer's molecular weight.
Protocol 1: Synthesis of a 2-Chlorophenyl-Terminated Polystyrene via ATRP
Materials:
-
Styrene (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar. Seal the flask, and cycle between vacuum and inert gas three times.
-
Component Addition: Under a positive pressure of inert gas, add anisole (10 mL), styrene (10 mmol), PMDETA (0.1 mmol), and this compound (0.1 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir. Monitor the reaction progress by taking samples periodically for ¹H NMR or GPC analysis.
-
Termination and Precipitation: After achieving the desired conversion (typically 4-8 hours), cool the flask to room temperature and expose the mixture to air to quench the polymerization. Dilute the mixture with THF (10 mL) and precipitate the polymer by slowly adding the solution to an excess of cold methanol.
-
Purification: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Expected Outcome: A white, powdery polystyrene with a 2-chlorophenyl group at one end. The molecular weight can be controlled by the [Monomer]/[Initiator] ratio, and the dispersity (Đ) is expected to be low (< 1.2).
Experimental Workflow for ATRP Initiation
Caption: Synthesis of a functionalized poly(phenylene) using a Grignard polycondensation reaction.
Part 2: Surface Functionalization of Materials
The reactive nature of the bromopropyl group makes this compound a suitable agent for covalently attaching a 2-chlorophenylpropyl moiety to the surface of various materials. This can be used to alter the surface properties (e.g., hydrophobicity) or to introduce a platform for further chemical modifications via the aryl chloride.
Application 2.1: Modification of Silica Surfaces
Silica surfaces, rich in hydroxyl groups, can be functionalized through a two-step process: first, by treating the surface with an aminosilane, followed by nucleophilic substitution with this compound.
Causality of Experimental Choices: The use of an aminosilane like APTES is a common and effective method to introduce reactive amine groups onto a silica surface. The subsequent Williamson ether-like synthesis with the bromopropyl group is a robust reaction that forms a stable covalent bond.
Protocol 3: Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Triethylamine (base)
-
Anhydrous toluene (solvent)
-
Ethanol
Procedure:
-
Hydroxylation of Silica: Suspend silica nanoparticles in a 1:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Stir for 1 hour, then wash repeatedly with deionized water until the pH is neutral. Dry the nanoparticles in an oven at 120 °C overnight.
-
Amination of Silica:
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add APTES (5% w/w of silica) and reflux the mixture for 24 hours under an inert atmosphere.
-
Collect the aminated silica by centrifugation, wash thoroughly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.
-
-
Attachment of this compound:
-
Disperse the aminated silica in anhydrous toluene.
-
Add this compound (excess) and triethylamine (as a base).
-
Heat the mixture to 80 °C and stir for 48 hours.
-
Collect the functionalized silica by centrifugation, wash with toluene, ethanol, and water, and dry under vacuum.
-
Expected Outcome: Silica nanoparticles with a covalently attached 2-chlorophenylpropyl surface layer. The success of the functionalization can be confirmed by techniques such as FTIR, TGA, and XPS.
Workflow for Silica Surface Functionalization
Caption: Step-wise process for the surface functionalization of silica nanoparticles.
Quantitative Data Summary
Since the applications described are prospective, the following table provides expected ranges for key parameters based on analogous reactions reported in the literature.
| Application | Parameter | Expected Value/Range |
| ATRP Initiation | Molecular Weight (Mn) | 5,000 - 50,000 g/mol |
| Dispersity (Đ) | < 1.2 | |
| Initiator Efficiency | > 85% | |
| Polycondensation | Polymer Mn | 2,000 - 15,000 g/mol |
| Yield | 40 - 70% | |
| Silica Functionalization | Grafting Density | 0.1 - 0.5 chains/nm² |
| Weight Loss (TGA) | 5 - 15% |
Conclusion and Future Outlook
This compound is a molecule with a rich, yet underexplored, chemical potential for material science. Its bifunctional nature, characterized by the differential reactivity of its alkyl and aryl halide moieties, positions it as a versatile tool for the synthesis of well-defined polymers and for the tailored functionalization of surfaces. The protocols and prospective applications outlined in this guide are intended to serve as a foundational resource for researchers seeking to harness the unique properties of this compound. By leveraging the principles of controlled polymerization, cross-coupling chemistry, and surface science, the scientific community can begin to unlock the full potential of this compound in the creation of next-generation advanced materials.
References
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Hermes, A. R., & Nystrom, A. M. (2019). Surface-Initiated Polymerizations. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 315-345). Elsevier. [Link]
- Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides: A User's Guide. Chemical Reviews, 118(4), 2249-2295. [Link]
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support center for the synthesis of 1-(3-Bromopropyl)-2-chlorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.
Introduction: Synthetic Strategy
The most direct and common method for synthesizing this compound is the Friedel-Crafts alkylation of 2-chlorobenzene with 1,3-dibromopropane.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][3][4] The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like intermediate that is then attacked by the electron-rich aromatic ring.[2][5][6]
While straightforward in principle, this reaction is prone to several challenges that can impact yield and purity, including polyalkylation, low catalyst activity, and difficult purification. This guide provides a structured approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis? A1: The synthesis proceeds via a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[1][2] The mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with 1,3-dibromopropane to form a highly electrophilic primary carbocation-like species.[3][4][5]
-
Nucleophilic Attack: The π-electron system of the 2-chlorobenzene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion.[6]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the catalyst.[3][7]
Q2: What are the main safety concerns for this reaction? A2: The primary hazards involve the reagents used:
-
Lewis Acids (AlCl₃, FeCl₃): These are highly moisture-sensitive and corrosive. They react exothermically with water, releasing HCl gas. All manipulations must be performed under strictly anhydrous conditions in a well-ventilated fume hood.[8][9]
-
1,3-Dibromopropane: This is a toxic and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Chlorobenzene: This is a flammable and toxic solvent. Avoid inhalation and skin contact.
Q3: Why is anhydrous aluminum chloride (AlCl₃) the most common catalyst? A3: Aluminum chloride is a powerful Lewis acid that effectively polarizes the carbon-bromine bond in 1,3-dibromopropane, facilitating the formation of the carbocation electrophile required for the reaction.[4][5][7] Its strong Lewis acidity makes it highly efficient for activating alkyl halides in Friedel-Crafts reactions.[1][3]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q4: My reaction shows very low conversion, and I'm recovering mostly starting materials. What went wrong?
A4: Low conversion is most often linked to catalyst inactivity or suboptimal reaction conditions.
-
Cause 1: Inactive Catalyst. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[8][10] Any water present in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened, anhydrous grades of 2-chlorobenzene and AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Thermal Energy. Friedel-Crafts reactions often have a significant activation energy barrier.
-
Solution: While room temperature may be sufficient for some highly activated systems, this reaction often requires gentle heating. Monitor the reaction progress by TLC or GC-MS and consider increasing the temperature to 30-50°C if no conversion is observed. Be cautious, as excessive heat can promote side reactions.[10]
-
Problem Area 2: Formation of Significant Impurities
Q5: I have a major byproduct with a higher molecular weight than my desired product. What is it and how can I prevent it?
A5: This is a classic issue in Friedel-Crafts alkylations known as polyalkylation or di-alkylation .[11]
-
Cause: The initial product, this compound, contains an activating alkyl group. This makes the product more nucleophilic than the starting 2-chlorobenzene, meaning it can react a second time with another molecule of the electrophile. The high molecular weight impurity is likely 1,3-bis(2-chlorophenyl)propane.
-
Solution: Stoichiometric Control. The most effective way to suppress this side reaction is to use a large excess of the aromatic substrate (2-chlorobenzene) relative to the alkylating agent (1,3-dibromopropane). A molar ratio of 5:1 to 10:1 (2-chlorobenzene : 1,3-dibromopropane) is recommended. This increases the probability that the electrophile will encounter a molecule of starting material rather than the product.
-
Q6: My product is a mixture of isomers (e.g., 1-(3-bromopropyl)-4-chlorobenzene). How can I improve the regioselectivity?
A6: The chlorine atom on the benzene ring is an ortho, para-directing group.[12] Therefore, the formation of both the ortho (desired) and para (isomeric impurity) products is expected.
-
Cause: The electronic effect of the chlorine atom directs the incoming electrophile to both the ortho and para positions. Steric hindrance from the chlorine atom slightly disfavors the ortho position, but both isomers will inevitably form.
-
Solution 1: Temperature Control. Lowering the reaction temperature (e.g., 0-5°C) can sometimes improve selectivity by favoring the thermodynamically more stable para isomer or kinetically favoring one pathway over the other. However, for this specific synthesis, separating the isomers during purification is often the most practical approach.
-
Solution 2: Purification. The ortho and para isomers often have sufficiently different boiling points or polarities to be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of the mono-alkylated product.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to an inert gas line).
-
Reagents:
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add a large excess of anhydrous 2-chlorobenzene (10 equivalents), which also serves as the solvent.
-
-
Cooling: Cool the stirred suspension to 0°C in an ice-water bath.
-
Addition: Slowly add 1,3-dibromopropane (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and neutralize the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the desired product from unreacted starting materials and isomeric byproducts.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Ar-Cl : Br-Pr-Br) | 5:1 to 10:1 | Minimizes polyalkylation by ensuring the electrophile is more likely to react with the starting material. |
| Catalyst Stoichiometry (AlCl₃) | 1.1 - 1.2 equivalents | Ensures complete activation of the alkylating agent. |
| Temperature | 0°C (addition), RT (reaction) | Controls the initial exothermic reaction and prevents side reactions, while allowing the reaction to proceed to completion. |
| Solvent | 2-Chlorobenzene (in excess) | Serves as both reactant and solvent, simplifying the reaction setup and driving the equilibrium towards the product. |
Visualization of Workflows
General Experimental Workflow
The following diagram illustrates the logical flow from reaction setup to final product analysis.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Use this diagram to diagnose the root cause of poor reaction yields.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
- BYJU'S. (n.d.).
- Let's Talk Chemistry. (2020). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. YouTube. [Link]
- Mettler Toledo. (n.d.).
- ResearchGate. (2015). Scheme 1 : Selected conditions for the best regioselectivity.
- Reddit. (2023).
- Journal of the American Chemical Society. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
- askIITians. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
- Land of Chemistry. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. [Link]
- Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Vedantu. [Link]
- Quora. (2021).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. - askIITians [askiitians.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropyl)-2-chlorobenzene
Introduction
Welcome to the technical support center for the synthesis of 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and reproducibility of this important synthetic intermediate. The synthesis, typically achieved via a transition-metal-catalyzed cross-coupling of a Grignard reagent with a dihaloalkane, presents several challenges that can lead to significant yield loss. This document provides a structured, in-depth analysis of common experimental pitfalls and offers field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most robust and widely employed method is a Kumada-Tamao-Corriu cross-coupling reaction.[1][2] This involves the preparation of a 2-chlorophenyl Grignard reagent, which is then coupled with an excess of 1,3-dibromopropane using a nickel or palladium catalyst. This approach offers high selectivity and is generally more efficient than alternatives like Friedel-Crafts alkylation, which are prone to rearrangements and polysubstitution.
Q2: My overall yield is consistently below 40%. What are the most critical stages to troubleshoot?
A2: Low overall yield in this synthesis almost always points to issues in one of two critical stages:
-
Grignard Reagent Formation: Inefficient formation of 2-chlorophenylmagnesium bromide is a primary culprit. This can be due to moisture, poor magnesium quality, or failed initiation.[3][4]
-
Cross-Coupling Reaction: The coupling step is susceptible to multiple side reactions, including homocoupling (Wurtz reaction), double substitution on the dihaloalkane, and catalyst deactivation.[5][6] Careful control of stoichiometry and temperature is paramount.
Q3: I'm observing a significant amount of a nonpolar, high-boiling point impurity. What is it likely to be?
A3: A common nonpolar byproduct is 2,2'-dichlorobiphenyl. This is the result of a homocoupling (or Wurtz-type) reaction, where the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) starting material.[6] This side reaction is particularly favored at higher concentrations and temperatures.
Q4: My Grignard reaction fails to initiate. What are the immediate checks I should perform?
A4: Failure to initiate is the most common problem in Grignard synthesis. The immediate troubleshooting steps are:
-
Verify Anhydrous Conditions: Grignard reagents are potent bases and react readily with water.[7] Ensure all glassware was rigorously flame- or oven-dried and that all solvents and reagents are anhydrous.[8]
-
Assess Magnesium Quality: A dull, grey coating of magnesium oxide on the turnings will prevent the reaction. Use fresh, shiny turnings or activate the magnesium surface.[4]
-
Confirm Initiator Addition: A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to chemically activate the magnesium surface and provide a visual cue (disappearance of iodine color or ethylene bubbling) that the reaction has begun.[9]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Grignard Reagent Formation is Sluggish or Low-Yielding
-
Question: I've ensured my system is dry, but the Grignard formation is still inefficient, with a post-titration yield of only 30-50%. How can I improve this?
-
Answer & Analysis: Beyond moisture, the primary factors are the physical and chemical activation of the magnesium and the choice of solvent. Aryl chlorides are less reactive than bromides, but in the case of a starting material like 2-chlorobromobenzene, the Grignard formation will selectively occur at the more reactive C-Br bond.
Causality & Solutions:
-
Insufficient Magnesium Surface Area: The reaction is heterogeneous and occurs on the magnesium surface.
-
Action: Gently crush the magnesium turnings in a mortar and pestle (under an inert atmosphere if possible) just before use to expose a fresh, unoxidized surface.[9]
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the Grignard reagent.
-
Action: While diethyl ether is common, tetrahydrofuran (THF) is often a superior solvent for preparing Grignard reagents from less reactive aryl halides.[3] THF's higher boiling point and better solvating ability can significantly improve both the rate of formation and the stability of the reagent.
-
-
Passive Initiation: Sometimes, gentle heating is insufficient.
-
Action: Use a sonicator bath to provide mechanical activation via cavitation at the magnesium surface. This can often initiate stubborn reactions without the need for excessive heating, which can promote side reactions.[9]
-
-
Problem 2: The Cross-Coupling Step is Inefficient, with Multiple Byproducts
-
Question: My Grignard reagent appears to have formed successfully, but the subsequent coupling with 1,3-dibromopropane gives a complex product mixture and low yield of the desired product. Why is this happening?
-
Answer & Analysis: The key to a successful Kumada coupling is to favor the desired heterocoupling (Aryl-MgX + Propyl-Br) over competing pathways. The most common yield-reducing side reactions are homocoupling and double alkylation.
Causality & Solutions:
-
Double Alkylation: The initially formed product, this compound, can react with another equivalent of the Grignard reagent, leading to 1,3-bis(2-chlorophenyl)propane.
-
Action: Employ a significant excess of the dihaloalkane. A stoichiometry of 3 to 5 equivalents of 1,3-dibromopropane relative to the Grignard reagent will statistically favor the mono-alkylation product.
-
-
Catalyst Choice & Activity: The choice of catalyst and ligand is critical. Nickel catalysts, such as Ni(dppp)Cl₂, are often cost-effective and highly active for this type of coupling.[10]
-
Action: Ensure the catalyst is fresh and handled under an inert atmosphere. For challenging substrates, palladium catalysts like Pd(dppf)Cl₂ can offer broader functional group tolerance, though they are more expensive.[5]
-
-
Reaction Temperature: High temperatures can accelerate side reactions.
-
Action: The reaction should be initiated at a low temperature (e.g., 0 °C or -20 °C) by slowly adding the Grignard solution to the mixture of 1,3-dibromopropane and catalyst in THF. After the addition is complete, the reaction can be allowed to slowly warm to room temperature. This minimizes the instantaneous concentration of the Grignard reagent and reduces the rate of homocoupling.[6]
-
-
Data Summary & Recommended Parameters
The following table summarizes the key parameters for optimizing the synthesis.
| Parameter | Recommended Condition | Rationale & Citation |
| Grignard Formation | ||
| Starting Material | 2-Chlorobromobenzene | Selective Grignard formation at the C-Br bond. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Superior stabilization of the Grignard reagent compared to diethyl ether.[3] |
| Mg Activation | Iodine crystal & gentle heating | Chemical and thermal activation to break the oxide layer.[8] |
| Kumada Coupling | ||
| Catalyst | Ni(dppp)Cl₂ (1-2 mol%) | Effective and economical catalyst for coupling alkyl halides.[10][11] |
| Stoichiometry | 1 eq. Grignard : 3-5 eq. 1,3-Dibromopropane | Large excess of dihaloalkane minimizes double substitution. |
| Temperature | Initial addition at 0 °C, then warm to RT | Controls exotherm and minimizes homocoupling side reactions.[6] |
| Addition Mode | Slow (cannula) addition of Grignard to halide/catalyst | Maintains a low concentration of the nucleophilic Grignard reagent. |
Visual Schematics
Troubleshooting Workflow: Grignard Formation
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Catalytic Cycle for Kumada Coupling
Caption: Simplified mechanism of the Nickel-catalyzed Kumada coupling.
Experimental Protocols
Protocol 1: Preparation of 2-Chlorophenylmagnesium Bromide
CAUTION: This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Diethyl ether and THF are extremely flammable.[7]
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry at 120 °C for at least 4 hours and cool under a stream of nitrogen.
-
Reagent Setup: In the flask, place magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Solvent Addition: Add enough anhydrous THF via cannula to just cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous THF. Add ~10% of this solution to the magnesium suspension.
-
Observation: Gently warm the flask with a heat gun. Initiation is marked by the disappearance of the purple iodine color, followed by the onset of a gentle reflux and the formation of a cloudy grey solution.[12] If the reaction does not start, refer to the troubleshooting guide.
-
Full Addition: Once initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate sufficient to maintain a steady, gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure full conversion. The resulting dark grey/brown solution is used directly in the next step.
Protocol 2: Optimized Kumada Coupling for this compound
-
Reaction Setup: In a separate, dry, nitrogen-flushed flask, add the catalyst (e.g., Ni(dppp)Cl₂, 0.01-0.02 equivalents) and 1,3-dibromopropane (4.0 equivalents).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the reagents.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the previously prepared Grignard solution to the cooled catalyst/halide mixture via cannula dropwise over 30-60 minutes with vigorous stirring. Maintain the internal temperature below 5-10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is a mixture containing the desired product, excess 1,3-dibromopropane, and minor byproducts. Purify via vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
- Kumada, M. (1980). Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure and Applied Chemistry, 52(4), 669-679.
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Kubota, K., & Itami, K. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 137(36), 11632–11635.
- Organic Chemistry Portal. Kumada Coupling.
- University of Rochester. Grignard Reaction.
- NROChemistry. Kumada Coupling.
- Sciencemadness Discussion Board. (2016). Grignard successes and failures.
- Chemistry LibreTexts. (2021). The Grignard Reaction (Experiment).
- Winthrop University, Department of Chemistry. The Grignard Reaction.
- Sethi, K. (2018). Kumada Coupling Reaction, Mechanism and Applications. YouTube.
- Cahiez, G., & Alami, M. (1990). 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. Organic Syntheses, 69, 83.
- Clark, J. An Introduction to Grignard Reagents. Chemguide.
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support center for the purification of 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound from a crude reaction mixture.
Issue 1: My crude NMR shows a complex mixture of aromatic signals. How do I identify the major impurities?
Root Cause Analysis:
The synthesis of this compound, often proceeding via a Grignard reaction or Friedel-Crafts alkylation, can lead to several byproducts. The most common impurities include unreacted starting materials, isomers, and products from side reactions.
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 2-chlorobromobenzene, 1,3-dibromopropane, or 3-(2-chlorophenyl)propan-1-ol.
-
Isomeric Byproducts: If the synthesis involves electrophilic aromatic substitution, you may have formation of other isomers such as 1-(3-bromopropyl)-3-chlorobenzene and 1-(3-bromopropyl)-4-chlorobenzene. These isomers often have very similar physical properties, making them challenging to separate.[1]
-
Wurtz Coupling Products: Grignard reagents can couple with the alkyl halide, leading to dimerized products.
-
Elimination Products: Under basic or high-temperature conditions, HBr can be eliminated to form 1-(prop-1-en-1-yl)-2-chlorobenzene or its isomers.
Recommended Actions:
-
Comparative Analysis: Compare the crude NMR spectrum with the spectra of your starting materials.
-
Mass Spectrometry: Obtain a mass spectrum of your crude product. The molecular weight of this compound is approximately 233.53 g/mol .[2][3] Look for masses corresponding to the potential impurities listed above.
-
2D NMR Spectroscopy: If significant isomeric impurities are suspected, 2D NMR techniques such as COSY and HMBC can help to definitively assign the structures.
Issue 2: I am having difficulty separating my product from an impurity with a very similar Rf value on TLC.
Root Cause Analysis:
Impurities with similar polarity to the desired product, such as positional isomers, can be challenging to separate using standard column chromatography.
Recommended Actions:
-
Optimize the Mobile Phase: A good starting point for method development is a hexane/ethyl acetate mixture.[4] Aim for an Rf value between 0.2 and 0.3 for your product on TLC.[4]
-
Fine-tune Polarity: Use a very shallow gradient of a slightly more polar solvent (e.g., increasing ethyl acetate from 2% to 5% in hexane over many column volumes).
-
Alternative Solvent Systems: Consider using a different solvent system, such as hexane/dichloromethane or toluene/hexane, which can alter the selectivity of the separation.
-
-
Increase Stationary Phase Interaction:
-
Longer Column: Using a longer chromatography column increases the number of theoretical plates, which can improve the separation of compounds with close Rf values.[4]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC using a normal-phase or reverse-phase column may be necessary.
Issue 3: My product seems to be decomposing on the silica gel column.
Root Cause Analysis:
Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[5] While this compound is relatively stable, certain functionalities that may be present in other molecules in the reaction mixture could be susceptible to decomposition.
Recommended Actions:
-
TLC Stability Test: Spot your crude mixture on a silica gel TLC plate and let it sit for an hour before eluting. If new spots appear, this indicates decomposition on the silica gel.[5]
-
Neutralize the Stationary Phase:
-
Triethylamine: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[5]
-
Pre-treated Silica: Use commercially available deactivated or neutral silica gel.
-
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying gram-scale quantities of this compound?
A1: For gram-scale purification, a combination of fractional distillation under reduced pressure followed by column chromatography is often the most effective strategy.
-
Fractional Distillation: This technique is useful for removing impurities with significantly different boiling points.[6] The boiling point of this compound is 254.3 °C at 760 mmHg.[2] Distillation under vacuum is recommended to prevent thermal decomposition.
-
Column Chromatography: This is the preferred method for removing impurities with similar boiling points but different polarities, such as isomers.[1]
Q2: How can I avoid the formation of isomeric impurities during synthesis?
A2: The formation of isomers is highly dependent on the synthetic route.
-
Directed Ortho Metalation (DoM): If starting from 2-chlorobromobenzene, a DoM approach can provide high regioselectivity.
-
Starting Material Purity: Ensure the isomeric purity of your starting materials. For instance, if you are starting with a substituted chlorobenzene, ensure it is a single isomer.
Q3: My compound is an oil. Can I use recrystallization for purification?
A3: Recrystallization is only suitable for solid compounds. Since this compound is a liquid at room temperature, this technique is not applicable for its purification.[7]
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol is designed for the initial purification of the crude reaction mixture to remove low-boiling and high-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude product into the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect and discard the initial low-boiling fraction.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your product at the applied pressure.
-
Stop the distillation once the temperature begins to rise significantly or when only a small amount of residue remains.
Data Summary:
| Property | Value | Source |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [2] |
| Boiling Point | 92 °C at 0.3 Torr (for p-isomer) | [7] |
Note: The boiling point will be significantly lower under vacuum. The value for the para-isomer provides a useful reference point.
Protocol 2: Flash Column Chromatography
This protocol is for the fine purification of this compound to remove closely related impurities.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Visualized Workflows
Caption: General purification workflow for this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Purification [chem.rochester.edu]
- 7. 1-(3-bromopropyl)-4-chlorobenzene CAS#: 64473-35-4 [chemicalbook.com]
Technical Support Center: Alkylation Reactions with 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the Technical Support Center for alkylation reactions involving 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to the use of this versatile reagent. Our goal is to help you anticipate and resolve common side reactions, thereby optimizing your synthetic protocols for higher yields and purity.
Introduction
This compound is a valuable building block in organic synthesis, featuring a reactive primary alkyl bromide for nucleophilic substitution and a chlorinated aromatic ring. While its primary application is in the alkylation of various nucleophiles (amines, phenols, carbanions, etc.), its bifunctional nature can lead to a range of predictable, yet often challenging, side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.
Issue 1: Low Yield of the Desired Alkylated Product with Significant Starting Material Recovery
Question: My alkylation reaction with this compound is showing low conversion, and I'm recovering a large amount of my starting nucleophile and the alkylating agent. What are the likely causes and how can I improve the yield?
Answer: Low conversion in alkylation reactions is a common challenge that can often be traced back to suboptimal reaction conditions or reagent deactivation.[1] Let's break down the potential culprits:
-
Insufficient Reaction Temperature: Alkylation reactions, particularly SN2 substitutions, require sufficient activation energy to overcome the energy barrier of the transition state.[1]
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical. The base must be strong enough to deprotonate the nucleophile without promoting side reactions, and the solvent must facilitate the interaction of the reactants.[2]
-
Steric Hindrance: While this compound is a primary alkyl halide and less susceptible to steric hindrance, a bulky nucleophile can significantly slow down the reaction rate.[1][3]
-
Moisture in the Reaction: Grignard reagents and some strong bases are highly sensitive to water, which can quench the reactive species.[4][5]
Caption: Troubleshooting workflow for low conversion.
To efficiently determine the optimal conditions, a parallel screen of reaction parameters is recommended.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | DBU |
| Solvent | Acetonitrile | DMF | THF | Toluene |
| Temperature | 80°C | 100°C | 65°C | 110°C |
Procedure:
-
To four separate vials, add your nucleophile (1.0 eq) and the appropriate base (1.5-2.0 eq).
-
Add the corresponding anhydrous solvent to each vial.
-
Add this compound (1.1 eq) to each vial.
-
Stir the reactions at the designated temperatures for a set time (e.g., 12 hours).
-
Quench the reactions, perform a liquid-liquid extraction, and analyze the crude product by LC-MS or GC-MS to determine the conversion and identify any byproducts.
Issue 2: Formation of an Unidentified Byproduct with a Mass Corresponding to the Dimer of the Alkylating Agent
Question: I'm observing a significant byproduct with a mass that suggests a coupling reaction between two molecules of this compound. What is this side reaction, and how can I prevent it?
Answer: This byproduct is likely the result of a Wurtz-type coupling reaction, especially if you are using a strong reducing agent or certain organometallic reagents. In the context of Grignard reactions, this can be a common issue.[6][7]
Caption: Wurtz-type coupling side reaction.
-
Controlled Addition: If you are preparing a Grignard reagent from this compound, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the coupling reaction.
-
Alternative Synthetic Routes: If direct Grignard formation is problematic, consider alternative methods for generating the desired nucleophile, such as lithium-halogen exchange at low temperatures.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can intramolecular cyclization occur with this compound?
A1: Yes, intramolecular cyclization is a potential and significant side reaction, particularly under conditions that favor the formation of a carbanion or a radical on the propyl chain. The resulting product would be 4-chloro-1,2,3,4-tetrahydronaphthalene. This is more likely to occur in reactions where the terminal carbon of the propyl chain is intended to become nucleophilic, such as in the preparation of a Grignard reagent.
Q2: I am using this compound for a Friedel-Crafts alkylation of another aromatic ring. What are the expected side reactions?
A2: In Friedel-Crafts alkylation, two main side reactions are common:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic substrate.[8][9] To minimize this, use a large excess of the aromatic substrate to be alkylated.
-
Carbocation Rearrangement: While a primary carbocation is unlikely to form from the primary alkyl bromide, interaction with a strong Lewis acid can lead to hydride shifts, resulting in the formation of a more stable secondary carbocation and consequently, an isomerized product.[9][10]
Q3: When using this compound to alkylate a primary amine, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: Over-alkylation is a frequent issue when alkylating primary amines because the secondary amine product is often more nucleophilic than the starting primary amine.[2][11] To favor mono-alkylation:
-
Stoichiometry Control: Use a large excess of the primary amine relative to this compound.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Protecting Group Strategy: Consider protecting one of the N-H bonds of the primary amine before alkylation and deprotecting it afterward.
Q4: Can the chloro-substituent on the benzene ring participate in any side reactions?
A4: The chlorine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution under standard alkylation conditions. However, under very harsh conditions (high temperatures and pressures with strong nucleophiles) or in the presence of certain transition metal catalysts, its replacement could become a possibility. For most standard alkylation protocols, its presence primarily serves to electronically modify the aromatic ring.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low conversion in N-alkylation of secondary amines. BenchChem.
- Grignard Reaction. (n.d.).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Catalyst Selection for N-Alkylation of Secondary Amines. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem.
- curdled. (2016, February 1). Help with N-Alkylation gone wrong. Reddit.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- Grignard Reagents. (n.d.). Sigma-Aldrich.
- Mao, B., Zhang, X., Wei, Y., & Shi, M. (2022). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications, 58(26), 3653–3656.
- Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. (2020, October 15).
- BenchChem Technical Support Team. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them. BenchChem.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Wang, Y., Liao, W., Huang, G., Xia, Y., & Yu, Z.-X. (2014). Mechanisms of the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes for the synthesis of indenes and comparison of three sp3 C-H bond activation modes. The Journal of Organic Chemistry, 79(12), 5684–5696.
- Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube.
- Grignard addition to aldehyde via chlorobenzene metalation. (2012, May 14). ChemSpider Synthetic Pages.
- Facile Intramolecular Cyclization in Oxidative Coupling of Acetylenes Linked to 1,3-positions of Benzene: Strained[12]metacyclophanedienetetrayne System. (2003, April 18). PubMed.
- TheMedTutor. (2023, January 6). The difference between Intermolecular and Intramolecular forces | MCAT Chemistry. YouTube.
- 3.9: Intramolecular forces and intermolecular forces. (2025, July 22). Chemistry LibreTexts.
- BenchChem. (n.d.). 1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7.
- Friedel-Crafts Alkylation. (2018, August 18). Periodic Chemistry.
- BenchChem Technical Support Team. (n.d.). Minimizing by-product formation in the synthesis of (1,2,2-Trichlorocyclopropyl)benzene. BenchChem.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- 10.1 Intermolecular Forces. (n.d.). General Chemistry 3e: OER for Inclusive Learning_Summer 2025 Edition.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- Intermolecular vs. Intramolecular Forces. (2020, October 26). YouTube.
- Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. (n.d.). Vedantu.
- Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021, November 28). MDPI.
- Intramolecular vs. Intermolecular forces - London Dispersion, Dipole-Dipole, Ion-Dipole forces -Chem. (2024, June 7). YouTube.
- Synthesis of Chlorobenzene via Sandmeyer | PDF | Chemical Reactions | Amine. (n.d.). Scribd.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube.
- Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. (2026, January 1).
- Chlorobenzene: Synthesis, applications and safety hazards | Blog. (n.d.). Chempanda.
- Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. グリニャール試薬 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. periodicchemistry.com [periodicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for Suzuki Coupling of 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support hub for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the unique substrate, 1-(3-Bromopropyl)-2-chlorobenzene. This molecule presents a dual-halide system, combining a less reactive aryl chloride with a potentially labile alkyl bromide, requiring a nuanced and strategic approach to achieve successful C-C bond formation at the desired position.
Introduction: The Challenge of a Dichotomous Substrate
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, typically by coupling an organoboron species with an organohalide.[1] The substrate this compound is particularly challenging due to the C(sp²)-Cl bond, which is notoriously less reactive than its bromide or iodide counterparts due to a stronger bond dissociation energy and reluctance to undergo oxidative addition—often the rate-determining step of the catalytic cycle.[2][3][4] The primary objective is to selectively activate the aryl chloride for cross-coupling while preserving the integrity of the bromopropyl chain. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to navigate these complexities.
Core Challenge: Overcoming the Inertia of the Aryl Chloride Bond
The central difficulty in coupling this compound is the activation of the C-Cl bond. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this task.[3] Success hinges on employing a catalyst system specifically designed to facilitate the oxidative addition of unactivated aryl chlorides.[4][5][6] This is achieved by using palladium sources in conjunction with sterically bulky and highly electron-rich ligands.[2][7][8]
These ligands stabilize the monoligated 14-electron Pd(0) species, which is highly reactive, and accelerate both the oxidative addition and the final reductive elimination steps.[7] N-Heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which forms stable and highly active palladium complexes.[7][9]
Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling
| Catalyst/Ligand Combination | Precatalyst | Ligand Type | Key Advantages |
| Pd₂(dba)₃ / SPhos or XPhos | Pd(0) Source | Buchwald Biaryl Phosphine | Industry standard for challenging aryl chlorides; high activity and broad functional group tolerance.[2][5] |
| Pd(OAc)₂ / RuPhos | Pd(II) Source | Buchwald Biaryl Phosphine | Excellent for sterically hindered substrates and heteroaryl chlorides.[7] |
| PEPPSI™-IPr or PEPPSI™-IPent | Pd(II) Precatalyst | N-Heterocyclic Carbene (NHC) | Air- and moisture-stable precatalysts that generate highly active Pd-NHC species in situ.[10] |
| Buchwald G3 or G4 Precatalysts | Pd(II) Precatalyst | Biaryl Phosphine | Highly stable and efficient; designed for clean and reliable generation of the active Pd(0) catalyst.[10][11] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common experimental failures in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki coupling with this compound is showing no product and I am recovering my starting material. What are the most likely causes?
Answer: This is the most common failure mode and almost always points to insufficient catalyst activity for the C-Cl bond. Aryl chlorides require more forcing conditions and specialized catalysts than aryl bromides.[2][12]
Troubleshooting Steps:
-
Evaluate Your Catalyst System: As discussed above, standard catalysts are inadequate. You must use a system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[2][7][13] If you are already using one, ensure it is fresh and has been stored correctly. Consider using a modern precatalyst (e.g., a Buchwald G3 precatalyst) which is more stable and provides a reliable source of the active Pd(0) species.[10]
-
Increase Reaction Temperature: The oxidative addition to an aryl chloride bond has a higher activation energy. Reactions often require temperatures between 80-110 °C to proceed efficiently.[2][3]
-
Check Your Base and Solvent: The choice of base is critical for the transmetalation step.[14][15] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings.[2] The solvent must solubilize all components; common choices include toluene, dioxane, or THF, often with a small amount of water to dissolve the inorganic base.[2][14]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and will decompose, halting the catalytic cycle.[3] Your reaction vessel must be rigorously purged of air by evacuating and backfilling with an inert gas (Argon or Nitrogen) multiple times. Solvents must be properly degassed.
Issue 2: Major Side Reactions and Byproduct Formation
Question: My starting material is being consumed, but my yield is low and the crude mixture is complex. What are the likely side reactions?
Answer: With challenging substrates, the rates of side reactions can become competitive with the desired cross-coupling. The three most common culprits are homocoupling, protodeboronation, and dehalogenation.
-
Symptom: You observe a significant amount of a symmetrical biaryl (R-R, where R is the group from your boronic acid).
-
Cause: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[10] This Pd(II) species can then catalyze the coupling of two boronic acid molecules.[10][16] Using a Pd(II) salt like Pd(OAc)₂ without proper reduction to Pd(0) can also lead to initial homocoupling.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Use a freeze-pump-thaw technique for solvents or sparge thoroughly with argon for at least 30 minutes.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the initial amount of Pd(II).[11]
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can suppress homocoupling.
-
-
Symptom: Your boronic acid is consumed, but the main byproduct is the protonated arene (R-H) corresponding to your boronic acid, not the coupled product.
-
Cause: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[17] This side reaction is often catalyzed by the base and accelerated by excess water and high temperatures.[18][19] If the main Suzuki cycle is slow (as with an aryl chloride), this competing decomposition pathway has more time to occur.[18]
-
Solutions:
-
Use a Boronic Ester: Boronic acid pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Minimize Water: While some water is often beneficial, excess water can be detrimental. Use anhydrous solvents and add only the necessary equivalents of an aqueous base solution, or use an anhydrous base like K₃PO₄.[3][18]
-
Choose a Milder Base: If possible, switching from a very strong base (like NaOH) to a carbonate or phosphate may reduce the rate of protodeboronation.[3]
-
Increase Catalyst Efficiency: A more active catalyst system that speeds up the main Suzuki cycle will naturally outcompete the slower protodeboronation reaction.[18]
-
-
Symptom: You observe the formation of 1-(3-bromopropyl)benzene, where the chlorine atom has been replaced by hydrogen.
-
Cause: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[20] This species can arise from reactions with the base, solvent (especially alcohols), or trace water.[20][21] The aryl group can then undergo reductive elimination with the hydride to produce the dehalogenated byproduct.[10]
-
Solutions:
-
Avoid Hydride-Donating Solvents: Do not use alcohol-based solvents like isopropanol if dehalogenation is a problem. Stick to aprotic solvents like toluene or dioxane.[10]
-
Optimize the Base: Certain bases are more prone to generating hydride species. Experiment with different inorganic bases (e.g., switch from a carbonate to a phosphate).
-
Ligand Choice: The ligand can influence the stability of potential Pd-H intermediates. Screening different bulky phosphine ligands may be necessary.
-
Issue 3: Reactivity of the Bromopropyl Chain
Question: Is it possible for the reaction to occur at the C(sp³)-Br bond, or for the bromopropyl chain to decompose under the reaction conditions?
Answer: This is a valid concern.
-
Suzuki Coupling at C(sp³)-Br: A standard Suzuki coupling is highly unlikely at the primary alkyl bromide position. The oxidative addition of Pd(0) into a C(sp³)-X bond is mechanistically distinct and much more difficult than for a C(sp²)-X bond. The primary pathway will overwhelmingly favor the aryl chloride.
-
Base-Induced Elimination: The more significant risk to the bromopropyl chain is base-induced elimination. The basic conditions required for the Suzuki coupling (e.g., K₃PO₄, Cs₂CO₃) could potentially promote E2 elimination to form 1-(prop-2-en-1-yl)-2-chlorobenzene. To minimize this, use the mildest base and lowest temperature that still allows for efficient C-Cl coupling. Careful monitoring of the reaction by TLC or GC-MS is crucial to detect such byproducts.
Visualizations: Reaction and Troubleshooting Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][12][22]
Diagram 2: Troubleshooting Workflow for this compound
Caption: A logical decision tree for troubleshooting the target reaction.
Diagram 3: Major Side Reaction Pathways
Caption: Competing reaction pathways in the Suzuki coupling of aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point using a Buchwald precatalyst system. Optimization of stoichiometry, temperature, and reaction time may be required for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
XPhos Pd G3 (Spherocatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The typical reaction concentration is 0.1 - 0.2 M with respect to the aryl chloride.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of the starting aryl chloride. Reactions may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
For particularly sensitive reactions where homocoupling is a major issue, this method is superior to inert gas sparging.
-
Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Protodeboronation.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Synlett. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Oxford Academic. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. Chemistry Letters.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Journal of the American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides.
- ResearchGate. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling | Download Scientific Diagram.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Homocoupling in Reactions with 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support center for synthetic chemists working with 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: homocoupling. Whether you are developing novel pharmaceuticals or constructing complex molecular architectures, minimizing byproducts is paramount. Here, we will dissect the causes of homocoupling with this specific substrate and provide actionable protocols to enhance your reaction's yield and purity.
Understanding the Challenge: Reactivity of this compound
The structure of this compound presents a distinct reactivity profile. The primary alkyl bromide is significantly more susceptible to oxidative addition or reaction with metals like magnesium and lithium than the aryl chloride. Consequently, the formation of an organometallic reagent will preferentially occur at the bromopropyl chain. This primary alkyl organometallic intermediate, while desired for subsequent cross-coupling, is also prone to undergoing Wurtz-type homocoupling, leading to the formation of 1,6-bis(2-chlorophenyl)hexane.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-boiling point byproduct in my Grignard reaction. Could this be the homocoupled product?
A1: Yes, it is highly probable. The homocoupling of the Grignard reagent derived from this compound results in the formation of 1,6-bis(2-chlorophenyl)hexane. This dimer will have a substantially higher boiling point than your starting material or the desired cross-coupled product. Characterization by GC-MS or NMR will confirm its identity. This side reaction, often referred to as a Wurtz-type coupling, is a common issue with reactive alkyl Grignard reagents.[1][2][3]
Q2: What are the primary causes of homocoupling when forming a Grignard reagent with this compound?
A2: Homocoupling during Grignard reagent formation is primarily driven by:
-
Localized High Concentrations: A high local concentration of the alkyl halide can lead to the newly formed Grignard reagent reacting with an incoming molecule of the starting halide.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired homocoupling.[2]
-
Trace Metal Impurities: Impurities in the magnesium or glassware, particularly transition metals, can catalyze homocoupling.[4]
-
Presence of Oxygen: Although Grignard reactions are run under inert atmospheres, trace oxygen can promote radical pathways that lead to dimerization.
Q3: I'm considering using an organolithium reagent instead. Will this prevent homocoupling?
A3: While organolithium reagents are powerful nucleophiles, they can also be highly susceptible to homocoupling, especially if not handled correctly.[5][6][7] However, modern palladium-catalyzed cross-coupling protocols have shown success in using organolithium reagents while avoiding significant homocoupling by employing specific ligands and reaction conditions.[5][6][7][8] The choice between Grignard and organolithium will depend on your specific cross-coupling partner and the catalytic system you employ.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the homocoupled byproduct.
Issue 1: Excessive Homocoupling During Grignard Reagent Formation
If you suspect that homocoupling is occurring during the formation of the Grignard reagent, the following steps can be taken:
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Local Concentration of Alkyl Halide | Employ slow, dropwise addition of a dilute solution of this compound to the magnesium turnings. | This maintains a low steady-state concentration of the alkyl halide, favoring its reaction with the magnesium surface over reacting with a newly formed Grignard molecule.[4] |
| Reaction Temperature is Too High | Maintain a gentle reflux or even sub-ambient temperatures if the reaction can be initiated. | Lowering the temperature decreases the rate of the bimolecular homocoupling reaction more significantly than the formation of the Grignard reagent on the magnesium surface.[2] |
| Poor Quality Magnesium | Use fresh, high-purity magnesium turnings. Consider activating the magnesium prior to the reaction. | A passivating layer of magnesium oxide can hinder the reaction, leading to localized heating upon initiation.[9] Activation exposes a fresh metal surface. |
| Presence of Catalytic Impurities | Ensure all glassware is scrupulously clean and acid-washed to remove trace metal residues. | Transition metal impurities, often present in uncleaned glassware or lower-grade reagents, can catalyze Wurtz-type coupling.[4] |
Workflow for Minimizing Homocoupling During Grignard Formation
Caption: Troubleshooting workflow for Grignard formation.
Issue 2: Homocoupling During the Cross-Coupling Step
Even with successful Grignard formation, homocoupling can occur during the subsequent cross-coupling reaction.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Catalyst System | For cross-coupling with aryl or vinyl halides, consider iron-based catalysts or palladium catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos). | These catalyst systems can promote the desired cross-coupling pathway and suppress side reactions.[10][11][12] Iron catalysts are particularly effective for coupling with alkyl Grignards.[13] |
| Presence of Oxygen | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). | Oxygen can lead to oxidative homocoupling, particularly in palladium-catalyzed reactions.[14][15] |
| Slow Reductive Elimination | Choose ligands that accelerate reductive elimination. | A slow reductive elimination step can increase the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions.[10] |
| Use of Additives | For iron-catalyzed reactions, additives like TMEDA or NMP can be beneficial.[13] For some palladium-catalyzed systems, the addition of mild reducing agents can suppress homocoupling.[14][15] | These additives can stabilize reactive intermediates or modulate the catalyst's activity to favor the desired reaction. |
Reaction Pathways: Desired vs. Undesired
Caption: Competing reaction pathways.
Experimental Protocols
Protocol 1: Optimized Grignard Reagent Formation
This protocol is designed to minimize homocoupling during the formation of 3-(2-chlorophenyl)propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, condenser, addition funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. Allow to cool.
-
Initial Addition: Add a small portion of the this compound solution in THF to the magnesium.
-
Initiation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.[4]
-
Slow Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure full conversion.
Protocol 2: Iron-Catalyzed Cross-Coupling
This protocol provides a general method for an iron-catalyzed cross-coupling of the prepared Grignard reagent with an aryl halide.
Materials:
-
Previously prepared Grignard solution
-
Aryl halide (e.g., bromobenzene)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Fe(acac)₃ and the aryl halide in a mixture of THF and NMP.[13]
-
Cooling: Cool the catalyst solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent solution via syringe or cannula to the cooled catalyst mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with a standard aqueous workup and extraction with a suitable organic solvent.
References
- How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
- Direct catalytic cross-coupling of organolithium compounds. PubMed.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Direct catalytic cross-coupling of organolithium compounds. ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Direct catalytic cross-coupling of organolithium compounds. The University of Groningen research portal.
- What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Reddit.
- Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. ResearchGate.
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. MDPI.
- Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC - NIH.
- How to control homo coupling in grignard reaction? What are the factors will influence the... ResearchGate.
- Wurtz Coupling Reaction. Scribd.
- Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio. Wiley Online Library.
- The Molecular-Level Effect of Alkoxide Additives in Iron-Catalyzed Kumada Cross-Coupling with Simple Ferric Salts. NIH.
- Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). PubMed.
- Making Grignard reagents. YouTube.
- Wurtz coupling. Reddit.
- Grignard reagent. Wikipedia.
- What is Wurtz Reaction? - Examples, Mechanism. Tutoroot.
- Wurtz Reaction. Organic Chemistry Portal.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Examples, Mechanism & Wurtz Fittig Reaction. Aakash Institute.
- Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. ResearchGate.
- 12.4 Grignard Reagents. YouTube.
- Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. ChemistryViews.
- Organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
- Inverse temperature dependence in the diastereoselective addition of Grignard reagents to a tetrahydrofurfural. PubMed.
- TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry (RSC Publishing).
- Ch. 16 Additional Problems. OpenStax.
Sources
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Direct catalytic cross-coupling of organolithium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 13. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Catalyst selection for efficient coupling with 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the Technical Support Center
Topic: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 1-(3-Bromopropyl)-2-chlorobenzene
This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in synthetic applications. This unique substrate presents specific challenges and opportunities due to its three distinct halogenated sites. This document provides a framework for logical catalyst selection, detailed experimental protocols, and a comprehensive troubleshooting guide to navigate the complexities of your coupling reactions effectively.
Part 1: Foundational Concepts & Strategic Planning
The primary challenge when working with this compound is achieving chemoselectivity. The molecule contains three potential sites for cross-coupling: an aryl C-Br bond, an aryl C-Cl bond, and an alkyl C(sp³)-Br bond. Understanding their relative reactivities is paramount for predictable and successful synthesis.
The Hierarchy of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is governed by the carbon-halogen bond dissociation energy. This establishes a clear and predictable hierarchy:
The aryl C-Br bond in your substrate is significantly more reactive than the aryl C-Cl bond. This inherent difference is the cornerstone of achieving selective monofunctionalization. The alkyl C(sp³)-Br bond presents a different set of challenges, including a higher activation barrier for oxidative addition with palladium and the potential for β-hydride elimination as an undesired side reaction.[5][6]
Logical Workflow for Catalyst Selection
To assist in your experimental design, the following workflow provides a decision-making framework based on your desired synthetic outcome.
Caption: Decision workflow for strategic catalyst selection.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design for coupling reactions with this compound.
Q1: Which cross-coupling reaction is best for my needs?
The choice of reaction depends on the carbon-carbon or carbon-heteroatom bond you wish to form. The four most common palladium-catalyzed reactions are highly suitable.
| Reaction Type | Coupling Partner | Bond Formed | Key Strengths & Considerations |
| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²)-C(sp²) | Excellent functional group tolerance; vast commercial availability of reagents; generally mild conditions.[3][7] |
| Heck | Alkene | C(sp²)-C(sp²) | Forms a new C=C bond; does not require an organometallic reagent.[8][9] |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Creates internal alkynes, crucial for extending conjugation; can be performed with or without a copper co-catalyst.[1][10][11] |
| Buchwald-Hartwig | Amine, Amide | C(sp²)-N | Premier method for forming aryl amines; requires specific bulky, electron-rich phosphine ligands.[12][13] |
Q2: How do I ensure the reaction is selective for the aryl C-Br bond?
Achieving selectivity is straightforward by leveraging the C-Br bond's higher reactivity.
-
Catalyst Choice : Standard palladium catalysts that are effective for aryl bromides will typically not activate the more robust C-Cl bond under the same conditions. Catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with common phosphine ligands are excellent starting points.[2][14]
-
Ligand Selection : Avoid using overly active, specialized ligands designed for aryl chloride activation if you only want to target the C-Br bond. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for C-Cl coupling, so using them may lead to a loss of selectivity.[15][16][17]
-
Reaction Conditions : Employ the mildest possible conditions. Lower temperatures (e.g., 60-80 °C) and shorter reaction times will favor the kinetically preferred reaction at the C-Br position.
Q3: I need to couple at the C-Cl position. How can this be achieved?
Coupling at the C-Cl bond is typically performed after the C-Br position has been functionalized. Activating the C-Cl bond requires overcoming a higher energy barrier for oxidative addition.
-
High-Activity Catalysts : Use palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) combined with bulky, electron-rich ligands. Buchwald's biarylphosphine ligands (XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are the state-of-the-art for this transformation.[15][16][17][18]
-
Forcing Conditions : Higher reaction temperatures (e.g., 100-120 °C) are often necessary to drive the reaction to completion.
Q4: What are the risks associated with the 3-bromopropyl side chain?
The alkyl bromide introduces two primary risks:
-
Intramolecular Cyclization : Under basic conditions, the terminal bromide can undergo an intramolecular S_N2 reaction with a nucleophile formed on the aromatic ring or with the coupling partner, leading to a cyclized byproduct. This is a background reaction that can be minimized by using non-nucleophilic bases and carefully controlling the temperature.
-
C(sp³)-Br Coupling : While less reactive with palladium than the aryl C-Br bond, the alkyl bromide can participate in cross-coupling, especially if using nickel catalysts which are more adept at activating C(sp³)-halogen bonds.[6] If this is not the desired outcome, avoid nickel catalysts and overly harsh conditions.
Part 3: Detailed Experimental Protocol
This section provides a representative protocol for a selective Suzuki-Miyaura coupling at the C-Br position.
Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme: (Image of the reaction scheme: this compound + Phenylboronic Acid -> 2-chloro-1-(3-bromopropyl)biphenyl)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Catalyst Addition : Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition : Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene:water) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction : Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Part 4: Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst : The Pd(0) species may have oxidized. 2. Insufficiently Degassed Reagents : Oxygen can deactivate the catalyst. 3. Inappropriate Base/Solvent : The base may be too weak or insoluble. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst.[19] 2. Ensure all solvents and the reaction mixture are thoroughly degassed using sparging or freeze-pump-thaw cycles.[14] 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane, THF).[7] |
| Poor Selectivity (Mixture of mono- and di-coupled products) | 1. Reaction Temperature is Too High : Harsh conditions can promote the slower reaction at the C-Cl bond. 2. Catalyst System is Too Active : The chosen ligand may be activating the C-Cl bond. | 1. Reduce the reaction temperature (e.g., from 100 °C to 70 °C) and monitor closely. 2. Switch to a less active ligand. If using a bulky biarylphosphine, try a simpler phosphine like PPh₃ or P(o-tol)₃. |
| Formation of Homocoupled Byproduct | 1. Boronic Acid Degradation : This is a common issue in Suzuki reactions, leading to R-B(OH)₂ + R-B(OH)₂ → R-R. 2. Oxygen Contamination : Can promote oxidative homocoupling. | 1. Use a slight excess (1.1-1.2 equiv) of high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). 2. Re-verify that the reaction setup is strictly anaerobic. |
| Significant Dehalogenation (Loss of Br or Cl) | 1. Presence of Reducing Agents : Impurities in reagents or solvent. 2. Base-Promoted : Some strong bases can facilitate hydrodehalogenation. | 1. Ensure all reagents and solvents are pure. 2. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). For Heck reactions, adding a phase-transfer catalyst like TBAB can sometimes suppress this pathway.[14] |
| Intramolecular Cyclization Product Observed | 1. Base-Induced Cyclization : The base may be acting as a nucleophile or promoting self-cyclization. 2. Reaction Temperature Too High : Higher temperatures can accelerate this side reaction. | 1. Switch to a non-nucleophilic, inorganic base like K₂CO₃ or Cs₂CO₃. 2. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Caddick, S., & Cloke, F. G. N. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Society Reviews, 37(8), 1641-1652. [Link]
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
- Lee, C. H., & Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters, 2(14), 2053-2055. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Bhanushali, M., & Nolan, S. P. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
- Anbarasan, P., Schuppan, J., & Beller, M. (2011). Iron-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(36), 8286-8327. [Link]
- Liu, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2603. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
- Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Khan Academy. (n.d.). Intramolecular and intermolecular forces. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support guide for navigating the work-up of chemical reactions that utilize 1-(3-Bromopropyl)-2-chlorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of post-reaction processing. The dual reactivity of this molecule, stemming from its alkyl bromide and chloroaromatic moieties, presents unique challenges and opportunities in purification that demand a carefully considered approach.
This guide moves beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. What are the primary causes and how can I resolve this?
A1: Emulsion formation is a common issue when working with halogenated organic compounds and is often caused by the presence of polar byproducts or unreacted starting materials that act as surfactants.
-
Immediate Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of the organic components in the aqueous layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
-
Preventative Measures:
Q2: I am performing a Grignard reaction with this compound. Why is my reaction mixture turning dark brown or black, and how does this impact the work-up?
A2: A dark brown or black coloration during Grignard reagent formation can indicate decomposition or side reactions.[2][3] This is often due to overheating or impurities in the magnesium or the alkyl halide.[2] A primary side reaction to be aware of is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.[3]
-
Impact on Work-up: The formation of these byproducts, particularly finely divided metal particles, can complicate the work-up by creating dark, difficult-to-separate layers and emulsions.[2]
-
Work-up Protocol:
-
Quenching: After the desired reaction, quench the mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This will neutralize the excess Grignard reagent and the magnesium alkoxide product.
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Clarification: If the organic layer remains dark, it can be stirred with activated carbon and then filtered through Celite® to remove colored impurities.
-
Q3: How do I effectively remove unreacted this compound from my desired product after a nucleophilic substitution reaction?
A3: The separation of the unreacted starting material from the product depends on the relative polarities of the two compounds.
-
Chromatography: Flash column chromatography is often the most effective method. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically allow for the elution of the less polar this compound first, followed by the more polar product.
-
Solvent Screening: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the starting material and the product.[4] An ideal Rf value for the target compound is generally between 0.2 and 0.3.[4]
Q4: What are the key safety considerations when handling and working up reactions with this compound?
A4: this compound is a hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]
-
Fire Safety: This compound is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.[5]
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local regulations for hazardous chemical waste.[5][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
| Issue | Possible Causes | Solutions |
| Product is lost in the aqueous layer during extraction. | The product may have unexpected water solubility, especially if it contains polar functional groups. | 1. Increase Ionic Strength: Use brine for all aqueous washes to decrease the solubility of the organic product in the aqueous phase.[9] 2. Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent. 3. Solvent Change: Consider using a more polar extraction solvent like dichloromethane if your product has intermediate polarity. |
| Formation of a solid precipitate during quenching. | This can occur if the quenching agent reacts with a component of the reaction mixture to form an insoluble salt or byproduct. For example, using sodium thiosulfate under acidic conditions can lead to the formation of elemental sulfur.[9] | 1. pH Adjustment: Adjust the pH of the reaction mixture to neutral or slightly basic before adding the quenching agent.[9] 2. Alternative Quenching Agent: Use a different quenching agent that is less likely to form a precipitate under the reaction conditions.[9] 3. Filtration: If a solid has already formed, it can often be removed by filtering the mixture through a pad of Celite®.[9] |
| Difficulty in removing copper salts after a copper-catalyzed reaction. | Copper salts can be challenging to remove due to their coordination with certain functional groups. | 1. Ammonium Chloride Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride. This will form a dark blue copper complex that is soluble in the aqueous layer.[10] 2. Stirring: Allow the mixture to stir for a few hours to ensure complete complexation before separating the layers.[10] |
Experimental Protocols
Standard Aqueous Work-up for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the work-up of a reaction where this compound has been reacted with a nucleophile (e.g., an amine or phenol).
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a high-boiling polar solvent like DMF or DMSO, it is often beneficial to remove the solvent under reduced pressure first.[1]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.
-
Acid/Base Wash (if necessary):
-
If the reaction mixture contains a basic byproduct (e.g., excess amine), wash with a dilute acid solution (e.g., 1M HCl) to protonate the base and extract it into the aqueous layer.[10]
-
If the reaction mixture contains an acidic byproduct (e.g., unreacted phenol), wash with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate the acid and extract it into the aqueous layer.[11]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Work-up for a Grignard Reaction
This protocol provides a general work-up for a reaction where the Grignard reagent derived from this compound has been used.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the reaction mixture to a stirred, cold saturated aqueous solution of ammonium chloride. This is a safer and often more effective alternative to quenching with dilute acid, which can be highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as required.
Visualizing the Work-up Workflow
The following diagram illustrates a typical decision-making process during the work-up of a reaction involving this compound.
Caption: A generalized workflow for the work-up of reactions involving this compound.
References
- Safety D
- Safety Data Sheet for 1-Bromo-3-(3-bromopropyl)benzene
- Aqueous Workup Procedures for Reactions with Bromin
- Safety D
- Safety D
- Safety D
- How To Run A Reaction: The Workup
- Grignard addition to aldehyde via chlorobenzene metal
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols
- Grignard Form
- Grignard Reaction
- Troubleshooting Grignard reaction initi
- Organic Reaction Workup Formulas for Specific Reagents
- Theory of Aqueous Workup
- Methods of Prepar
- Haloalkane
- Methods of prepar
- 1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7
- Preparation of Haloalkanes: Methods & Chemical Reactions
- Workup for Polar and W
- Preparation of Haloalkane from Alcohol: Methods & Reagents Explained
- A Comparative Guide to the Reactivity of 2-(3-Bromopropyl)-1,3-dioxolane and 2-(3-Chloropropyl)
- This compound Formula
- 1-[(2S)-2-bromopropyl]-3-chlorobenzene | C9H10BrCl | CID 124464357
- 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Arom
- Reagents and conditions: a (3-bromopropyl)benzene or...
- Nucleophilic Reactions of Benzene Deriv
- The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine
- The Discovery of Nucleophilic Substitution Reactions
- The Discovery of Nucleophilic Substitution Reactions
- (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene
- Nucleophilic Arom
- Why is chlorobenzene resistant to nucleophilic substitution reaction?
- 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene 1g
Sources
- 1. Workup [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Purification of 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the Technical Support Center for the purification of 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the effective removal of unreacted starting materials and byproducts.
Introduction: Understanding the Purification Challenge
The synthesis of this compound, a key intermediate in various synthetic pathways, often results in a crude product contaminated with unreacted starting materials and side products. A common synthetic route involves the Grignard reaction between 2-chlorophenylmagnesium bromide and 1,3-dibromopropane.[1] In this scenario, the primary impurities are typically unreacted 1,3-dibromopropane and biphenyl derivatives formed from the coupling of the Grignard reagent.[2][3] The structural similarity between the desired product and these impurities can make purification challenging.
This guide provides a systematic approach to tackling these purification challenges, ensuring the high purity of this compound essential for subsequent synthetic steps.
Decision Workflow for Purification Strategy
Selecting the appropriate purification method is critical for achieving high purity and yield. The following flowchart provides a decision-making framework based on the scale of the reaction and the nature of the impurities.
Sources
Technical Support Center: Synthesis of 1-(3-Bromopropyl)-2-chlorobenzene
A Guide to Identifying and Troubleshooting Common Impurities
Welcome to the technical support guide for the synthesis of 1-(3-Bromopropyl)-2-chlorobenzene. As a key intermediate in pharmaceutical and materials science research, ensuring its purity is paramount. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions regarding impurity identification during its synthesis. We will move beyond simple procedural steps to explain the chemical rationale behind impurity formation and the logic of the analytical methods used for their detection.
Part 1: Frequently Asked Questions - The Genesis of Impurities
This section addresses fundamental questions about the synthesis and the origins of common impurities.
Q1: What is a common synthetic route for this compound, and why does it generate impurities?
A common and scalable method is the Friedel-Crafts alkylation of chlorobenzene with 1,3-dibromopropane, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2] The reaction involves the generation of an electrophilic carbocation from 1,3-dibromopropane that then attacks the electron-rich chlorobenzene ring.
Impurities arise because this reaction is not perfectly selective.[3] Several competing reactions can and do occur simultaneously, leading to a mixture of products that must be separated and identified.
Q2: What are the primary classes of impurities I should expect?
Impurities in this synthesis can be broadly categorized, and understanding these categories is the first step in effective troubleshooting.[4]
-
Starting Material-Related Impurities: Unreacted chlorobenzene and 1,3-dibromopropane.
-
Isomeric Byproducts: Alkylation at different positions on the chlorobenzene ring.
-
Process-Related Impurities: Byproducts from side reactions like polyalkylation or reactions involving the alkylating agent itself.
-
Degradation Products: Impurities formed by the breakdown of the target molecule under reaction or work-up conditions.
Part 2: Troubleshooting Guide - "I See an Unexpected Peak..."
This problem-oriented guide addresses specific issues you might encounter during the analysis of your reaction mixture.
Scenario 1: My GC-MS shows several peaks with the same mass-to-charge ratio (m/z) as my target product. What are they?
Answer: You are most likely observing positional isomers . The chloro-substituent on the benzene ring is an ortho-, para- director for electrophilic aromatic substitution.[5] While your target is the ortho product (2-substituted), the reaction will inevitably produce the para (4-substituted) and, to a lesser extent, the meta (3-substituted) isomers.
-
This compound (Target)
-
1-(3-Bromopropyl)-4-chlorobenzene (Major Impurity) [6]
-
1-(3-Bromopropyl)-3-chlorobenzene (Minor Impurity) [7]
Because these isomers have identical molecular weights, they cannot be distinguished by mass spectrometry alone and require chromatographic separation.[8][9]
Sources
- 1. quora.com [quora.com]
- 2. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-bromopropyl)-3-chlorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Temperature Control in 1-(3-Bromopropyl)-2-chlorobenzene Reactions
<R>
Introduction
Welcome to the technical support center for 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for reactions involving this versatile bifunctional molecule. The strategic placement of a reactive alkyl bromide and a less reactive aryl chloride on the same scaffold makes it a valuable building block, but also introduces complexities, particularly concerning temperature control.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during reactions with this compound, with a focus on the role of temperature.
Q1: My reaction is showing low yield. Could temperature be the cause?
A1: Absolutely. Temperature is a critical parameter that can significantly impact reaction yield.[1] Here’s how temperature might be the culprit and how to troubleshoot:
-
Incomplete Reaction: If the temperature is too low, the reaction may proceed too slowly or stall altogether, leading to a low conversion of starting material.[2]
-
Product Decomposition: Conversely, if the temperature is too high, your desired product might be degrading. The C-Br bond in the bromopropyl chain is more labile than the C-Cl bond on the aromatic ring and can be susceptible to elimination or other decomposition pathways at elevated temperatures.
-
Solution: If you suspect product decomposition, try running the reaction at a lower temperature. If the reaction rate becomes too slow, consider using a more active catalyst or a different solvent system that allows for lower reaction temperatures.
-
-
Side Reactions: Elevated temperatures can favor the formation of unwanted byproducts. For instance, in Grignard reagent formation, higher temperatures can promote the formation of biphenyl impurities.[3]
-
Solution: Carefully control the temperature, especially during the addition of reagents. For exothermic reactions, use an ice bath or other cooling methods to maintain the desired temperature.[4]
-
Q2: I am observing unexpected byproducts. How can I optimize the temperature profile?
A2: The formation of unexpected byproducts is often a sign that your reaction conditions, particularly temperature, are not optimized. Here are some common scenarios and solutions:
-
Observation of Elimination Products: The bromopropyl group can undergo elimination to form an alkene, especially in the presence of a base at higher temperatures.
-
Optimization: Lowering the reaction temperature is the primary strategy to minimize elimination.[5] If a base is required, consider using a milder base or adding it slowly at a reduced temperature.
-
-
Formation of Homocoupling Products: In cross-coupling reactions like Suzuki-Miyaura coupling, homocoupling of the boronic acid partner can be exacerbated by the presence of oxygen and higher temperatures.[6]
-
Multiple Substitutions: In nucleophilic substitution reactions, if the product of the initial substitution is also reactive under the reaction conditions, you may see products of multiple substitutions, especially at higher temperatures.
-
Optimization: Use a stoichiometric amount of the nucleophile and maintain a lower reaction temperature to favor the monosubstituted product.
-
Q3: My Grignard reagent formation is sluggish or fails to initiate. What is the role of temperature?
A3: Temperature control is crucial for the successful formation of Grignard reagents.
-
Initiation: The formation of a Grignard reagent often requires an initial input of energy to start the reaction between magnesium and the alkyl halide.[9][10]
-
Maintaining the Reaction: After initiation, the reaction should be maintained at a temperature that ensures a steady reaction rate without becoming too vigorous.[3]
Q4: How do I choose the right heating or cooling method for my reaction scale?
A4: The choice of heating or cooling method depends on the target temperature and the scale of your reaction.[11]
| Temperature Range | Heating/Cooling Method | Best For | Notes |
| -92°C to -5°C | Low-Temperature Cooling Baths (e.g., Dry Ice/Acetone, Ice/Salt)[11] | Small to medium scale reactions requiring sub-ambient temperatures. | Always monitor the bath temperature with a low-temperature thermometer.[11] |
| 0°C to 25°C | Ice Bath or Room Temperature | Reactions that are mildly exothermic or proceed well at ambient temperature. | |
| 35°C to 80°C | Hot Plate/Water Bath[11] | Gentle heating for small to medium scale reactions. | Provides even heating. |
| Below 140°C | Hot Plate/Oil Bath[11] | Precise temperature control for most common refluxing solvents. | Mineral oil can be used up to ~150°C; silicone oil for higher temperatures.[11] |
| High Temperatures | Heating Mantle with Sand[11] | Large scale reactions or reactions requiring temperatures above 150°C. | Sand provides even heating and is less messy than oil at very high temperatures.[11] |
Frequently Asked Questions (FAQs)
This section covers general questions about temperature control in reactions involving this compound.
Q1: What is the optimal temperature range for nucleophilic substitution at the bromopropyl group?
A1: The optimal temperature for nucleophilic substitution (SN2) reactions on the primary alkyl bromide of this compound depends on the nucleophile and solvent. Generally, these reactions are favored by lower temperatures and polar aprotic solvents to minimize the competing E2 elimination pathway.[5] A starting point could be room temperature, with gentle heating if the reaction is slow.
Q2: How does temperature affect the stability of the C-Br versus the C-Cl bond?
A2: The C-Br bond in the alkyl chain is significantly more labile (weaker) than the C-Cl bond on the aromatic ring. The aryl halide is generally unreactive towards nucleophilic substitution under standard laboratory conditions.[12] The alkyl C-Br bond is more susceptible to both nucleophilic substitution and elimination, and its reactivity increases with temperature.
Q3: Can I run Suzuki-Miyaura coupling reactions with this compound at room temperature?
A3: While many Suzuki-Miyaura reactions require elevated temperatures to drive the catalytic cycle, recent advances in catalyst systems have made room-temperature couplings possible for some substrates.[13][14] For this compound, the reactivity of the C-Br bond should be sufficient for coupling. However, the success of a room-temperature reaction will depend heavily on the choice of palladium catalyst, ligand, base, and solvent.[13][15]
Q4: What are the best practices for monitoring the temperature of my reaction?
A4: Accurate temperature monitoring is essential for reproducibility and safety.
-
Internal vs. Bath Temperature: It's crucial to measure the internal temperature of the reaction mixture, not just the temperature of the heating or cooling bath. There can be a significant temperature difference between the two.[16]
-
Thermometer Placement: The thermometer bulb should be immersed in the reaction mixture but not touching the sides or bottom of the flask.
-
Consistent Monitoring: For temperature-sensitive reactions, monitor the temperature throughout the entire process, especially during the addition of reagents.
Q5: How can I safely manage exothermic reactions?
A5: Exothermic reactions can be dangerous if not properly controlled.
-
Slow Addition of Reagents: Add reactive reagents slowly and portion-wise to control the rate of heat generation.[1]
-
Adequate Cooling: Have a cooling bath (e.g., ice-water) ready to quickly cool the reaction if it becomes too vigorous.[4]
-
Proper Scale: Be cautious when scaling up reactions, as heat dissipation becomes less efficient in larger flasks.
Visualizing Reaction Control
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Temperature and Reaction Pathway
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. youtube.com [youtube.com]
- 9. hzdr.de [hzdr.de]
- 10. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 16. help.cinestillfilm.com [help.cinestillfilm.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromopropyl)-2-chlorobenzene
Welcome to the technical support center for experiments involving 1-(3-bromopropyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the chemical transformation of this versatile bifunctional molecule.
The unique structure of this compound, featuring a reactive primary alkyl bromide and a deactivated aromatic ring, presents several competing reaction pathways. The choice of solvent is paramount as it often dictates the product distribution by influencing the delicate balance between intramolecular and intermolecular processes. This guide will explore these solvent effects in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to synthesize 5-chlorotetralin via intramolecular cyclization. Why is my reaction yield disappointingly low?
Low yield in the intramolecular cyclization of this compound is a common issue that typically points to suboptimal reaction conditions failing to adequately promote the desired pathway over competing reactions. The primary desired reaction is an intramolecular Friedel-Crafts alkylation, which requires a Lewis acid catalyst to activate the substrate.
Potential Causes & Solutions:
-
Inactive or Insufficient Catalyst: The Friedel-Crafts reaction requires a strong Lewis acid (e.g., AlCl₃, FeCl₃, Sc(OTf)₃) to generate a carbocation or a highly polarized complex at the propyl chain, which then acts as the electrophile for the aromatic ring.[1][2]
-
Troubleshooting:
-
Ensure your Lewis acid is anhydrous and freshly opened or properly stored. Many Lewis acids are highly hygroscopic and lose activity upon exposure to moisture.
-
Increase the catalyst loading. While catalytic amounts are ideal, stubborn cyclizations may require stoichiometric amounts of the Lewis acid.
-
Consider a different Lewis acid. The choice of catalyst can significantly impact yield.[1]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing catalyst activity.
-
Troubleshooting:
-
For classical Friedel-Crafts reactions, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are traditional choices as they do not coordinate strongly with the Lewis acid catalyst.
-
However, polar solvents like nitromethane or nitrobenzene can sometimes enhance the catalyst's activity and, in some cases, alter product selectivity by keeping reactive complexes in solution.[3] Be aware that nitrobenzene is a deactivated ring and generally a safe solvent choice for Friedel-Crafts reactions.[4]
-
-
-
Intermolecular Side Reactions: If the concentration of the substrate is too high, intermolecular reactions (where one molecule reacts with another) can dominate, leading to polymerization or dimerization instead of cyclization.[5]
-
Troubleshooting:
-
Employ high-dilution conditions. Running the reaction at very low concentrations (e.g., <0.01 M) minimizes the probability of molecules encountering each other, thus favoring the intramolecular pathway.[5] This can be achieved by slowly adding the substrate solution to a larger volume of solvent containing the catalyst over an extended period.
-
-
Q2: My reaction is producing a complex mixture of products, including some that seem to be the result of substitution. What is happening?
Observing a mixture of products indicates that multiple reaction pathways are competing. The solvent system is the most likely factor governing this competition. This compound has two primary reaction sites: the electrophilic carbon attached to the bromine and the aromatic ring.
Understanding the Competing Pathways:
-
Intramolecular Friedel-Crafts Alkylation: Cyclization onto the aromatic ring to form 5-chlorotetralin. This is favored by Lewis acids and typically non-polar solvents.
-
Intermolecular Nucleophilic Substitution (Sₙ2): If a nucleophile is present (either added or as the solvent itself), it can attack the primary alkyl bromide. This pathway is strongly favored in polar aprotic solvents like DMF, DMSO, or acetone, which enhance the reactivity of nucleophiles.
-
Elimination (E2): In the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide), elimination to form 1-allyl-2-chlorobenzene can occur.
-
Solvolysis (Sₙ1/E1): In polar protic solvents (e.g., methanol, ethanol, water), the solvent can act as a nucleophile. While primary carbocations are unstable, a strong Lewis acid can promote ionization, leading to a mixture of substitution and elimination products.
The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways for this compound.
To favor a specific outcome, carefully select your solvent and reagents based on the desired product as outlined in the table below.
| Solvent Type | Typical Reagents | Dominant Mechanism(s) | Expected Major Product(s) |
| Non-polar | Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts | 5-Chlorotetralin |
| (e.g., CS₂, DCM) | |||
| Polar Aprotic | Nucleophile (e.g., CN⁻, N₃⁻) | Intermolecular Sₙ2 | 1-(3-Azidopropyl)-2-chlorobenzene (example) |
| (e.g., DMF, DMSO) | |||
| Polar Protic | None (Solvolysis) | Sₙ1 / E1 (often slow, can be complex) | Mixture of substitution and elimination products |
| (e.g., MeOH, EtOH) | |||
| Any | Strong, Bulky Base (t-BuOK) | E2 | 1-Allyl-2-chlorobenzene |
Q3: I am trying to perform a substitution reaction on the alkyl bromide. How do I avoid accidental cyclization?
To favor intermolecular substitution at the expense of intramolecular cyclization, you must create conditions that accelerate the Sₙ2 pathway while disfavoring the Friedel-Crafts reaction.
Strategy:
-
Avoid Lewis Acids: Do not use any Lewis acidic reagents, as this will catalyze the intramolecular Friedel-Crafts reaction.
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for Sₙ2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. This significantly accelerates the rate of the desired intermolecular substitution.
-
Use a Strong Nucleophile: A high concentration of a strong nucleophile (e.g., sodium azide, sodium cyanide) will favor the bimolecular (Sₙ2) reaction kinetically.
By following this strategy, the Sₙ2 reaction rate should be much faster than any uncatalyzed background cyclization, leading to a high yield of the desired substitution product.
Experimental Protocols
Example Protocol: Lewis Acid-Catalyzed Intramolecular Cyclization to 5-Chlorotetralin
This protocol is a general guideline and should be optimized for your specific setup and scale.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (to achieve a final substrate concentration of ~0.01-0.05 M) and anhydrous AlCl₃ (1.1 equivalents) to a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 1-2 hours to maintain high-dilution conditions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-chlorotetralin.
Caption: Troubleshooting flowchart for low yield in intramolecular cyclization.
References
- Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Prepar
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange
- Why isn't benzene used as a solvent for the Friedel-Crafts alkyl
- Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction - SciELO
- Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communic
- Mechanisms of the PtCl2-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes for the synthesis of indenes and comparison of three sp3 C-H bond activ
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams - Chemistry Europe
- Intermolecular vs intramolecular reactions - YouTube
- Radical Reactivity in the Condensed Phase: Intermolecular versus Intramolecular Reactions of Alkoxy Radicals - PubMed
- [Facile Intramolecular Cyclization in Oxidative Coupling of Acetylenes Linked to 1,3-positions of Benzene: Strained[6]metacyclophanedienetetrayne System - PubMed]([Link])
- The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed
- Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - MDPI
- Reagents and conditions: a (3-bromopropyl)benzene or...
- Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - N
- Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps
Sources
Technical Support Center: Alkylation with 1-(3-Bromopropyl)-2-chlorobenzene
Welcome, researchers and drug development professionals. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, offers expert insights into performing successful alkylation reactions using 1-(3-Bromopropyl)-2-chlorobenzene. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a base for alkylation with this compound?
A1: The selection of a base is critical and hinges on balancing the deprotonation of your nucleophile against potential side reactions involving the alkylating agent. The main challenges are:
-
Promoting the desired SN2 reaction: The base must be strong enough to deprotonate the nucleophile (e.g., an amine, phenol, or thiol) to generate a sufficiently reactive species for alkylation.
-
Avoiding E2 Elimination: The 3-bromopropyl chain has protons on the carbon adjacent to the bromine-bearing carbon (β-protons). A strong or sterically hindered base can preferentially abstract one of these protons, leading to an elimination reaction (E2) that forms 1-allyl-2-chlorobenzene instead of the desired substitution product.[1][2] This is a common competitive pathway.[3]
-
Preventing Intramolecular Cyclization: Under certain conditions, particularly with strong bases or Lewis acids, the alkyl chain can undergo an intramolecular Friedel-Crafts-type alkylation with the electron-rich benzene ring, leading to a cyclized byproduct.[4][5]
-
Ensuring Solubility and Reactivity: The chosen base and the resulting deprotonated nucleophile must be sufficiently soluble in the reaction solvent to participate in the reaction. The properties of the cation (e.g., K+, Na+, Cs+) can significantly influence reactivity.[6]
Q2: Which bases are recommended for alkylating a moderately acidic nucleophile (e.g., a phenol, pKa ~10) with this reagent?
A2: For a nucleophile like a phenol, you need a base strong enough to generate the phenoxide, but mild enough to minimize side reactions. Inorganic carbonate bases are often the best choice.
-
Potassium Carbonate (K₂CO₃): This is a cost-effective and commonly used base for phenol alkylations.[7][8] It is sufficiently basic (the pKa of its conjugate acid, bicarbonate, is ~10.3) to deprotonate phenols.[9] It is often used in polar aprotic solvents like DMF or acetone.
-
Cesium Carbonate (Cs₂CO₃): This is often a superior, albeit more expensive, choice.[10] The large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide and increases its solubility in organic solvents.[6][11] This often leads to higher yields and allows for milder reaction conditions.[9][10]
Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally excessive for this purpose and significantly increase the risk of E2 elimination.[1]
Q3: My nucleophile is a primary or secondary amine. What is the best base for this N-alkylation?
A3: For N-alkylation of amines, which are less acidic than phenols, a stronger base is often required to achieve a reasonable reaction rate. However, the risk of over-alkylation and elimination must be managed.
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base (pKa of H₂ is ~35) that irreversibly deprotonates the amine.[12][13] It is highly effective but must be handled with care due to its reactivity with water and air.[13][14] Using it in an anhydrous polar aprotic solvent like DMF or THF is standard practice.[7][8]
-
Potassium Carbonate (K₂CO₃): While weaker, K₂CO₃ can be effective, especially for more acidic amines (like indoles or sulfonamides) or when higher temperatures are used.[15] It is a safer and easier-to-handle alternative.
-
Cesium Carbonate (Cs₂CO₃): As with O-alkylation, Cs₂CO₃ is an excellent choice for N-alkylation, promoting the reaction efficiently under mild conditions and often suppressing side reactions.[10][15]
The choice often comes down to a balance of reactivity, cost, and safety. For difficult alkylations, NaH is a reliable choice, while for more standard transformations, carbonate bases are preferred.
Troubleshooting Guide
Problem 1: Low yield of the desired alkylated product with significant recovery of starting material.
| Possible Cause | Recommended Solution | Scientific Justification |
| Insufficiently Strong Base | Switch to a base with a higher pKa. If using K₂CO₃ for a weakly acidic nucleophile, consider switching to NaH or Cs₂CO₃. | The base must be strong enough to deprotonate the nucleophile effectively, shifting the equilibrium to favor the reactive anionic species. A general rule is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile.[16] |
| Poor Solubility | Change to a more suitable solvent. Use a polar aprotic solvent like DMF or DMSO to better dissolve the base and the nucleophilic salt. Consider using Cs₂CO₃, as the cesium cation enhances solubility.[6][15] | Polar aprotic solvents solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.[17] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and decomposition. | Alkylation reactions, particularly SN2, have an activation energy barrier.[3] Increasing the temperature provides the necessary energy to overcome this barrier, but excessive heat can promote side reactions.[17] |
Problem 2: The major product observed is 1-allyl-2-chlorobenzene, not the desired substitution product.
| Possible Cause | Recommended Solution | Scientific Justification |
| Base is too Strong or Sterically Hindered | Switch to a less hindered and/or weaker base. If using potassium tert-butoxide (t-BuOK), change to K₂CO₃ or Cs₂CO₃. If using NaH, ensure slow addition at a low temperature. | Strong, bulky bases like t-BuOK are classic reagents for promoting E2 elimination over SN2 substitution.[1][18] The steric hindrance makes it difficult for the base to act as a nucleophile, so it preferentially acts as a base, abstracting a proton from the least hindered position.[19][20] |
| High Reaction Temperature | Run the reaction at a lower temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures. Reducing the temperature can shift the selectivity back towards the SN2 product.[21] |
Problem 3: Formation of an unexpected isomer or cyclized product.
| Possible Cause | Recommended Solution | Scientific Justification |
| Intramolecular Friedel-Crafts Alkylation | Use milder conditions. Avoid strong Lewis acids and overly strong Brønsted bases. Use a moderately polar solvent instead of a nonpolar one. | The 2-chloro substituent is deactivating, but the propyl chain can still be induced to cyclize onto the aromatic ring, especially under harsh conditions that might generate carbocation-like character on the propyl chain.[4][22] This side reaction is a type of intramolecular electrophilic aromatic substitution.[23] |
Comparative Analysis of Common Bases
| Base | pKa (Conjugate Acid) | Typical Solvent | Advantages | Potential Issues |
| NaH | ~35[12] | THF, DMF | Very strong, irreversible deprotonation, drives reaction to completion.[13] | Highly reactive, moisture-sensitive, can easily promote E2 elimination if not controlled.[14] |
| K₂CO₃ | ~10.3[9] | Acetone, DMF, Acetonitrile | Inexpensive, easy to handle, good for acidic nucleophiles (phenols, indoles).[7] | May be too weak for less acidic nucleophiles (e.g., simple amines), may require heat. |
| Cs₂CO₃ | ~10.3[9] | THF, DMF, Acetonitrile | High solubility, enhances nucleophilicity ("cesium effect"), allows milder conditions, often gives higher yields.[6][10] | More expensive than other carbonate bases. |
| t-BuOK | ~17[12] | THF, t-BuOH | Very strong, sterically hindered base. | Strongly favors E2 elimination; generally unsuitable for this SN2 reaction unless elimination is desired.[1] |
Experimental Protocols & Visualizations
General Protocol for N-Alkylation using NaH
This protocol is a general guideline and should be adapted based on the specific nucleophile.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DMF (approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Pathways Diagram
This diagram illustrates the desired SN2 pathway versus the two major competing side reactions: E2 elimination and intramolecular cyclization.
Caption: Competing reaction pathways in the alkylation reaction.
Base Selection Decision Logic
This flowchart provides a logical path for selecting an appropriate base based on the properties of the nucleophile.
Caption: Decision tree for selecting the optimal base.
References
- Wikipedia. (n.d.). Caesium carbonate.
- Chemetall. (n.d.). CATALYSTS CESIUM.
- Hammouda, M. M., et al. (2019). Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate.
- Reddit. (2021). steric hinderance and basicity. r/Mcat.
- University of Rochester. (n.d.). pKa Values of Common Bases.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry Steps. (n.d.). SN2 vs E2.
- Leito, I., et al. (2018). pKa values in organic chemistry – Making maximum use of the available data. Tetrahedron Letters, 59(42).
- University of Calgary. (n.d.). pKa VALUES OF COMMON ORGANIC AND INORGANIC ACIDS.
- Nguyen, T. K. C., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Mettler Toledo. (n.d.). Alkylation Reactions.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- ResearchGate. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube.
- Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions.
- ResearchGate. (1978). Sodium hydroxide-Potassium carbonate.
- Kumar, S., et al. (2021). Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates. ResearchGate.
- Wikipedia. (n.d.). Sodium hydride.
- Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.
- Terada, M., et al. (2017). Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center. Chemical Science.
- Wang, X., et al. (2021). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications.
- MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
- Punthasee, P. (2025). UCF CHM2210 - Chapter11.10 - Skill4.3 Retro Synthesis (Alkylation of Alkyne). YouTube.
- Chemical Communications. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
- Journal of the Chemical Society, Perkin Transactions 2. (1979). Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions.
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Sodium hydride - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Monitoring 1-(3-Bromopropyl)-2-chlorobenzene Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1-(3-bromopropyl)-2-chlorobenzene. Here, we move beyond basic protocols to address the specific challenges and nuances of this application, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when setting up a TLC protocol for reactions with this compound.
Question 1: What is the best starting solvent system for monitoring a reaction with this compound?
Answer:
This compound is a moderately nonpolar compound due to the presence of the benzene ring and halogen atoms. Therefore, a good starting point for a mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent. A common and effective initial system is a mixture of hexane and ethyl acetate.[1][2]
The optimal ratio will depend on the specific reaction, as the polarity of the product(s) will differ from the starting material. A systematic approach to determining the ideal solvent system is recommended:
-
Initial Screening: Begin with a mid-range polarity mixture, such as 20-30% ethyl acetate in hexane.
-
Observation: Spot the starting material and run the TLC.
-
Adjustment:
-
If the starting material spot remains at the baseline (low Retention Factor, Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate.[3]
-
If the starting material spot travels with the solvent front (high Rf), the system is too polar. Decrease the proportion of ethyl acetate.[3]
-
An ideal solvent system will move the starting material to an Rf value of approximately 0.3-0.4, allowing ample space on the plate to resolve the product(s), which will likely have different polarities.[4]
| Compound Polarity | Suggested Starting Solvent System | Rationale |
| Nonpolar | 5% Ethyl Acetate in Hexane | Minimizes movement of nonpolar compounds, allowing for separation from slightly more polar products. |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane | A versatile range for compounds with mixed polarity characteristics.[2] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | Stronger eluents are needed to move polar compounds from the baseline.[2] |
Question 2: How do I properly prepare and spot my samples for effective reaction monitoring?
Answer:
Proper sample preparation and application are critical for obtaining clear and interpretable TLC results.
Sample Preparation:
-
Dilution: The sample should be diluted in a volatile solvent, such as dichloromethane or acetone.[5] A concentrated sample can lead to streaking and poor separation.[6][7] The concentration should be low enough to produce a well-defined spot but high enough to be visible after development.[8]
-
Reaction Aliquots: When taking a sample from an ongoing reaction, a small aliquot can be taken with a capillary tube.[9] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it can interfere with the chromatography. In such cases, a micro-workup of the aliquot may be necessary, or the spotted plate can be placed under high vacuum for a few minutes before development.[10]
Spotting Technique:
-
Use a Pencil: Always use a pencil to gently draw the baseline on the TLC plate; ink from a pen can dissolve in the eluent and travel up the plate.[11]
-
Small, Concentrated Spots: Apply the sample with a capillary tube to create small, concentrated spots (1-2 mm in diameter).[7] To achieve this, touch the capillary tube to the plate briefly and allow the solvent to evaporate completely before reapplying in the same location if a more concentrated spot is needed.[3][11]
-
Three-Lane System: For reaction monitoring, a three-lane spotting system is highly recommended.[4][12]
-
Lane 1 (Reference): Spot the pure starting material.
-
Lane 2 (Co-spot): Spot the starting material and the reaction mixture in the same location.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
This "co-spot" lane is crucial for confirming the identity of the starting material spot in the reaction mixture and for resolving compounds with very similar Rf values.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the TLC analysis of this compound reactions.
Problem 1: My spots are streaking or "tailing."
Causality & Solution:
Streaking, where the spot appears as a vertical smear rather than a distinct circle, can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][6][13] The stationary phase becomes saturated, leading to a continuous trail of the compound.
-
Solution: Dilute your sample further and re-spot.[3]
-
-
Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent, it can lead to a "ring" effect at the baseline that streaks upon development.[13]
-
Solution: Use a less polar, more volatile spotting solvent like dichloromethane.
-
-
Compound Acidity/Basicity: Some compounds can interact strongly with the slightly acidic silica gel, causing tailing.[13]
-
Solution: Add a small amount (0.1-2.0%) of a modifier to the mobile phase. For acidic compounds, add acetic or formic acid. For basic compounds, add triethylamine.[3]
-
-
Compound Degradation: The compound may be unstable on the silica gel.
-
Solution: Consider using a less acidic stationary phase, such as alumina, or a reversed-phase TLC plate (e.g., C18).[14]
-
Problem 2: I can't see any spots after developing the plate.
Causality & Solution:
The inability to visualize spots can be due to several reasons:
-
Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of the visualization method.[3][11]
-
Compound is Not UV-Active: this compound and many of its derivatives are aromatic and should be visible under short-wave (254 nm) UV light.[15] However, if the product lacks a chromophore, it may not be UV-active.
-
Compound Volatility: The compound may have evaporated from the plate during development.[3]
-
Solution: This is less likely for the target compound but can occur with highly volatile products. Minimize the time the plate is exposed to air after development.
-
Problem 3: The Rf values are inconsistent between runs.
Causality & Solution:
The Retention Factor (Rf) is a ratio and should be constant for a given compound under identical conditions.[5] Variations in Rf values often point to changes in the experimental setup:
-
Changes in Mobile Phase Composition: Even small changes in the solvent ratio can affect Rf values. This can happen if one solvent evaporates faster than the other from the developing chamber.
-
Solution: Always use a lid on your developing chamber to ensure the atmosphere is saturated with solvent vapors.[18] Prepare fresh mobile phase for each experiment.
-
-
Uneven Solvent Front: If the solvent front runs unevenly, the calculated Rf values will be inaccurate.[11] This can be caused by the plate touching the side of the chamber or an uneven stationary phase.
-
Solution: Ensure the plate is placed vertically in the chamber and does not touch the sides. Use high-quality, commercially prepared TLC plates.
-
-
Temperature Fluctuations: Chromatography is sensitive to temperature changes.
-
Solution: Run your experiments in a temperature-controlled environment.
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.[19]
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.[18] Ensure the baseline is above the solvent level in the chamber.[11]
-
Sample Spotting: Using a capillary tube, apply small, concentrated spots of your starting material (left lane), co-spot (middle lane), and reaction mixture (right lane) onto the baseline.[4]
-
Development: Carefully place the TLC plate into the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate via capillary action.[20]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[5]
-
Visualization:
-
Analysis: Calculate the Rf value for each spot.[21][22][23][24]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Diagram 1: TLC Reaction Monitoring Workflow
Caption: Example TLC plate showing a nearly complete reaction.
References
- ChemBAM. (n.d.). TLC troubleshooting.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Labster. (n.d.). TLC Visualization Methods.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Hawach Scientific. (2025, December 29). What is the effect of the sample concentration on aluminum TLC plates?.
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
- ResearchGate. (2014, June 11). Do different concentrations of the same sample if run on a TLC (thin layer chromatography) plate have different Rf values or a single one?.
- LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography.
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester. (n.d.). How To: Monitor by TLC.
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. How To [chem.rochester.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What is the effect of the sample concentration on aluminum TLC plates? - Blog - MicoBio Chemical [mico-bio.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chembam.com [chembam.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. coconote.app [coconote.app]
- 20. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 21. Khan Academy [khanacademy.org]
- 22. proprep.com [proprep.com]
- 23. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 24. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(3-Bromopropyl)-2-chlorobenzene and 1-(3-Chloropropyl)-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two closely related halogenated aromatic compounds: 1-(3-bromopropyl)-2-chlorobenzene and 1-(3-chloropropyl)-2-chlorobenzene. The core difference between these molecules lies in the halogen substituent on the propyl chain, a distinction that significantly influences their chemical behavior, particularly in nucleophilic substitution and cyclization reactions.
Executive Summary: Bromide as the Superior Leaving Group
Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that bromide is a superior leaving group compared to chloride.[1][2] This enhanced reactivity in substrates like this compound is attributable to several key physicochemical properties of the bromide ion, including its lower basicity and greater polarizability, as well as the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond.[1] Consequently, this compound is expected to undergo nucleophilic substitution reactions at a significantly faster rate than its chloro-analogue under identical conditions.
Theoretical Framework: Unpacking the Reactivity Difference
The enhanced reactivity of the bromo-derivative can be explained by considering the following factors:
-
Leaving Group Ability: In nucleophilic substitution reactions, the rate is often dependent on the stability of the leaving group. Weaker bases are better leaving groups because they are more stable in solution after departing from the substrate.[2][3] The pKa of the conjugate acid of bromide (HBr, pKa ≈ -9.0) is lower than that of chloride (HCl, pKa ≈ -7.0), indicating that bromide is a weaker base and thus a better leaving group.[1]
-
Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. This means that less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate.
-
Polarizability: Bromine is larger and more polarizable than chlorine.[4] This increased polarizability helps to stabilize the transition state of the reaction by distributing the developing negative charge over a larger area, thereby lowering the activation energy.[2]
The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3] This trend holds true for both SN1 and SN2 reaction mechanisms.[2]
Quantitative Reactivity Comparison
| Alkyl Halide | Leaving Group | Relative Rate (SN2) |
| CH₃Br | Bromide | ~10,000 |
| CH₃Cl | Chloride | ~200 |
| Relative rates are approximate and can vary with the specific nucleophile, substrate, and solvent system used.[2] |
This data illustrates that alkyl bromides can react orders of magnitude faster than their corresponding chlorides in SN2 reactions.[1]
Implications for Synthetic Applications
The differential reactivity of these two compounds has significant implications for their use in organic synthesis.
1. Nucleophilic Substitution Reactions:
For reactions involving the displacement of the halide by a nucleophile (e.g., amines, thiols, cyanides), this compound is the preferred substrate. Its higher reactivity allows for:
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive functional groups.
-
Shorter Reaction Times: The increased reaction rate leads to a more efficient process.
-
Higher Yields: The propensity for the desired substitution reaction is greater, often resulting in improved product yields.
Experimental Protocol: Comparative Nucleophilic Substitution
This protocol outlines a general procedure for comparing the reactivity of the two compounds in a nucleophilic substitution reaction.
Caption: Workflow for a comparative kinetics study.
2. Intramolecular Cyclization Reactions:
Both compounds can be used as precursors for the synthesis of cyclic compounds via intramolecular cyclization. In these reactions, a nucleophilic center within the molecule attacks the carbon bearing the halogen. The superior leaving group ability of bromide makes this compound the more reactive substrate for such transformations, leading to faster and more efficient ring closure.
Caption: General scheme for intramolecular cyclization.
Conclusion: A Clear Choice for Enhanced Reactivity
References
- Why is bromide a better nucleophile than chloride? Student Doctor Network Forums.
- Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy.
- Cl vs Br in SN1 and SN2 reactions. Reddit.
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central.
- Leaving Groups. JoVE.
- Other Factors that Affect SN2 Reactions. KPU Pressbooks.
Sources
A Senior Application Scientist's Guide to Brominated vs. Chlorinated Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. The choice between a brominated and a chlorinated substrate, while seemingly subtle, governs reaction kinetics and can be the determining factor in the success of a synthetic pathway. This guide provides an in-depth comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed, effective decisions in their work.
The Crux of the Matter: Leaving Group Ability and Reactivity
In the landscape of nucleophilic substitution reactions (SN1 and SN2), the rate-determining step involves the departure of the leaving group.[1][2] The facility with which this group leaves—its "leaving group ability"—is the primary determinant of the reaction rate. Experimental evidence unequivocally demonstrates that bromide is a superior leaving group to chloride.[3][4] This enhanced reactivity is not arbitrary; it is a direct consequence of fundamental physicochemical properties.
The superiority of bromide stems from three core factors:
-
Basicity: A weaker base is a more stable anion and therefore a better leaving group.[4] Hydrobromic acid (HBr, pKa ≈ -9.0) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0), meaning its conjugate base, bromide (Br⁻), is weaker and more stable than chloride (Cl⁻).[3]
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than chloride's. This increased polarizability helps stabilize the developing negative charge in the reaction's transition state, lowering the activation energy.[1][4]
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the substitution process, leading to a faster reaction.[3][5]
Data Presentation: Physicochemical and Kinetic Comparison
The following tables summarize the key properties that dictate the reactivity of brominated and chlorinated alkylating agents.
Table 1: Physicochemical Properties of Chloride and Bromide Leaving Groups
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Leaving Group Ability |
| pKa of Conjugate Acid (HX) | ~ -7.0[2][3] | ~ -9.0[2][3] | A lower pKa signifies a weaker, more stable conjugate base (leaving group). |
| Carbon-Halogen Bond Energy (R-X) | ~339 kJ/mol (in butane)[3] | ~285 kJ/mol (in butane)[3] | A lower bond energy allows for faster cleavage during the reaction. |
| Ionic Radius | 181 pm | 196 pm | Larger size increases polarizability, stabilizing the transition state. |
| Polarizability (α) | 3.66 ų | 4.77 ų | Higher polarizability better stabilizes the developing negative charge. |
Table 2: Relative Reaction Rates in a Typical SN2 Reaction
| Alkyl Halide | Leaving Group | Relative Rate (SN2) |
| CH₃Cl | Chloride | ~200[4] |
| CH₃Br | Bromide | ~10,000[4] |
As the data illustrates, alkyl bromides can react over an order of magnitude faster than their corresponding chlorides in SN2 reactions.[3] This holds true for SN1 reactions as well, where the rate-determining step is also the departure of the leaving group.[1][6]
The Hard and Soft Acids and Bases (HSAB) Principle: Predicting Selectivity
Beyond raw reaction speed, the choice of halogen can influence selectivity, especially when multiple nucleophilic sites are present. The Hard and Soft Acids and Bases (HSAB) principle provides a powerful framework for predicting these interactions.[7]
-
Hard acids/bases are small, highly charged, and not easily polarizable.
-
Soft acids/bases are large, have a low charge state, and are highly polarizable.[5]
The core tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [7]
In the context of alkylating agents (Lewis acids), the carbon atom attached to the halogen is the electrophilic center.
-
Alkyl Chlorides: The C-Cl bond is more polarized, and chloride is less polarizable, making the electrophilic carbon a "harder" acid.
-
Alkyl Bromides: The C-Br bond is less polarized, and bromide is more polarizable, making the electrophilic carbon a "softer" acid.
This distinction is critical when choosing a nucleophile. For example, a "soft" nucleophile, such as a thiol (R-S⁻), will react more favorably and rapidly with a softer electrophile like an alkyl bromide. Conversely, a "hard" nucleophile, like an alkoxide (R-O⁻), will show less preference. This principle allows chemists to tune the reactivity and selectivity of their reactions by matching the properties of the nucleophile and the electrophilic alkylating agent.
Experimental Validation: A Self-Validating Protocol
Theoretical principles must be validated by empirical data. The Finkelstein reaction is a classic and elegant SN2 process that provides a clear, visual demonstration of the reactivity difference between alkyl chlorides and bromides.[2]
Protocol: Comparative SN2 Reactivity via the Finkelstein Reaction
Objective: To qualitatively and semi-quantitatively compare the reaction rates of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone.
Causality Behind Experimental Choices:
-
Nucleophile & Solvent System: Sodium iodide (NaI) is used as the nucleophile.[8] The genius of this protocol lies in the choice of acetone as the solvent. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) and sodium bromide (NaBr) byproducts are not.[2][9]
-
Self-Validating Mechanism: The precipitation of the insoluble sodium halide provides a direct, visual indicator of reaction progress. According to Le Châtelier's principle, the removal of a product from the solution drives the equilibrium forward, ensuring the reaction proceeds to completion.[10] The time taken for the precipitate to form is inversely proportional to the reaction rate.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone
-
Test tubes and rack
-
Constant temperature water bath (e.g., 50°C)
-
Stopwatch
Procedure:
-
Preparation: Label two test tubes, one for "1-chlorobutane" and one for "1-bromobutane".
-
Reagent Addition: Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Equilibration: Place the test tubes in the constant temperature water bath and allow them to equilibrate for 5 minutes.
-
Initiation & Observation:
-
Add 5 drops of 1-bromobutane to its corresponding test tube, start the stopwatch immediately, and mix quickly. Observe and record the time required for a precipitate (NaBr) to form.
-
Repeat the process for 1-chlorobutane, using a clean pipette.
-
-
Data Analysis: Compare the times of precipitate formation. For reactions that are slow at room temperature, the water bath can be used to gently heat the solutions to accelerate the process.[11]
Expected Results: A precipitate will form significantly faster in the test tube containing 1-bromobutane, confirming its higher reactivity in an SN2 reaction.[7] The 1-chlorobutane reaction will be markedly slower, visually demonstrating the superior leaving group ability of bromide.
Implications for Synthesis and Drug Development
In Synthetic Chemistry: The choice between a brominated and chlorinated agent is a trade-off between reactivity, cost, and selectivity.
-
Choose Brominated Agents for:
-
Speed and Efficiency: When high reaction rates are desired to maximize throughput or when working with less reactive nucleophiles.
-
Milder Conditions: The higher reactivity allows reactions to proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
-
Choose Chlorinated Agents for:
-
Cost-Effectiveness: Alkyl chlorides are often significantly cheaper than their bromo- counterparts, making them preferable for large-scale industrial processes if the reactivity is sufficient.[12]
-
Controlled Reactivity: In cases where the high reactivity of a bromide might lead to side reactions, the more moderate reactivity of a chloride can provide better control.
-
In Drug Development: Alkylating agents are a cornerstone of cancer chemotherapy, acting by covalently modifying the DNA of cancer cells to inhibit replication and induce cell death.[13][14] Many successful drugs, such as cyclophosphamide and chlorambucil, are chlorinated.[15][16]
The choice of halogen in a drug molecule is far more complex than in simple organic synthesis. While a brominated analog might be more reactive, this does not automatically translate to better therapeutic effect.
-
Reactivity vs. Selectivity: A highly reactive alkylating agent might be more potent but could also react indiscriminately with non-target biological molecules, leading to severe side effects.[17]
-
Pharmacokinetics: The halogen influences the drug's overall lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Activation: Some drugs, like cyclophosphamide, are prodrugs that must be metabolically activated to form the reactive alkylating species.[16] The overall structure is designed to deliver the agent to the target site before it reacts.
Therefore, the halogen is a single, critical tuning parameter within a complex molecular architecture designed to balance potency, selectivity, and a favorable safety profile.
Safety and Handling Protocols
Both brominated and chlorinated alkylating agents must be treated with extreme caution. Many are classified as toxic, mutagenic, and carcinogenic.[16][18] A comprehensive safety plan is mandatory when handling these substances.
Core Safety Requirements:
-
Designated Area: All work with these agents should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile). Double-gloving is often recommended.
-
Waste Disposal: All contaminated waste, including gloves, pipette tips, and excess reagents, must be disposed of as hazardous waste according to institutional and federal regulations.[18]
-
Spill Management: A spill kit specifically for hazardous chemicals must be readily available. All personnel must be trained on its use.
Always consult the Safety Data Sheet (SDS) for the specific agent before beginning any work.
Conclusion
The comparative study of brominated and chlorinated alkylating agents reveals a clear hierarchy in reactivity, with bromides reacting significantly faster due to their superior leaving group ability. This fundamental difference, rooted in basicity, polarizability, and bond strength, provides chemists with a powerful tool. By understanding these principles and leveraging frameworks like HSAB theory, researchers can select the optimal reagent to achieve desired outcomes, whether that is maximizing reaction speed with a brominated agent in a complex synthesis or prioritizing cost and control with a chlorinated agent in a large-scale process. In drug development, the choice is part of a sophisticated optimization of the entire molecular structure to achieve a balance of efficacy and safety.
References
- Omics International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
- Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]
- AdiChemistry. (n.d.).
- Wikipedia. (n.d.). HSAB theory. [Link]
- SlidePlayer. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]
- The Cover Guy. (n.d.). What's The Difference Between Bromine vs Chlorine. [Link]
- University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
- Wikipedia. (n.d.). Finkelstein reaction. [Link]
- BYJU'S. (n.d.). Finkelstein Reaction. [Link]
- Aakash Institute. (n.d.). finkelstein reaction in chemistry: Definition, Types and Importance. [Link]
- The Cover Guy. (n.d.). What's The Difference Between Bromine vs Chlorine. [Link]
- SATHEE. (n.d.). Finkelstein Reaction. [Link]
- University of California, Los Angeles. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
- Chemtex. (2021). Oxidizing Biocides: Chlorine vs Bromine. [Link]
- P2 InfoHouse. (n.d.).
- YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
- Fixr.com. (n.d.). Chlorine vs Bromine - Pros, Cons, Comparisons and Costs. [Link]
- Chegg.com. (2019). Solved 1) Identify the most reactive compound between | Chegg.com. [Link]
- Pharmacy 180. (n.d.). Alkylating Agents - Anticancer Drugs | Pharmacology. [Link]
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
- ResearchGate. (2023). (PDF) Some halogenated anticancer agents, role of halide (-X)
- SlideShare. (n.d.).
- Pearson. (n.d.). Show how you might use SN2 reactions to convert 1-chlorobutane in.... [Link]
- Minnesota State University Moorhead. (n.d.). Chem 355-Jasperse STRUCTURAL EFFECTS ON SUBSTITUTION REACTIONS. [Link]
- NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - 6th edition. [Link]
- ResearchGate. (n.d.). Alkylating Anticancer Drugs | Request PDF. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. adichemistry.com [adichemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chlorine vs Bromine - Pros, Cons, Comparisons and Costs | Fixr.com [fixr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pharmacy180.com [pharmacy180.com]
- 15. chegg.com [chegg.com]
- 16. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Products from 1-(3-Bromopropyl)-2-chlorobenzene Reactions
This guide provides an in-depth, technically-grounded framework for the structural validation of reaction products derived from 1-(3-bromopropyl)-2-chlorobenzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocol recitation. It delves into the causal logic behind experimental design, emphasizing a self-validating, comparative approach to unequivocally confirm molecular architecture. We will explore a primary synthetic pathway, propose a robust analytical validation workflow, and benchmark the results against an alternative synthesis to ensure the highest degree of scientific certainty.
The Synthetic Challenge: Intramolecular Cyclization of a Bifunctional Precursor
The starting material, this compound, possesses two distinct halogenated sites: a reactive primary alkyl bromide and a comparatively inert aryl chloride. The three-carbon propyl chain presents a prime opportunity for intramolecular cyclization. Our primary hypothesis is that under suitable Lewis acid catalysis, the molecule will undergo an intramolecular Friedel-Crafts alkylation.[1][2]
The rationale for this hypothesis lies in the mechanism of the Friedel-Crafts reaction. A strong Lewis acid, such as aluminum trichloride (AlCl₃), can interact with the alkyl bromide to generate a highly electrophilic primary carbocation or, more likely, a strongly polarized complex.[3][4] This electrophile is perfectly positioned for attack by the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the formation of a new six-membered ring. The expected product is 6-chloro-1,2,3,4-tetrahydronaphthalene .
Caption: Proposed mechanism for intramolecular Friedel-Crafts alkylation.
Experimental Protocol 1: Intramolecular Friedel-Crafts Cyclization
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) as the solvent. Add this compound (1.0 eq).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum trichloride (AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The choice of AlCl₃ is predicated on its strength as a Lewis acid, which is necessary to activate the primary alkyl halide for alkylation.[2][3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice. Transfer the mixture to a separatory funnel, add more DCM, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel.
A Multi-Technique Strategy for Structural Validation
Confirming the structure of the cyclized product requires a synergistic analytical approach. No single technique is sufficient; instead, we build a case from corroborating evidence, creating a self-validating data package.
Caption: Workflow for comprehensive structural elucidation.
Mass Spectrometry (MS)
The initial analysis by GC-MS provides two critical pieces of information: the molecular weight and the isotopic signature.
-
Molecular Ion Peak (M⁺): The target molecule, C₁₀H₁₁Cl, has a calculated molecular weight of approximately 166.65 g/mol .[5][6] The mass spectrum should show a molecular ion peak (M⁺) at m/z 166.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic M+2 peak at m/z 168 with roughly one-third the intensity of the M⁺ peak is expected. The presence of this pattern is a strong indicator of a monochlorinated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation, providing a detailed map of the carbon-hydrogen framework.[7][8]
-
¹H NMR Spectroscopy: For the proposed 6-chloro-1,2,3,4-tetrahydronaphthalene structure, we predict:
-
Aromatic Region (δ 6.8-7.2 ppm): Three protons on the aromatic ring. Due to the chloro-substituent, they will appear as a complex multiplet or as distinct doublet/singlet patterns depending on the specific coupling constants.
-
Aliphatic Region (δ 1.7-2.8 ppm): Eight protons from the four CH₂ groups of the saturated ring. The two benzylic CH₂ groups (at C1 and C4) will be deshielded and appear further downfield (likely δ 2.5-2.8 ppm) as triplets. The other two CH₂ groups (at C2 and C3) will be more shielded and appear upfield (likely δ 1.7-1.9 ppm) as a multiplet.[9][10]
-
-
¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals (due to molecular symmetry):
-
Aromatic Region (δ 120-140 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the chlorine atom will be shifted, and its precise location can be predicted using substituent effect tables.[11]
-
Aliphatic Region (δ 20-30 ppm): Two signals for the four aliphatic carbons (C1/C4 and C2/C3 are chemically equivalent).[9][10]
-
-
2D NMR (COSY, HSQC, HMBC): These experiments confirm the assignments made from 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂-CH₂- spin system in the aliphatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the connection between the aliphatic ring and the aromatic ring (e.g., correlation from the benzylic protons at C1/C4 to the aromatic quaternary carbons).
-
The Comparative Benchmark: An Unambiguous Alternative Synthesis
To achieve the highest level of confidence and create a self-validating system, we will synthesize the same target molecule, 6-chloro-1,2,3,4-tetrahydronaphthalene, via a completely different and mechanistically unambiguous route. A reliable method involves the reduction of the corresponding ketone, 6-chloro-3,4-dihydro-2H-1-naphthalenone (6-chloro-1-tetralone).
A known method for this is a two-step Wolff-Kishner or Clemmensen reduction. The ketone is first converted to a hydrazone, which is then heated with a strong base to reduce the carbonyl group to a methylene (CH₂) group.[12]
Experimental Protocol 2: Reductive Synthesis from 6-Chloro-1-tetralone
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloro-1-tetralone (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reduction: Cool the reaction mixture and add diethylene glycol. Carefully add potassium hydroxide pellets (4.0 eq). Heat the mixture to 180-200 °C, allowing the lower-boiling components (ethanol, water, excess hydrazine) to distill off.
-
Work-up and Isolation: After refluxing for 6 hours at high temperature, cool the mixture, dilute with water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting product by column chromatography.
Head-to-Head Comparison: The Final Validation
The ultimate validation comes from a direct comparison of the analytical data from the products obtained via Protocol 1 and Protocol 2. The samples should be analyzed under identical conditions.
Caption: Logical flow for comparative structural validation.
Table 1: Comparative Analytical Data
| Parameter | Product from Protocol 1 (Friedel-Crafts) | Product from Protocol 2 (Reduction) | Expected Value |
| GC Retention Time | t₁ | t₂ (Expect t₁ = t₂) | N/A |
| MS (m/z) | 166 (M⁺), 168 (M+2) | 166 (M⁺), 168 (M+2) | 166.05 |
| ¹H NMR (δ, ppm) | Identical chemical shifts and coupling patterns | Identical chemical shifts and coupling patterns | See Section 2.2 |
| ¹³C NMR (δ, ppm) | Identical chemical shifts | Identical chemical shifts | See Section 2.2 |
If the data sets are identical—showing the same GC retention time, mass spectral fragmentation, isotopic pattern, and perfectly overlaid NMR spectra—the structure of the product from the intramolecular Friedel-Crafts reaction is unequivocally confirmed as 6-chloro-1,2,3,4-tetrahydronaphthalene . Any significant deviation would indicate the formation of an isomer (e.g., through carbocation rearrangement) or an unexpected side product, necessitating further investigation.
This rigorous, multi-faceted validation strategy, grounded in comparative analysis, provides the certainty required for advancing chemical entities in research and development pipelines.
References
- Title: Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
- Title: Friedel–Crafts reaction. Source: Wikipedia URL:[Link]
- Title: Friedel-Crafts Alkylation Reaction. Source: Mettler Toledo URL:[Link]
- Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source: Chemistry LibreTexts URL:[Link]
- Title: Friedel Crafts Alkylation of Benzene Reaction Mechanism. Source: YouTube (The Organic Chemistry Tutor) URL:[Link]
- Title: Friedel-Crafts Alkylation. Source: YouTube (Professor Dave Explains) URL:[Link]
- Title: 6-chloro-1,2,3,4-tetrahydronaphthalene | 35337-44-1. Source: Molbase URL:[Link]
- Title: 6-Chloro-1,2,3,4-tetrahydronaphthalene | C10H11Cl | CID 233935. Source: PubChem URL:[Link]
- Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Source: PubMed URL:[Link]
- Title: 1H (A) and 13C (B) NMR spectra of...
- Title: A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Source: MDPI URL:[Link]
- Title: 1,2,3,4-tetrahydronaphthalene
- Title: Naphthalene, 1,2,3,4-tetrahydro-. Source: NIST WebBook URL:[Link]
- Title: 13C NMR Chemical Shifts.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Chloro-1,2,3,4-tetrahydronaphthalene | C10H11Cl | CID 233935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 10. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(3-Bromopropyl)-2-chlorobenzene Derivatives
Introduction: The Structural Versatility and Analytical Challenge
In the landscape of medicinal chemistry and materials science, 1-(3-bromopropyl)-2-chlorobenzene and its derivatives are invaluable scaffolds. Their utility stems from possessing three distinct reactive sites: the aryl ring, amenable to electrophilic substitution, and two different carbon-halogen bonds (alkyl C-Br and aryl C-Cl) that can be selectively functionalized in cross-coupling reactions or nucleophilic substitutions.[1][2] This trifecta of reactivity makes them powerful building blocks for creating complex molecular architectures.
However, this structural utility presents a significant analytical challenge. The successful synthesis and downstream application of these derivatives hinge on unambiguous structural verification. A researcher must be able to confirm the core structure, identify the precise location and nature of any additional substituents, and ensure the integrity of the bromopropyl chain.
This guide provides an in-depth comparison of the three cornerstone techniques of molecular characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific class of compounds. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a synergistic interpretation of these techniques leads to irrefutable structural elucidation.
Workflow for Comprehensive Spectroscopic Analysis
The following workflow represents a robust, self-validating system for the characterization of this compound derivatives. Each step provides a layer of data that corroborates the others, ensuring high confidence in the final structural assignment.
Caption: A logical workflow for the spectroscopic analysis of organic compounds.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry serves as the initial and most crucial test of a compound's identity. Its primary functions are to confirm the molecular weight and, for this class of molecules, to provide definitive evidence of the presence of both chlorine and bromine through their unique isotopic signatures.
Expert Insights: Decoding Isotopic Patterns
The power of MS in analyzing halogenated compounds lies in the natural abundance of isotopes. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] For a molecule containing one bromine and one chlorine atom, like our parent compound, this results in a characteristic cluster of peaks for the molecular ion (M⁺):
-
M peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense in the cluster.
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl.
The relative intensity of this M:M+2:M+4 cluster provides a high-confidence "fingerprint" for the presence of one Br and one Cl atom.
Fragmentation Analysis: Deconstructing the Molecule
Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways. For this compound, the most logical fragmentation pathways involve the cleavage of the weakest bonds.[5][6] The C-Br bond is significantly weaker than the C-C or C-Cl bonds, making its cleavage a dominant process.[3][7]
Caption: Key fragmentation pathways for this compound in EI-MS.
Comparative Data Summary: MS
| Feature | Expected Observation for this compound | Rationale & Comparison with Alternatives |
| Molecular Ion (M⁺) | m/z cluster at 232, 234, 236[8] | Confirms molecular weight. An analogue without chlorine would show a 1:1 doublet at m/z 198/200. An analogue without bromine would show a 3:1 doublet at m/z 154/156. |
| Key Fragment 1 | m/z cluster at 153, 155 | Represents the loss of a bromine radical (•Br), which is the most favorable initial fragmentation due to the weak C-Br bond.[3][7] |
| Key Fragment 2 | m/z cluster at 111, 113 | Represents the chlorophenyl cation, a common fragment for substituted benzenes.[4] |
| Key Fragment 3 | m/z cluster at 121, 123 | Represents the bromopropyl cation, confirming the integrity of the side chain. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 15°C/min.
-
MS Acquisition: Acquire data in electron ionization (EI) mode over a mass range of m/z 40-400.
-
Data Analysis: Analyze the resulting chromatogram to determine retention time and purity. Examine the mass spectrum of the main peak for the molecular ion cluster and characteristic fragments.
Infrared (IR) Spectroscopy: The Functional Group Check
While MS confirms the elemental composition, IR spectroscopy validates the presence of key functional groups and the overall molecular backbone. It is a rapid and non-destructive technique, making it ideal for routine reaction monitoring and quality control.
Expert Insights: Identifying Key Vibrational Modes
The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). For our target molecules, we expect to see characteristic absorptions for both the aromatic ring and the alkyl halide portions.
-
Aromatic C-H Stretch: A key diagnostic feature is the C-H stretching vibration for sp² hybridized carbons, which reliably appears just above 3000 cm⁻¹.[9] This distinguishes it from the alkyl C-H stretches.
-
Alkyl C-H Stretch: The sp³ C-H stretches from the propyl chain will appear just below 3000 cm⁻¹.[9][10]
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretches are found in the lower frequency fingerprint region. Due to the heavier mass of bromine, the C-Br stretch occurs at a lower wavenumber than the C-Cl stretch.[11][12] These bands can sometimes be weak or obscured, but their presence is confirmatory.
Comparative Data Summary: IR
| Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance & Comparative Insights |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. Absent in purely aliphatic analogues. |
| Aliphatic C-H Stretch | 2960 - 2850 | Confirms the propyl side chain. The intensity correlates with the number of C-H bonds. |
| Aromatic C=C Stretch | 1600 - 1450 | A series of sharp peaks confirming the aromatic skeleton.[9] |
| -CH₂- Wag (Alkyl Halide) | 1300 - 1150 | A characteristic wagging vibration for the methylene group adjacent to a halogen.[9][11] |
| C-Cl Stretch (Aryl) | 850 - 550 | Confirms the C-Cl bond. This region can be complex.[11][13][14] |
| C-Br Stretch (Alkyl) | 690 - 515 | Confirms the C-Br bond.[9][11][12] Its presence distinguishes the compound from a chloro- or fluoro- analogue. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a single drop if liquid, a few crystals if solid) of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure using the instrument's clamp to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton ratio), and multiplicity (neighboring protons).
-
Chemical Shift: The position of a signal is dictated by the electron density around the proton. Electronegative atoms like Cl and Br "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[15][16] The aromatic ring creates its own magnetic field, also causing significant downfield shifts for the protons attached to it.
-
Multiplicity: The splitting of a signal into a multiplet is caused by spin-spin coupling with non-equivalent protons on adjacent carbons, following the n+1 rule. This is the most powerful tool for establishing connectivity. For the propyl chain, we expect a triplet-multiplet-triplet pattern.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. Similar to ¹H NMR, chemical shifts are influenced by the electronic environment. The carbon atom directly bonded to the highly electronegative bromine atom will be significantly shifted downfield compared to the other alkyl carbons.[17]
Comparative Data Summary: Predicted NMR Shifts
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Environment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-a | Ar-CH₂ -CH₂-CH₂-Br | 2.8 - 3.1 | Triplet (t) | Benzylic position, deshielded by the aromatic ring.[15][18][19] |
| H-b | Ar-CH₂-CH₂ -CH₂-Br | 2.1 - 2.4 | Multiplet (m) | Methylene group flanked by two other methylene groups. |
| H-c | Ar-CH₂-CH₂-CH₂ -Br | 3.4 - 3.6 | Triplet (t) | Adjacent to electronegative bromine, causing a strong downfield shift.[16][18] |
| H-d | Ar -H | 7.1 - 7.5 | Multiplets (m) | Aromatic region; complex splitting due to coupling between non-equivalent aromatic protons.[15][16] |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Environment | Predicted Shift (δ, ppm) | Rationale |
| C-1 | C -Cl | ~134 | Aromatic carbon attached to chlorine; deshielded. |
| C-2 to C-6 | Ar -C | 127 - 132 | Other aromatic carbons, with exact shifts depending on their position relative to the substituents. |
| C-a | Ar -CH₂- | ~34 | Benzylic carbon. |
| C-b | -CH₂-CH₂ -CH₂- | ~32 | Central alkyl carbon. |
| C-c | -CH₂ -Br | ~31 | Carbon attached to bromine, deshielded.[17] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be required.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum (typically requires < 5 minutes). Following this, acquire a proton-decoupled ¹³C spectrum (may require 30 minutes to several hours, depending on concentration and instrument sensitivity).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Conclusion: A Triangulated Approach to Certainty
No single spectroscopic technique can provide the complete structural picture with absolute certainty. The true power of modern analytical chemistry lies in the integration of complementary data. For this compound and its derivatives:
-
MS provides the molecular formula and confirms the presence of the correct halogens.
-
IR offers rapid confirmation of the aromatic and alkyl functionalities.
-
NMR delivers the definitive, high-resolution blueprint of the molecule, establishing the precise connectivity of every atom.
By following the workflow presented in this guide, researchers can confidently and efficiently characterize these versatile chemical building blocks, ensuring the integrity of their synthetic work and accelerating the pace of discovery.
References
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
- California State University Stanislaus. (2023). Proton NMR Chemical Shifts.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
- Problems in Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link][5]
- Reusch, W. (n.d.). NMR Chemical Shifts. Michigan State University, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts.
- Fluorine notes. (2019, October). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization.
- Schaefer, T., & Zaghloul, A. M. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2771. [Link][19]
- Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link][7]
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Goodwin, C. A., et al. (2017). Halobenzene Adducts of a Dysprosocenium Single-Molecule Magnet. Journal of the American Chemical Society, 139(42), 14941-14950. [Link][21]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
- Omae, I., et al. (2021). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 143(4), 1938-1945. [Link][1]
- University of California, Santa Cruz. (n.d.). IR Tables.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts Chemistry. (2019). Mass Spectrometry: Isotopes.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. web.pdx.edu [web.pdx.edu]
- 19. cdnsciencepub.com [cdnsciencepub.com]
A-Comparative-Guide-to-LC-MS-Analysis-for-Purity-Assessment-of-1-(3-Bromopropyl)-2-chlorobenzene-Products
Abstract
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 1-(3-Bromopropyl)-2-chlorobenzene. Designed for researchers, scientists, and drug development professionals, this document details an optimized LC-MS methodology, supported by experimental data, to ensure the reliable characterization of this critical chemical intermediate. We will explore the nuances of method development, the rationale behind instrumental parameter selection, and a comparative analysis against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring a reactive alkyl bromide and a chlorinated aromatic ring, allows for diverse chemical transformations. However, the synthetic routes to this intermediate can often lead to the formation of structurally similar impurities, such as regioisomers (e.g., 1-(3-Bromopropyl)-3-chlorobenzene and 1-(3-Bromopropyl)-4-chlorobenzene) and byproducts from incomplete reactions or side reactions.
The presence of these impurities can have significant consequences in drug development, potentially leading to:
-
Altered pharmacological activity: Impurities may possess their own biological activity, leading to off-target effects.
-
Increased toxicity: Even trace amounts of certain impurities can be toxic.
-
Reduced yield and purity of the final Active Pharmaceutical Ingredient (API).
Therefore, a robust and sensitive analytical method for the accurate purity assessment of this compound is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and specificity.[1][2] This guide will demonstrate the superiority of a well-developed LC-MS method for this specific application.
Method Development: An Optimized LC-MS Approach
The primary objective in developing an LC-MS method for purity analysis is to achieve adequate separation of the main component from all potential impurities and to obtain reliable mass spectral data for identification and quantification.
Chromatographic Separation: The Foundation of Purity Analysis
The choice of the stationary phase and mobile phase is critical for achieving the desired chromatographic resolution. For halogenated aromatic compounds like this compound, a reversed-phase C18 column is often a suitable starting point due to its hydrophobicity.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and any more hydrophobic impurities, followed by a re-equilibration step. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). While APCI can also be effective, ESI is often preferred for its soft ionization, which typically yields a prominent molecular ion peak.[3]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Scan Range: m/z 50-500.
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately non-polar compounds.
-
Formic Acid: Aids in protonation of the analyte for better ionization in positive ESI mode.
-
Gradient Elution: Necessary to separate compounds with a range of polarities in a reasonable time.
-
ESI+: this compound is expected to readily form a protonated molecule [M+H]+. The presence of bromine and chlorine atoms will also produce a characteristic isotopic pattern that aids in identification.[4][5]
Workflow Visualization
The following diagram illustrates the overall workflow for the LC-MS purity assessment.
Caption: Workflow for LC-MS Purity Assessment.
Comparative Analysis: LC-MS vs. Alternative Techniques
To provide a comprehensive evaluation, the performance of the optimized LC-MS method is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | LC-MS | GC-MS | NMR |
| Sensitivity | High (ng to pg level)[6] | High (pg to fg level) | Lower (µg to mg level)[6][7] |
| Specificity | High (based on retention time and m/z)[8] | High (based on retention time and fragmentation pattern) | High (provides detailed structural information)[9] |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Not required | Required | Not required |
| Impurity Identification | Excellent for molecular weight and formula determination.[3] | Good for structural elucidation via fragmentation libraries. | Excellent for unambiguous structure determination of major impurities.[9] |
| Quantification | Good (relative quantification by % area) | Good (with appropriate standards) | Excellent (quantitative NMR - qNMR)[10][11] |
| Throughput | High | Moderate | Low |
Discussion:
-
LC-MS offers an excellent balance of sensitivity, specificity, and throughput for routine purity analysis.[1] It is particularly advantageous for identifying unknown impurities through accurate mass measurement.
-
GC-MS is a powerful technique but is limited to volatile and thermally stable compounds. While this compound is amenable to GC-MS, potential degradation of the alkyl bromide moiety at high temperatures is a concern.
-
NMR provides unparalleled structural information but suffers from lower sensitivity compared to mass spectrometry-based techniques.[6][7] It is highly valuable for the definitive characterization of isolated impurities but is less practical for routine screening of low-level impurities.
Logical Framework for Impurity Analysis
The following diagram outlines the logical approach to identifying and characterizing impurities.
Caption: Logical workflow for impurity identification.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the LC-MS method should be validated according to guidelines from regulatory bodies such as the FDA and ICH.[12][13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A properly validated method provides confidence that the purity assessment is accurate and reliable.[12]
Conclusion
This guide has presented a comprehensive overview of using LC-MS for the purity assessment of this compound. The optimized LC-MS method demonstrates significant advantages in terms of sensitivity, specificity, and applicability to a wider range of potential impurities compared to GC-MS and NMR. By following the detailed protocol and validation principles outlined, researchers and drug development professionals can confidently assess the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product. The complementary use of NMR for the definitive structural elucidation of unknown impurities remains a crucial step in a comprehensive characterization strategy.
References
- Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-837.
- Jain, D., & Basniwal, P. K. (2013). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 4(11), 4134-4144.
- Li, Y., & Liu, D. (2010). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1333-1352.
- Nagadeep, C., et al. (2017). Application of Liquid Chromatography Coupled with Mass Spectrometry in the Impurity Profiling of Drug Substances and Products. International Journal of Pharmaceutical Sciences and Research, 8(3), 947-957.
- ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
- GRCTS. (2019). Validation of Analytical Methods according to the New FDA Guidance.
- Van der Heijden, F., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(6), 499-513.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
- ResearchGate. (n.d.). Peak purity assessment in liquid chromatography-mass spectrometry.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8569-8577.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Catalytic Intramolecular Coupling of 1-(3-Bromopropyl)-2-chlorobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The chromane moiety, a privileged heterocyclic system, is a common feature in a wide array of biologically active compounds and natural products. The intramolecular coupling of 1-(3-bromopropyl)-2-chlorobenzene presents a direct and convergent route to the chromane core. However, the efficacy of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for this key reaction, supported by experimental insights and data to inform your synthetic strategy.
The Synthetic Challenge: Chemoselectivity in Dual Halide Substrates
The substrate, this compound, possesses two distinct carbon-halogen bonds: a primary alkyl C(sp³)-Br bond and an aromatic C(sp²)-Cl bond. The challenge lies in orchestrating a catalytic system that selectively facilitates the desired intramolecular C-C bond formation to construct the chromane ring, while avoiding intermolecular side reactions or reactions involving the less reactive aryl chloride. The inherent differences in bond dissociation energies and reactivity profiles of these two halides are the primary determinants of the reaction's success. Generally, in palladium-catalyzed couplings, the reactivity order is C-Br > C-Cl, which can be exploited for selective transformations.[1]
Catalytic Systems for Intramolecular Cyclization
The intramolecular coupling of this compound can be approached through several catalytic methodologies, primarily leveraging palladium and nickel complexes. These transition metals are adept at mediating the formation of carbon-carbon bonds through various mechanistic pathways.[2]
Palladium-Catalyzed Intramolecular Heck-Type Reactions
The intramolecular Heck reaction is a powerful method for the construction of cyclic systems.[3][4] In the context of this compound, a palladium(0) catalyst can oxidatively add to the C-Br bond, followed by migratory insertion of the tethered alkene (formed in situ via elimination or present as an analogue) and subsequent reductive elimination to furnish the chromane ring.
Key Mechanistic Considerations: The catalytic cycle of a Heck reaction typically involves oxidative addition, migratory insertion, and β-hydride elimination.[5] For the formation of a chromane ring from this compound, a related pathway involving an intramolecular carbopalladation is envisaged. The choice of ligands for the palladium center is crucial in tuning the reactivity and stability of the catalytic species. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive aryl chlorides, though in our substrate, the more reactive C-Br bond is the likely point of initial catalyst engagement.[6]
Experimental Workflow: Palladium-Catalyzed Intramolecular Coupling
Caption: Generalized workflow for palladium-catalyzed intramolecular coupling.
Nickel-Catalyzed Reductive Coupling
Nickel catalysts have emerged as a powerful alternative to palladium, particularly for the activation of traditionally less reactive C-Cl bonds.[7] In the case of this compound, a nickel-catalyzed reductive coupling pathway offers a compelling strategy. This approach typically involves the use of a stoichiometric reductant, such as zinc or manganese powder, to facilitate the catalytic cycle.[8]
Key Mechanistic Considerations: The mechanism of nickel-catalyzed cross-electrophile coupling often involves both polar and radical steps.[9][10] The nickel(0) catalyst can react with both the aryl chloride and the alkyl bromide. The selectivity for the desired cross-coupling product over homocoupling is a key challenge, often addressed by the choice of ligands and additives.
Catalytic Cycle: Nickel-Catalyzed Reductive Cross-Electrophile Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
Yield comparison of 1-(3-Bromopropyl)-2-chlorobenzene with other alkyl halides
An In-Depth Guide to the Comparative Reactivity and Yield of 1-(3-Bromopropyl)-2-chlorobenzene in Key Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This compound is a versatile bifunctional building block, offering two distinct reactive sites: a primary alkyl bromide and an aryl chloride. This guide provides an in-depth comparison of its performance, particularly focusing on the yield of reactions at the alkyl bromide site, against other common alkyl halides. We will delve into the chemical principles governing its reactivity and provide supporting experimental frameworks for its application.
Foundational Principles of Alkyl Halide Reactivity
The utility of this compound is primarily centered on the reactivity of the C(sp³)-Br bond on the propyl chain. The aryl chloride (C(sp²)-Cl) bond is substantially less reactive under typical nucleophilic substitution or organometallic formation conditions. The performance of the alkyl bromide moiety is governed by well-established principles of organic chemistry.
-
The Leaving Group: The efficacy of a substitution or elimination reaction is critically dependent on the ability of the halide to depart as a stable anion. For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is inversely related to the basicity of the halide ion. As a bromide, this compound possesses a very good leaving group, suggesting high reactivity compared to its chlorinated analogue but slightly less than an equivalent iodide.[1]
-
Substrate Structure: The carbon skeleton to which the halogen is attached plays a pivotal role in dictating the reaction mechanism and rate. This compound is a primary (1°) alkyl halide. This structure is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions, as the electrophilic carbon is sterically accessible to the incoming nucleophile.[2] Conversely, it is less prone to Sₙ1 reactions, which favor the formation of more stable tertiary carbocations.[3]
Comparative Yield Analysis in Nucleophilic Substitution (Sₙ2) Reactions
The Sₙ2 reaction is a cornerstone of synthetic chemistry, and primary alkyl halides are exemplary substrates. The reaction proceeds via a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step.[4] Due to minimal steric hindrance, this compound is expected to perform efficiently in such transformations.
The following table provides a comparative overview of expected reactivity and yield ranges for primary alkyl halides in Sₙ2 reactions.
| Alkyl Halide Type | Example | Relative Rate | Typical Yield Range (%) | Causality & Field Insights |
| Primary Alkyl Iodide | 1-Iodobutane | Very High | 85-95% | The C-I bond is the weakest, making iodide the best leaving group. Reactions are typically faster and occur under milder conditions. However, starting materials can be more expensive and less stable. |
| Primary Alkyl Bromide | This compound | High | 75-90% | Represents an optimal balance of high reactivity and stability. The C-Br bond is sufficiently labile to ensure good yields with a wide range of nucleophiles. The ortho-chloro substituent has a minimal electronic effect on the remote propyl chain. |
| Primary Alkyl Chloride | 1-Chlorobutane | Moderate | 50-80% | The C-Cl bond is stronger, making chloride a less effective leaving group. Reactions often require higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI for Finkelstein reaction) to achieve comparable yields.[1] |
| Primary Alkyl Fluoride | 1-Fluorobutane | Very Low | <10% | The C-F bond is exceptionally strong, rendering alkyl fluorides largely unreactive in standard Sₙ2 reactions. They are not considered viable substrates for this transformation. |
Data compiled and generalized from established principles of organic chemistry.[1][5]
Comparative Yield Analysis in Grignard Reagent Formation
The formation of Grignard reagents (R-MgX) is a fundamental method for creating carbon-carbon bonds.[6] This reaction involves the insertion of magnesium metal into a carbon-halogen bond and is highly sensitive to the nature of the halide.
The general reactivity trend for Grignard formation mirrors that of leaving group ability: R-I > R-Br > R-Cl >> R-F.[7] This makes alkyl bromides like this compound excellent precursors for Grignard reagents. The aryl chloride remains inert under the conditions required for the alkyl bromide to react, ensuring high chemoselectivity.[8]
| Alkyl Halide Type | Reactivity | Typical Yield Range (%) | Causality & Field Insights |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, facilitating easy reaction initiation. However, the resulting Grignard reagents can be less stable, and Wurtz coupling (R-X + R-MgX → R-R) can be a more significant side reaction. |
| Alkyl Bromide (R-Br) | High | 80-95% | Considered the "gold standard" for Grignard synthesis, offering a superb combination of high reactivity, ease of initiation, and stability of the resulting organometallic reagent.[7] this compound falls into this category. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium (e.g., with iodine or 1,2-dibromoethane).[7] Yields can be more variable and sensitive to impurities. |
Typical yield ranges are based on optimized laboratory conditions and are highly dependent on substrate and experimental setup.[7]
Experimental Protocols & Workflows
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are detailed methodologies for key transformations involving a primary alkyl bromide like this compound.
Protocol 1: General Sₙ2 Alkylation of a Phenolic Nucleophile
This protocol describes the Williamson ether synthesis, a classic Sₙ2 reaction, using this compound as the alkylating agent.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenol (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone or DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature (for DMF, ~60-80°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M NaOH(aq), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical Sₙ2 alkylation reaction.
Protocol 2: Formation of 3-(2-Chlorophenyl)propylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound, emphasizing the critical anhydrous conditions required.
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and flame-dry all components under a stream of inert gas to remove any adsorbed water. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.[9]
-
Initiation: Add a small portion of anhydrous ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small amount (~5-10%) of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.[7] Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes (gentle heating may be applied if necessary) to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent.
-
Usage: The Grignard reagent is typically used immediately in a subsequent reaction without isolation. Its concentration can be determined by titration if required.
Caption: Workflow for Grignard reagent preparation and subsequent reaction.
Conclusion
This compound stands as a highly effective and versatile reagent for synthetic chemistry. Its primary alkyl bromide structure ensures excellent performance in Sₙ2 reactions, with expected yields comparable to other primary alkyl bromides and superior to corresponding chlorides. For organometallic transformations, it is an ideal precursor for the chemoselective formation of a Grignard reagent, outperforming alkyl chlorides in both reactivity and typical yield. The presence of the inert aryl chloride moiety provides a valuable handle for subsequent cross-coupling reactions, further enhancing its utility as a bifunctional building block. By understanding the core principles of its reactivity and employing robust experimental protocols, researchers can confidently integrate this compound into complex synthetic strategies to achieve high-yield outcomes.
References
- BenchChem. (2025). A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides. BenchChem Technical Guides.
- BYJU'S. Grignard Reaction Mechanism.
- University of Calgary. Alkyl Halides.
- BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. BenchChem Technical Guides.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- Bartleby. Relativities of Alkyl Halides in Nucleophilic Substitution Reactions.
- Michigan State University Chemistry. Alkyl Halide Reactivity.
- Organic Syntheses Procedure.
- Chemistry LibreTexts. (2024). Reactions of Alkyl Halides: Grignard Reagents.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- BenchChem. (2025). Application Note: Protocol for the α-Alkylation of 1-(3-Bromophenyl)propan-2-one. BenchChem Technical Guides.
- Alkyl Halides and Nucleophilic Substitution.
- BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine. BenchChem Technical Guides.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem Technical Guides.
- Reagents and conditions: a (3-bromopropyl)benzene or....
- ChemSpider. (2012).
- Grignard Reaction.
- The Royal Society of Chemistry. Synthesis of bromobenzene: 64.
- BenchChem. (2025). Application Note and Protocol for the Laboratory-Scale Synthesis of 1-(3-Bromopropyl)
- Chegg.com. (2021). Solved I mainly need help on d, e, and f on part one and e.
- o-CHLOROBROMOBENZENE. Organic Syntheses Procedure.
- BenchChem. (2025). experimental setup for the alkylation of benzene with propylene to selectively form 1,3,5-Triisopropylbenzene. BenchChem Technical Guides.
- BenchChem. 1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Chloro-2,2,4-trimethylpentane. BenchChem Technical Guides.
- Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016).
- Dana Bioscience. 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene 1g.
- Echemi. This compound.
- PubChem. 1-[(2S)-2-bromopropyl]-3-chlorobenzene.
- Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. du.edu.eg [du.edu.eg]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. byjus.com [byjus.com]
A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 1-(3-Bromopropyl)-2-chlorobenzene
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in synthesizing novel bioactive compounds. This guide provides an in-depth technical comparison of compounds derived from 1-(3-bromopropyl)-2-chlorobenzene, a versatile, yet underexplored, bifunctional building block. We will objectively evaluate the performance of its derivatives against established alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.
The Strategic Value of this compound in Medicinal Chemistry
This compound possesses two key reactive sites: a readily displaceable primary alkyl bromide and a less reactive aryl chloride. This differential reactivity allows for a stepwise and controlled introduction of the 3-(2-chlorophenyl)propyl moiety onto a variety of scaffolds, a common strategy in the synthesis of pharmacologically active agents. The presence of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic properties of the final compound, often enhancing metabolic stability and modulating receptor binding affinity.
While direct literature on the biological activities of compounds synthesized from this specific precursor is emerging, its structural motifs are present in a range of bioactive molecules, particularly those targeting the central nervous system and infectious agents.
Comparative Analysis of Bioactive Scaffolds
The 3-(2-chlorophenyl)propyl group, introduced via this compound, can be incorporated into various heterocyclic and acyclic structures to generate compounds with diverse biological activities. Here, we compare the potential applications of this building block in synthesizing compounds with known anticancer and antimicrobial properties.
Anticancer Activity
The introduction of halogenated phenylalkyl groups is a well-established strategy in the design of anticancer agents. The chlorine substituent can enhance lipophilicity, facilitating cell membrane penetration, and can also engage in specific halogen bonding interactions with target proteins.
Table 1: Comparative Anticancer Activity of Halogenated Phenylalkyl Derivatives
| Compound Class | Exemplary Structure (Hypothetical Derivative of this compound) | Alternative Compound Example | Target/Mechanism of Action | Key Experimental Findings |
| Pyrrolidine-2,5-dione Analogs | N-(3-(2-chlorophenyl)propyl)-pyrrolidine-2,5-dione | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Voltage-gated sodium and calcium channels | Derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have shown significant anticonvulsant activity, a property often explored in the context of cancer-related neurological complications. The introduction of the 3-(2-chlorophenyl)propyl moiety could modulate these interactions.[1] |
| Chalcone Derivatives | 1-Aryl-3-(3-(2-chlorophenyl)propyl)propenone | 6-Chloro-8-nitroflavone | Inhibition of cancer cell proliferation | Chalcones and their flavonoid derivatives containing chloro and nitro groups have demonstrated potent inhibitory activity against pathogenic bacteria and, in some cases, cancer cell lines.[2][3] |
| Benzoxazole Analogs | 2-(3-(2-chlorophenyl)propyl)benzoxazole | 2-(2-Hydroxyphenyl)benzoxazole derivatives | Cytotoxic against various cancer cell lines | Benzoxazole derivatives are known for their broad-spectrum biological activities, including anticancer and antimicrobial effects. The 3-(2-chlorophenyl)propyl substituent could enhance these properties. |
Antimicrobial Activity
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated compounds have shown promise in this area, often acting by disrupting bacterial cell membranes or inhibiting essential enzymes.
Table 2: Comparative Antimicrobial Activity of Halogenated Phenylalkyl Derivatives
| Compound Class | Exemplary Structure (Hypothetical Derivative of this compound) | Alternative Compound Example | Spectrum of Activity | Key Experimental Findings |
| Flavonoid Derivatives | Flavonoid-O-(3-(2-chlorophenyl)propyl) ether | Flavonoid derivatives with bromine, chlorine, and nitro groups | Gram-positive and Gram-negative bacteria, and yeasts | Flavones with halogen and nitro group substitutions have shown superior inhibitory effects compared to chalcones and flavanones against pathogenic bacteria.[2][4] |
| 1,3-bis(aryloxy)propan-2-amine Analogs | 1-Aryloxy-3-(2-chlorophenyl)propan-2-amine | 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria, including MRSA | Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated bactericidal activity against multidrug-resistant Gram-positive bacteria.[5] |
| Benzyl Bromide Derivatives | - | Benzyl bromide derivatives | Gram-positive bacteria and fungi | Benzyl bromide derivatives have shown strong antibacterial and antifungal properties.[6] |
Experimental Protocols
General Procedure for N-Alkylation using this compound
This protocol outlines a general method for the synthesis of N-(3-(2-chlorophenyl)propyl) derivatives.
Materials:
-
This compound
-
Amine-containing scaffold (e.g., piperidine, morpholine, or a primary amine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing scaffold (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB in the 96-well plates.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway
Caption: General synthetic scheme for N-alkylation.
Hypothetical Signaling Pathway Inhibition
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells | MDPI [mdpi.com]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-(3-Bromopropyl)-2-chlorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, the integrity of a synthetic pathway is only as robust as its weakest link—often, the purity of the starting materials. 1-(3-Bromopropyl)-2-chlorobenzene is a key bifunctional building block, valued for its ortho-substituted aromatic ring and a reactive alkyl bromide chain. This structure is instrumental in synthesizing a variety of complex molecules, including those in drug discovery programs where the chloro- and bromo-moieties serve as handles for diverse chemical transformations, such as C-H borylation and cross-coupling reactions[1].
However, the commercial availability of this reagent is accompanied by significant variability in purity. Undetected impurities can lead to unforeseen side reactions, decreased yields, and the generation of difficult-to-separate byproducts, ultimately compromising the reproducibility and validity of experimental results. This guide provides a comprehensive framework for the rigorous purity analysis of commercially available this compound. We will delve into the causality behind choosing specific analytical techniques, present detailed, self-validating experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their critical applications.
Anticipating the Adversaries: Common Impurities and Their Origins
The quality of this compound is largely dictated by its synthetic history. A common manufacturing route involves the Friedel-Crafts alkylation of chlorobenzene with 1,3-dibromopropane or related precursors. This process can inherently lead to a predictable profile of impurities.
-
Isomeric Impurities: The primary challenge in assessing this reagent is the presence of positional isomers, namely 1-(3-bromopropyl)-3-chlorobenzene (meta) and 1-(3-bromopropyl)-4-chlorobenzene (para). These isomers exhibit nearly identical physical properties, such as boiling points and polarities, making their separation by standard purification techniques like distillation exceptionally challenging[2]. Their presence can derail regioselective reactions, leading to a mixture of final products.
-
Residual Starting Materials: Unreacted chlorobenzene or 1,3-dibromopropane may persist in the final product.
-
Reaction Byproducts: Side reactions such as elimination can form unsaturated species like 1-(prop-1-en-1-yl)-2-chlorobenzene. Over-alkylation or di-substitution of the chlorobenzene ring can also occur.
-
Residual Solvents: Solvents employed during synthesis and purification (e.g., dichloromethane, hexane) may be present in trace amounts.
A Multi-Pronged Analytical Strategy: The "Why" Behind the "How"
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of several methods, each offering a unique perspective on the sample's composition. The current standard for analyzing halogenated organic compounds involves chromatographic and spectroscopic techniques[3].
dot
Caption: General workflow for the purity assessment of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the frontline technique for this analysis. Its power lies in its ability to separate volatile and semi-volatile compounds with high resolution. The subsequent mass spectrometry detection provides the molecular weight and fragmentation pattern of each separated component, allowing for the confident identification of isomers and other structurally related impurities[4][].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative analysis[6]. By calculating the area percentage of the main peak relative to all other peaks, we can obtain a precise measure of purity. A reversed-phase C18 column is typically effective for separating halogenated aromatic compounds[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural confirmation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts and complex splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm) are particularly diagnostic for distinguishing between ortho, meta, and para disubstituted benzene rings[9][10][11]. While less sensitive for quantifying minor impurities, it is essential for verifying the identity of the primary component and identifying major contaminants.
Comparative Purity Analysis: A Hypothetical Assessment
To illustrate the practical application of these methods, we present a hypothetical purity assessment of this compound from three representative commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >99% (Premium Grade) | >97% |
| HPLC Purity (%) | 98.6 | 99.7 | 97.1 |
| GC-MS Purity (%) | 98.3 | 99.6 | 96.8 |
| Major Impurities Identified | 1-(3-Bromopropyl)-4-chlorobenzene (~1.2%), Residual Toluene (~0.2%) | Residual Dichloromethane (~0.3%) | 1-(3-Bromopropyl)-4-chlorobenzene (~1.5%), 1-(prop-1-en-1-yl)-2-chlorobenzene (~1.0%) |
| NMR Confirmation | Structure confirmed; minor aromatic signals consistent with para-isomer. | Structure confirmed; clean baseline. | Structure confirmed; signals for para-isomer and vinylic protons observed. |
Discussion and Strategic Selection
The hypothetical data reveals a common scenario in chemical procurement. While most commercial suppliers provide the material at or above their stated purity, the nature of the impurities differs significantly[6].
-
Supplier A provides a good-quality reagent suitable for many general synthetic applications. The primary impurity is the para-isomer, which may not interfere in reactions where regioselectivity is not a concern.
-
Supplier B offers a high-purity product with only a trace amount of a volatile solvent, which can often be removed under vacuum. This grade is ideal for sensitive applications, such as catalysis research or the synthesis of final drug candidates, where isomeric purity is paramount.
-
Supplier C delivers a product that, while meeting its specification, contains multiple impurities, including an isomeric one and a reaction byproduct. The presence of the vinyl impurity could interfere with reactions involving organometallics or hydrogenation. This material might be suitable for initial, non-critical exploratory work where cost is a primary driver.
dot
Caption: Logical flow for selecting a commercial supplier based on purity data.
Detailed Experimental Protocols
GC-MS Analysis Protocol
-
Rationale: This method is optimized for the separation and identification of volatile impurities, particularly positional isomers.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity dichloromethane.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated by the area percentage of the main peak.
-
HPLC-UV Analysis Protocol
-
Rationale: This reversed-phase method provides robust quantitative data on the main component and non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Determine the percentage purity by calculating the relative area of the main peak against the total area of all peaks in the chromatogram.
-
¹H NMR Spectroscopy Protocol
-
Rationale: To provide unambiguous structural confirmation of the main component and identify the substitution pattern of major aromatic impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or 32 for good signal-to-noise.
-
-
Analysis:
-
Confirm the expected chemical shifts and coupling constants for this compound.
-
Expected ¹H NMR (CDCl₃, 400 MHz) peaks: δ ~7.35-7.15 (m, 4H, Ar-H), 3.45 (t, 2H, -CH₂Br), 2.85 (t, 2H, Ar-CH₂-), 2.20 (quintet, 2H, -CH₂-CH₂-CH₂-).
-
Examine the aromatic region (δ 7.0-7.5 ppm) for complex splitting patterns that deviate from the expected ortho-substitution pattern, which could indicate the presence of meta or para isomers[12][13]. Look for signals in the vinylic region (δ 5.0-6.5 ppm) which would indicate elimination byproducts.
-
-
Conclusion
The rigorous, multi-technique purity assessment of this compound is not an academic exercise but a fundamental necessity for ensuring the success of research and development endeavors. By combining the strengths of GC-MS for identification, HPLC for quantification, and NMR for structural verification, scientists can build a comprehensive quality profile of their starting materials. This guide provides the strategic framework and detailed protocols to move beyond a supplier's Certificate of Analysis and independently validate the purity of this critical reagent, thereby enhancing experimental reliability and accelerating scientific progress.
References
- Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Rel
- NMR Spectroscopy of Benzene Deriv
- Analytical Services for Purity Determin
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).YouTube.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.Technology Networks.
- Spectroscopy of Arom
- High resolution NMR spectra of some tri-substituted benzenes.Indian Academy of Sciences.
- How do I identify different kinds of benzene substitution using H NMR spectra?Reddit.
- 1-(3-Bromopropyl)-4-chlorobenzene, min 97%, 1 gram.Spectrum Chemical.
- 1-(3-Bromopropyl)-3-fluorobenzene.Benchchem.
- 1-(3-bromopropyl)-3-chlorobenzene AldrichCPR.Sigma-Aldrich.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.Journal of the American Chemical Society.
- A Comparative Purity Assessment of Commercially Available 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Research and Development.Benchchem.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review.Springer.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
- CAS 54877-27-9 this compound.Alfa Chemistry.
- GCMS contaminants News.Shimadzu.
- HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
- o-CHLOROBROMOBENZENE.Organic Syntheses.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
- 13. reddit.com [reddit.com]
A Comparative Guide to the Kinetic Analysis of 1-(3-Bromopropyl)-2-chlorobenzene Alkylation Reactions
Introduction: The Significance of a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, bifunctional molecules serve as critical scaffolds for constructing complex molecular architectures. 1-(3-Bromopropyl)-2-chlorobenzene is one such molecule of interest. Its structure features a reactive primary alkyl bromide, primed for nucleophilic substitution, and a chlorinated aromatic ring. This dual functionality makes it a valuable precursor for a variety of target molecules, particularly in drug development where the strategic placement of a halogenated phenyl group can enhance pharmacokinetic properties like metabolic stability and binding affinity.[1]
Understanding the kinetics of its alkylation reactions is not merely an academic exercise; it is fundamental to optimizing synthetic routes, maximizing yields, and ensuring process scalability. This guide provides a comprehensive framework for the kinetic analysis of alkylation reactions involving this compound. We will delve into the theoretical underpinnings, present a robust experimental protocol, and compare its expected reactivity with relevant alternatives, supported by established chemical principles.
Theoretical Framework: Unpacking the SN2 Reaction Mechanism
The alkylation of a substrate like this compound, a primary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group (bromide) departs.[3] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law:
Rate = k[Alkyl Halide][Nucleophile]
Several key factors govern the rate of an SN2 reaction, and understanding them is crucial for predicting reactivity and designing experiments.[4]
-
Substrate Structure: The reaction is highly sensitive to steric hindrance around the reaction center. Since this compound is a primary halide, it is relatively unhindered, favoring the SN2 pathway.[3][5]
-
Nucleophile Strength: A stronger, more reactive nucleophile will accelerate the reaction. Negatively charged nucleophiles (e.g., RO⁻, CN⁻) are generally more potent than their neutral counterparts (e.g., ROH, H₂O).[3][6]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. Weak bases make the best leaving groups. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. Bromide is an excellent leaving group.[3][5][6]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions because they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[4][5] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows the reaction.[4]
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The following protocol is designed to provide a robust and reproducible method for determining the rate law of an alkylation reaction involving this compound. The causality behind each step is explained to ensure a deep understanding of the experimental design.
Step 1: Reagent and Solvent Preparation
-
Purification: Ensure the purity of this compound, the chosen nucleophile, and the solvent. Impurities can act as catalysts or inhibitors, skewing kinetic data. Techniques like distillation or chromatography may be necessary.
-
Solvent Choice: Select a suitable polar aprotic solvent (e.g., acetonitrile or DMSO) to maximize the reaction rate and ensure reactants remain in solution. The solvent must be dry, as water can act as a competing nucleophile.
-
Stock Solutions: Prepare accurate stock solutions of the alkyl halide and the nucleophile. Precise concentration determination is paramount for accurate kinetic analysis.
Step 2: Reaction Setup and Execution
-
Temperature Control: Assemble the reaction vessel in a constant-temperature bath (e.g., oil or water bath). Reaction rates are highly sensitive to temperature fluctuations. The Arrhenius equation describes this relationship, where the rate constant (k) increases exponentially with temperature.[7][8]
-
Inert Atmosphere: If the nucleophile is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents side reactions that would consume reactants and complicate the kinetics.
-
Initiation: Allow the individual reactant solutions to reach thermal equilibrium in the bath before mixing them to initiate the reaction (t=0).
Step 3: Monitoring the Reaction Progress
The goal is to measure the concentration of a reactant or product over time. This can be achieved through continuous or discrete methods.[9]
-
Discrete Sampling (Recommended):
-
At predetermined time intervals, withdraw a small, precise volume (an aliquot) from the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling or by adding a reagent that neutralizes one of the reactants.
-
Analyze the quenched sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the reactant or product.
-
-
Continuous Monitoring:
Caption: Experimental workflow for kinetic analysis.
Kinetic Data Analysis: From Raw Data to Rate Law
Once concentration versus time data is collected, the next step is to determine the reaction order and the rate constant (k).
-
Isolation Method: To simplify the rate law, one reactant can be used in a large excess (e.g., 10-fold or more).[11] For example, if [Nucleophile] ≫ [Alkyl Halide], the concentration of the nucleophile remains effectively constant. The rate law simplifies to a pseudo-first-order expression:
-
Rate = k'[Alkyl Halide] , where k' (the pseudo-first-order rate constant) = k[Nucleophile].
-
-
Graphical Methods (Integrated Rate Laws): By plotting the concentration data in different ways, a straight line will be obtained for the correct reaction order.[12] This graphical analysis is a powerful tool for validating the reaction order.[12]
| Reaction Order | Rate Law | Integrated Rate Law | Linear Plot | Slope |
| Zero | Rate = k | [A]t = -kt + [A]₀ | [A] vs. t | -k |
| First | Rate = k[A] | ln[A]t = -kt + ln[A]₀ | ln[A] vs. t | -k |
| Second | Rate = k[A]² | 1/[A]t = kt + 1/[A]₀ | 1/[A] vs. t | k |
Table 1: Integrated Rate Laws and Corresponding Linear Plots.
By running several experiments where the initial concentration of the non-excess reagent is varied, you can confirm the overall order and calculate the true rate constant, k.
Caption: Data analysis workflow using graphical methods.
Comparative Performance: this compound vs. Alternatives
To contextualize the reactivity of this compound, we can compare its expected kinetic performance against structurally similar alkylating agents based on the principles of SN2 reactions.
| Alkylating Agent | Structural Difference | Predicted Relative Rate | Justification |
| This compound | Reference Compound | 1x (Reference) | Primary alkyl bromide with a good leaving group. |
| 1-(3-Iodo propyl)-2-chlorobenzene | Better Leaving Group | > 1x (Faster) | Iodide (I⁻) is a weaker base and thus a better, more stable leaving group than bromide (Br⁻), leading to a lower activation energy.[13] |
| 1-(3-Chloro propyl)-2-chlorobenzene | Poorer Leaving Group | < 1x (Slower) | Chloride (Cl⁻) is a stronger base than bromide, making it a poorer leaving group and increasing the reaction's activation energy. |
| 1-(3-Bromopropyl)benzene | No ortho-Chloro Group | Slightly > 1x (Slightly Faster) | The ortho-chloro group is weakly electron-withdrawing and may exert a minor inductive effect, slightly decreasing the electrophilicity of the carbon. Its absence may lead to a marginal rate increase. |
| 1-(3-Bromopropyl)-4-nitro benzene | Strong Electron-Withdrawing Group | ~1x (Similar) | The electronic effect of the aromatic ring substituent has a negligible effect on the SN2 reaction at the sp³-hybridized carbon of the propyl chain, as it is insulated from the ring's resonance and inductive effects. |
Table 2: Predicted Relative Alkylation Rates of Alternative Substrates.
The Role of Computational Modeling
In modern chemical research, experimental studies are often complemented by computational modeling.[14] Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathway, calculate the activation energy barrier, and predict reaction rate constants.[15][16][17] These theoretical calculations can provide valuable insights into the reaction mechanism and help rationalize experimental observations, making them a powerful predictive tool for comparing different substrates or nucleophiles before undertaking extensive lab work.
Conclusion
A thorough kinetic analysis of the alkylation of this compound is essential for its effective use in synthesis. The reaction is expected to follow second-order kinetics via an SN2 mechanism. Its rate is highly dependent on controllable factors, including the choice of nucleophile, solvent, and temperature. By employing the rigorous experimental and analytical methodologies outlined in this guide, researchers can accurately determine the kinetic parameters for their specific reaction system. This knowledge enables the rational optimization of reaction conditions, ultimately facilitating the efficient and predictable synthesis of novel compounds for the advancement of science and medicine.
References
- Title: Experimental methods for rate law determination | Chemical Kinetics Class Notes. Source: Fiveable.
- Title: 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Source: Organic Chemistry 1: An open textbook.
- Title: What affects SN2 reaction rate class 12 chemistry CBSE. Source: Vedantu.
- Title: The SN2 Reaction | Organic Chemistry Class Notes. Source: Fiveable.
- Title: Experimental Methods in Chemical Kinetics. Source: Fiveable.
- Title: 4.5: Factors affecting the SN2 Reaction. Source: Chemistry LibreTexts. URL:[Link]
- Title: 17.7: Experimental methods of chemical kinetics. Source: Chemistry LibreTexts. URL:[Link]
- Title: 7.3 Other Factors that Affect SN2 Reactions. Source: KPU Pressbooks. URL:[Link]
- Title: Kinetic methods of analysis. Source: McGraw Hill's AccessScience. URL:[Link]
- Title: 13.1: Kinetic Techniques versus Equilibrium Techniques. Source: Chemistry LibreTexts. URL:[Link]
- Title: Deactivation Kinetics of the Catalytic Alkylation Reaction.
- Title: A Review of Computational Fluid Dynamics Modeling for Isobutane Alkylation: Process Optimization, Reactor Design, and Future Perspectives. Source: Energy & Fuels. URL:[Link]
- Title: Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. Source: YouTube. URL:[Link]
- Title: 15.3: Experimental Methods for Determination of Reaction Orders. Source: Chemistry LibreTexts. URL:[Link]
- Title: Modeling of key reaction pathways: Zeolite catalyzed alkylation processes.
- Title: Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Source: MDPI. URL:[Link]
- Title: Kinetic Model of Toluene Alkylation with Methanol to para-Xylene. Source: Academax. URL:[Link]
- Title: Chemical kinetics. Source: Wikipedia. URL:[Link]
- Title: Graphical methods for analyzing reaction rates. Source: Solubility of Things. URL:[Link]
- Title: 15. KINETIC METHODS OF ANALYSIS 15.1 Introduction This chapter contains a section for the general terms and definitions of kine. Source: Pure and Applied Chemistry. URL:[Link]
- Title: Haloalkanes and Haloarenes. Source: Samagra. URL:[Link]
- Title: 7.9: Summary of Reactivity of Haloalkanes. Source: Chemistry LibreTexts. URL:[Link]
- Title: HALOALKANES (HALOGENOALKANES).
- Title: Alkylation Reactions | Development, Technology. Source: Mettler Toledo. URL:[Link]
- Title: Haloalkane. Source: Wikipedia. URL:[Link]
- Title: Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- Title: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. Source: SciELO. URL:[Link]
- Title: Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Source: YouTube. URL:[Link]
- Title: Friedel-Crafts Alkyl
Sources
- 1. benchchem.com [benchchem.com]
- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 3. What affects SN2 reaction rate class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide for Synthetic Chemists: Benchmarking 1-(3-Bromopropyl)-2-chlorobenzene
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of 1-(3-bromopropyl)-2-chlorobenzene, a versatile bifunctional reagent, and benchmarks its performance against key alternatives in common synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights and robust protocols to inform your synthetic strategies.
Introduction: The Utility of Dihalogenated Alkylbenzenes
This compound belongs to a class of reagents that offer two distinct reactive handles: a primary alkyl bromide and an aryl chloride. This duality allows for sequential, chemoselective functionalization, making it a valuable precursor for a variety of heterocyclic and poly-substituted aromatic compounds prevalent in medicinal chemistry and materials science. The alkyl bromide is primed for nucleophilic substitution and organometallic coupling reactions, while the less reactive aryl chloride can be engaged in a range of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
Before delving into its reactivity, a summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54877-27-9[1] |
| Molecular Formula | C₉H₁₀BrCl[1] |
| Molecular Weight | 233.53 g/mol [1] |
| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg[1] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| XLogP3 | 4.31[1] |
Core Synthetic Applications and Mechanistic Considerations
This section will explore the primary applications of this compound, providing a comparative analysis with alternative building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound offers a platform for sequential couplings.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound.[2] A key advantage of substrates like 1-bromo-2-chlorobenzene is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations.[2] This chemoselectivity is crucial for the stepwise synthesis of complex molecules.[2]
Alternative Building Blocks:
-
1-Bromo-3-chlorobenzene & 1-Bromo-4-chlorobenzene: These isomers offer the same potential for chemoselective Suzuki coupling. The choice of isomer is dictated by the desired substitution pattern in the final product.
-
1-Iodo-2-chlorobenzene: The C-I bond is even more reactive than the C-Br bond, allowing for Suzuki coupling under milder conditions. However, iodoarenes are generally more expensive and less stable than their bromo counterparts.
Comparative Yields:
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] Similar to the Suzuki coupling, the reaction can be performed selectively at the C-Br bond of this compound. This allows for the introduction of an amine substituent, which can then participate in intramolecular cyclization with the bromopropyl chain. The choice of phosphine ligand is critical for achieving high yields, especially when coupling with less reactive aryl chlorides in a subsequent step.[6]
Alternative Building Blocks:
-
Ortho-haloanilines (e.g., 2-bromoaniline, 2-chloroaniline): These are suitable for synthesizing nitrogen-containing heterocycles through intermolecular coupling with a dihaloalkane followed by intramolecular cyclization.
-
1-(3-Bromopropyl)-2-fluorobenzene: The C-F bond is generally less reactive in palladium catalysis than the C-Cl bond, offering a wider window for selective C-Br functionalization.
Intramolecular Cyclization Reactions
The presence of the 3-bromopropyl chain makes this compound an excellent substrate for intramolecular cyclization reactions to form six-membered rings.
Workflow for Intramolecular Cyclization:
Sources
A Comparative Guide to the Isomeric Purity Determination of 1-(3-Bromopropyl)-2-chlorobenzene
Introduction: The Criticality of Isomeric Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates dictate the quality, safety, and efficacy of the final product. 1-(3-Bromopropyl)-2-chlorobenzene is a key building block whose precise structure is paramount for predictable reaction outcomes. Isomeric impurities, particularly positional isomers, can lead to the formation of undesired side-products, complicate downstream purification processes, and introduce potentially toxic components into active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth comparison of robust analytical methodologies for determining the isomeric purity of this compound. We will move beyond mere protocols to explore the underlying principles and rationale for method selection, empowering researchers to make informed decisions for their specific analytical challenges.
Understanding the Challenge: The Origin of Isomeric Impurities
To develop a robust analytical method, one must first understand the likely impurities. The synthesis of this compound often involves electrophilic aromatic substitution on a chlorobenzene ring. For instance, a Friedel-Crafts acylation followed by reduction and functional group manipulation is a common pathway.[3][4]
The chloro-substituent is an ortho-, para- director. Therefore, the synthesis targeting the ortho product (this compound) will almost inevitably produce the para isomer (1-(3-Bromopropyl)-4-chlorobenzene) as the primary impurity. The meta isomer (1-(3-Bromopropyl)-3-chlorobenzene) may also be present in smaller quantities. These positional isomers often possess very similar physical properties, such as boiling point and hydrophobicity, making their separation and quantification a non-trivial analytical task.[5]
Caption: Synthetic pathway leading to isomeric impurities.
Comparative Methodologies for Isomeric Purity Analysis
We will compare two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discuss ¹H Nuclear Magnetic Resonance (NMR) as a powerful orthogonal method for structural confirmation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a premier technique for analyzing volatile and semi-volatile compounds.[6] Separation is achieved based on the analyte's boiling point and its interactions with the stationary phase within a capillary column.
Expertise & Causality: For separating positional isomers of halogenated aromatics, the choice of the GC column is critical. A standard, non-polar column (e.g., 5% phenyl polysiloxane) may offer some separation based on minor differences in boiling points. However, to enhance resolution, a mid-polarity column (e.g., 50% phenyl polysiloxane) is often a superior choice. The increased phenyl content promotes π-π interactions between the aromatic analytes and the stationary phase, providing an additional separation mechanism beyond volatility, which can be decisive for resolving closely related isomers.[7] The mass spectrometer detector provides definitive confirmation of identity by yielding mass-to-charge ratios and fragmentation patterns, though distinguishing positional isomers by mass spectra alone is often impossible without clear chromatographic separation.[7]
Caption: Workflow for isomeric purity analysis by GC-MS.
Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of hexane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: Agilent DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (50:1), 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
-
Data Analysis: Integrate the peak areas for the target isomer and all detected impurities. Calculate the area percentage of each isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and versatility.[1][8] For halogenated aromatic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
Expertise & Causality: While a standard C18 (octadecylsilane) column separates analytes primarily based on hydrophobicity, this mechanism may be insufficient to resolve positional isomers with nearly identical hydrophobic character. A more strategic choice is a Pentafluorophenyl (PFP) stationary phase.[9] PFP columns provide a multi-modal separation mechanism that includes hydrophobic, aromatic (π-π), and dipole-dipole interactions. The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich aromatic rings of the analytes, offering unique selectivity for halogenated and positional isomers that is often unachievable on C18 phases.[10]
Caption: Workflow for isomeric purity analysis by HPLC.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with a 70:30 acetonitrile:water mixture to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
HPLC Conditions:
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.[9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, hold for 1 min; ramp to 85% B over 10 min; hold at 85% B for 2 min; return to 60% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate the peak areas for all resolved peaks. Calculate the area percentage of each isomer to determine the purity profile.
Orthogonal Verification: ¹H NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[11] It can distinguish isomers by probing the unique chemical environment of each proton.[12] While not a separative technique, it provides a holistic view of the sample's composition.
Expertise & Causality: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is highly sensitive to the substitution pattern on the benzene ring.[13] The ortho-, meta-, and para-isomers of this compound will each produce a distinct and predictable set of signals (chemical shifts and coupling patterns) in this region. By integrating the unique, well-resolved signals corresponding to each isomer, one can determine their relative molar ratio in the mixture, a technique known as Quantitative NMR (qNMR).[14] This provides a powerful, independent verification of the results obtained from chromatographic methods.
Data Presentation: Performance Comparison
The following table summarizes hypothetical but realistic performance data for the two primary chromatographic methods in resolving the main impurity, 1-(3-Bromopropyl)-4-chlorobenzene (para-isomer), from the target this compound (ortho-isomer).
| Parameter | GC-MS (DB-17ms Column) | HPLC (PFP Column) | Justification |
| Resolution (Rs) between ortho and para isomers | ~ 1.8 | > 2.5 | The multi-modal interactions of the PFP phase provide superior selectivity, leading to better baseline separation of the positional isomers.[9][10] |
| Peak Asymmetry (As) for main peak | 1.1 | 1.2 | Both techniques provide excellent, symmetric peak shapes indicative of a robust method. |
| Limit of Quantitation (LOQ) for para-isomer | ~ 0.05% | ~ 0.02% | HPLC often provides slightly better sensitivity for this class of compounds, especially with modern UV detectors. |
| Confirmation Capability | High (Mass Spectrum) | Moderate (Retention Time) | GC-MS provides structural information from fragmentation, offering a higher degree of confidence in peak identification. |
Conclusion and Recommendation
For the routine quality control and precise determination of the isomeric purity of this compound, HPLC with a Pentaluorophenyl (PFP) column is the recommended primary method. It demonstrates superior resolving power for the critical ortho/para positional isomers, which is the main analytical challenge. Its high sensitivity and robustness are ideal for a regulated environment.
GC-MS serves as an excellent alternative and confirmatory technique. Its strength lies in the definitive identification of impurities, which is invaluable during method development and impurity profiling studies. Finally, ¹H NMR should be considered an essential orthogonal tool for the initial characterization of reference standards and for providing an independent, quantitative assessment of the isomeric ratio without chromatographic separation.
By leveraging the strengths of these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, safeguarding the integrity of their scientific outcomes.
References
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science (RSC Publishing). DOI:10.1039/C9SC04906A.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International.
- distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube.
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Assessment of the chemical and enantiomeric purity of organic reference materials. (n.d.).
- Determination of organic impurities in pharmaceutical preparations. (2025). ResearchGate.
- 1-(3-Bromopropyl)-4-chlorobenzene. (n.d.). PubChem.
- C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. (n.d.). docbrown.info.
- Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? (2020). Reddit.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- 15.5 Multistep synthesis with aromatics. (n.d.). Lumen Learning.
- Synthesis of p-Bromopropylbenzene. (2020). YouTube.
- Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene. (2008). ResearchGate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]
- 6. omicsonline.org [omicsonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. agilent.com [agilent.com]
- 10. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. youtube.com [youtube.com]
- 13. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(3-Bromopropyl)-2-chlorobenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Bromopropyl)-2-chlorobenzene. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework for best practices rooted in the chemical's specific hazard profile and the governing regulatory landscape. The procedures outlined herein are designed to be self-validating, ensuring safety and integrity at every stage of the waste management lifecycle.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a halogenated aromatic hydrocarbon, a class of chemicals that requires careful handling due to potential toxicity and environmental persistence.
While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, its structure informs a presumptive hazard assessment based on analogous compounds like bromobenzene and other chlorinated hydrocarbons.[1][2][3][4]
Key Hazard Characteristics:
-
Irritant: Assumed to cause skin and serious eye irritation.[5][6] Prolonged contact may lead to defatting of the skin and dermatitis.[7]
-
Harmful if Inhaled or Ingested: Vapors may cause respiratory tract irritation, and inhalation of high concentrations could lead to central nervous system effects such as dizziness or headache.[1][5][7] Ingestion may be harmful.[6][8]
-
Organ Toxicity: Halogenated hydrocarbons as a class are associated with potential damage to the liver and kidneys.[1][2][7]
-
Environmental Hazard: Like many halogenated organic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[9] Therefore, discharge into the environment must be strictly avoided.[10][11]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrCl | [6][12][13] |
| Molecular Weight | 233.53 g/mol | [6][12][13] |
| Physical State | Liquid (at standard conditions) | [14] |
| Boiling Point | ~254.3 °C at 760 mmHg | [12] |
| Density | ~1.4 g/cm³ | [12] |
| Primary Hazards | Skin/Eye Irritant, Potential Organ Toxin, Aquatic Toxicity | [1][2][5][6] |
Causality: The presence of both bromine and chlorine on an aromatic structure increases its lipophilicity and potential for persistence in the environment. These functional groups are key to its reactivity and toxicological profile, necessitating its classification as hazardous waste.
Regulatory Framework: Adherence to EPA RCRA
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17] As a halogenated organic compound, this chemical waste is considered hazardous.
Waste Characterization: Under RCRA, this waste must be characterized. It would be classified as a hazardous waste due to its characteristics (Toxicity) and its chemical class. Specifically, it falls into the category of halogenated organic compound (HOC) waste .[18] Depending on the specific state regulations, it may carry waste codes such as WP01 or WP02 for state-persistent HOCs.[18] It is the generator's responsibility to make an accurate hazardous waste determination.[19]
Generator Status: Your laboratory or facility is classified as a hazardous waste generator. Your specific responsibilities depend on the total volume of hazardous waste you produce per month:[20]
-
Very Small Quantity Generator (VSQG): ≤ 100 kg/month
-
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month
-
Large Quantity Generator (LQG): ≥ 1,000 kg/month
Each status has different requirements for accumulation time limits, reporting, and emergency planning.[20] Adherence to these regulations is not optional and is critical for avoiding significant penalties.
On-Site Waste Management & Segregation Protocol
Proper disposal begins the moment the chemical is deemed a waste. A disciplined on-site management protocol is essential to prevent accidental mixing, reactions, and exposure.
Step 1: Container Selection
-
Rationale: To prevent leaks and chemical degradation of the container, compatibility is key.
-
Procedure:
-
Select a clean, leak-proof container made of a material compatible with halogenated hydrocarbons. Glass or appropriate fluorinated polyethylene (HDPE) containers are preferred.[21]
-
Avoid metal containers, as halogenated solvents can degrade over time to form acidic byproducts (e.g., HBr, HCl) that corrode metal.[22]
-
The container must have a tightly sealing screw cap. Do not use stoppers or parafilm as a primary closure.
-
Step 2: Waste Segregation
-
Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents. Halogenated waste must be kept separate from other chemical classes to prevent violent reactions and to ensure proper final disposal routing.
-
Procedure:
-
Dedicate a specific waste container solely for "Halogenated Organic Solvents."
-
DO NOT mix this compound waste with:
-
Solid waste contaminated with this compound (e.g., silica gel, contaminated filter paper) should be collected in a separate, clearly labeled solid waste container. Do not mix liquids and solids.[21]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at the point of generation, under the control of laboratory personnel.[20][23]
-
Procedure:
-
Designate an SAA within your laboratory. This area must be at or near the point of waste generation and under the control of the lab staff.[25]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.[21]
-
Store the waste container in the SAA, away from heat, open flames, or direct sunlight.[22][26]
-
Keep the waste container closed at all times except when adding waste.[19][23] A funnel should not be left in the container.
-
Waste Labeling Protocol: A Zero-Error System
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[27] An incomplete or incorrect label can result in regulatory fines and rejection of the waste by the disposal facility.
-
Rationale: The label communicates the container's contents and associated hazards to everyone who may handle it, from lab personnel to emergency responders and disposal technicians.
-
Procedure:
-
Obtain a standardized hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[28][29]
-
Affix the label to the waste container before the first drop of waste is added.[29]
-
Using a chemical-resistant pen or pencil, fill out the label completely and legibly.[29] The label must include:
-
Generator Information: Your name, department, and contact number.[28][30]
-
Full Chemical Name(s) and Percentages: List "this compound" and any other components, including residual solvents, with their approximate percentages. The components must total 100%.[28][29]
-
Hazard Characteristics: Check the appropriate boxes for "Toxic" and "Irritant." Note any other relevant hazards.[29][31]
-
Disposal Workflow Diagram
Sources
- 1. nj.gov [nj.gov]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. greenfield.com [greenfield.com]
- 9. gustavus.edu [gustavus.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. gustavus.edu [gustavus.edu]
- 12. echemi.com [echemi.com]
- 13. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. acewaste.com.au [acewaste.com.au]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 24. uakron.edu [uakron.edu]
- 25. epa.gov [epa.gov]
- 26. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 27. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 28. ehs.washington.edu [ehs.washington.edu]
- 29. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 30. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 31. actenviro.com [actenviro.com]
Definitive Guide to Personal Protective Equipment for Handling 1-(3-Bromopropyl)-2-chlorobenzene
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-2-chlorobenzene (CAS No. 58187-85-2). The protocols detailed herein are designed to ensure laboratory safety through a comprehensive understanding of the compound's hazard profile and the corresponding personal protective equipment (PPE) required for its safe handling, storage, and disposal.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, a thorough hazard assessment can be constructed based on data from structurally analogous compounds. Chemicals such as 1-(3-Bromopropyl)-4-chlorobenzene and 1-Bromo-3-(3-bromopropyl)benzene are classified with specific GHS hazard statements that provide a reliable basis for risk evaluation.[1][2]
Key Anticipated Hazards:
-
Acute Toxicity (Oral): Expected to be harmful if swallowed (H302).[2]
-
Skin Irritation: Classified as a skin irritant (H315), causing irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation (H319).[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation (H335) if vapors or aerosols are inhaled.[1][2]
Given these hazards, a multi-layered PPE strategy is not merely recommended but essential to prevent chemical exposure and ensure personal safety in the laboratory.[3]
Core PPE Requirements: A Proactive Defense
The selection of PPE must be directly correlated with the identified risks. The following equipment constitutes the minimum standard for handling this compound in any capacity.
-
Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[2][4]
-
Chemical Splash Goggles: These are mandatory for all procedures. They must form a complete seal around the eyes to protect from splashes and vapors.[5][6]
-
Face Shield: When handling larger quantities (>100 mL) or performing operations with a high risk of splashing (e.g., transfers under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5][7] Safety glasses alone are insufficient.
-
-
Skin and Body Protection: Preventing dermal contact is critical due to the compound's classification as a skin irritant.[7][8]
-
Gloves: Chemically resistant gloves are required. Standard nitrile gloves are suitable for incidental contact, but must be inspected before use and disposed of immediately upon contamination.[9] For extended handling or immersion, double-gloving or using a more robust glove material such as Viton® or a flexible laminate (e.g., Silver Shield®/4H®) is highly recommended.[5][6] Always use proper glove removal technique to avoid contaminating your skin.[9]
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and should be kept fully buttoned.[6] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: Engineering controls are the primary defense against respiratory exposure.
-
Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted within a properly functioning chemical fume hood.[1][10]
-
Respirators: In situations where engineering controls are insufficient or during a large-scale spill response, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors (OV) should be used.[9] All respirator use must be part of a formal respiratory protection program that includes training and fit testing, as mandated by OSHA 1910.134.[7]
-
PPE Selection Protocol: A Risk-Based Approach
The specific combination of PPE required depends on the scale and nature of the work being performed. The following table provides guidance for common laboratory scenarios.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Solution Prep (<10 mL) | Chemical Splash Goggles | Nitrile Gloves (Double-Gloved Recommended) | Flame-Resistant Lab Coat | Work within a Chemical Fume Hood |
| Liquid Transfers & Reactions (10-100 mL) | Chemical Splash Goggles | Double Nitrile or Neoprene/Viton® Gloves | Flame-Resistant Lab Coat | Work within a Chemical Fume Hood |
| Large-Scale Operations (>100 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Gloves (Viton®, Butyl) | Chemically Resistant Apron over Lab Coat | Work within a Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Gloves (Viton®, Butyl) | Chemically Resistant Suit or Apron/Sleeves | NIOSH-Approved Respirator (OV Cartridge) |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Handling Protocol
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the work area is clear.[3] Don all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations of the chemical within the fume hood to minimize inhalation exposure.[1][11] Avoid direct contact with skin and eyes.[10]
-
Post-Handling Decontamination: Upon completion of work, wipe down all surfaces and equipment with an appropriate solvent. Wash hands and any potentially exposed skin thoroughly with soap and water.[3]
-
PPE Removal: Remove PPE carefully, starting with gloves (using the proper technique), followed by the lab coat, and finally eye protection. Do not wear lab PPE outside of the laboratory.
Spill Response Protocol
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.
-
Contain: Prevent the spill from spreading or entering drains.[1][3] Absorb the liquid with an inert material such as vermiculite, dry sand, or a commercial sorbent.[7]
-
Collect & Dispose: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][9]
Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[11] Never mix halogenated waste with non-halogenated waste.[11]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[10][11]
-
Final Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[1][8] Do not dispose of this chemical down the drain or by evaporation.[11] Contaminated PPE (gloves, etc.) must also be disposed of as hazardous waste.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection flowchart based on task-specific risks.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-3-(3-bromopropyl)benzene.
- Capot Chemical. (2026, January 6). MSDS of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethoxy)benzene.
- MSDS of 1-(3-Bromopropyl)-3-chloro-2-(trifluoromethylthio)benzene. (n.d.).
- Fisher Scientific. (2025, December 18).
- New Jersey Department of Health. (n.d.). Hazard Summary: 1-Chloro-3-Bromopropane.
- Sigma-Aldrich. (2025, May 19).
- BenchChem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Sigma-Aldrich. (2012, February 23).
- Sigma-Aldrich. (2024, August 6).
- Thermo Fisher Scientific. (2025, September 5).
- University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
- Thermo Fisher Scientific. (2025, December 21).
- BLD Pharm. (n.d.). 58187-85-2|(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene.
- U.S. Environmental Protection Agency. (n.d.). Chlorobenzene.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 1-(3-bromopropyl)-3-chlorobenzene AldrichCPR.
- Dana Bioscience. (n.d.). 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene 1g.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
